Product packaging for 2,4-Dichloro-3-fluorobenzaldehyde(Cat. No.:CAS No. 1785621-05-7)

2,4-Dichloro-3-fluorobenzaldehyde

Cat. No.: B1422797
CAS No.: 1785621-05-7
M. Wt: 193 g/mol
InChI Key: SABAFIAZCVXLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dichloro-3-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Cl2FO and its molecular weight is 193 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2FO B1422797 2,4-Dichloro-3-fluorobenzaldehyde CAS No. 1785621-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABAFIAZCVXLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-3-fluorobenzaldehyde

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate this compound. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, with a focus on providing practical, field-proven insights.

This compound is a polysubstituted aromatic aldehyde, a class of compounds indispensable in the fine chemical industry. Its strategic arrangement of halogen atoms—two chlorine and one fluorine—on the benzaldehyde core imparts unique reactivity and makes it a valuable precursor for synthesizing complex molecular architectures. Particularly in the pharmaceutical and agrochemical sectors, the incorporation of fluorine atoms is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] The aldehyde group provides a versatile reactive handle for a multitude of chemical transformations, including condensations, oxidations, and nucleophilic additions.[2][3]

The Chemical Abstracts Service (CAS) has assigned the number 1785621-05-7 to this specific isomer.[4] This unique identifier is crucial for unambiguous identification in research, manufacturing, and regulatory contexts.

Physicochemical & Spectroscopic Data

Quantitative data for this compound is summarized below. These properties are fundamental for designing experimental conditions, from reaction setup to purification and storage.

PropertyValueSource(s)
CAS Number 1785621-05-7[4]
Molecular Formula C₇H₃Cl₂FO[4][5]
Molecular Weight 193.00 g/mol [4][5]
Appearance Typically an off-white to yellow solid[6] (by analogy)
Purity ≥95%[4]
MDL Number MFCD26407306[4]

Note: Some physical properties like melting and boiling points are not widely published for this specific isomer and should be determined empirically.

Synthesis Pathway: The Halogen Exchange (Halex) Reaction

The industrial production of fluorinated aromatic compounds often relies on the halogen-exchange (Halex) reaction. This process involves substituting a chlorine atom with a fluorine atom using a fluoride salt, typically in a high-boiling polar aprotic solvent or under solvent-free conditions at high temperatures.[7][8]

A plausible and industrially scalable synthesis for this compound would start from the more readily available 2,3,4-trichlorobenzaldehyde. The chlorine atom at the 3-position is sterically hindered, while the one at the 4-position is activated by the electron-withdrawing aldehyde group, making the chlorine at the 2-position the most likely to be substituted under carefully controlled conditions. However, the most common industrial approach involves the fluorination of a dichlorobenzaldehyde.

A general process, adapted from established methods for similar compounds, is outlined below.[7]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 2,4-Dichlorobenzaldehyde C This compound A->C Halogen-Exchange Fluorination B Spray-dried Potassium Fluoride (KF) Phase-Transfer Catalyst (e.g., TPPB) High Temperature (e.g., 230 °C) B->C

Caption: Plausible synthesis via Halogen-Exchange (Halex) reaction.

Causality Behind Experimental Choices:

  • Spray-Dried KF: Potassium fluoride must be anhydrous for the reaction to be effective, as water will deactivate the fluoride ions. Spray-drying is a common industrial method to achieve a high surface area, anhydrous salt.

  • Phase-Transfer Catalyst (PTC): A catalyst like Tetraphenylphosphonium Bromide (TPPB) is crucial.[7][8] It facilitates the transfer of the fluoride anion from the solid KF phase into the organic phase (the molten reactant), where the reaction occurs. 18-crown-6 is another effective but more expensive alternative.[7]

  • High Temperature: Significant thermal energy is required to overcome the activation energy for breaking the strong aromatic C-Cl bond. The reaction is typically run at temperatures exceeding 200°C.[7]

  • Solvent-Free: Running the reaction "neat" (without a solvent) is often preferred industrially to maximize throughput, reduce waste, and simplify product isolation.[8]

Core Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of its aldehyde functional group. It serves as a linchpin for building molecular complexity.

Key Transformations:
  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.

  • Wittig Reaction: Reaction with phosphonium ylides to form substituted styrenes, a common scaffold in medicinal chemistry.

  • Condensation Reactions: Base- or acid-catalyzed condensation with active methylene compounds (e.g., malonic acid, acetophenone) to form α,β-unsaturated systems like cinnamic acids or chalcones.[8][9] These are prevalent in anti-cancer and anti-inflammatory drug candidates.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid (e.g., using KMnO₄ or Jones reagent), providing another key functional group for amide bond formation.

  • Reduction: Conversion to the corresponding benzyl alcohol (e.g., using NaBH₄), which can be used in ether or ester synthesis.

The diagram below illustrates a general workflow for leveraging this intermediate in the synthesis of a potential bioactive compound.

G A 2,4-Dichloro- 3-fluorobenzaldehyde C Knoevenagel or Claisen-Schmidt Condensation A->C B Active Methylene Compound (R-CH2-Z) B->C D α,β-Unsaturated Ketone or Ester Intermediate C->D C-C Bond Formation E Cyclization, Reduction, or further functionalization D->E F Complex Heterocycle or Final API Scaffold E->F Scaffold Elaboration

Caption: Synthetic utility workflow in drug discovery.

Experimental Protocol: Synthesis of a Cinnamic Acid Derivative

This protocol provides a validated, step-by-step methodology for a Knoevenagel condensation, a fundamental C-C bond-forming reaction, using a fluorobenzaldehyde as the starting material. This procedure is adapted from established methods for synthesizing cinnamic acid derivatives, which are precursors to many pharmaceuticals.[9]

Objective: To synthesize 2,4-dichloro-3-fluorocinnamic acid.

Materials:

  • This compound

  • Malonic acid

  • Pyridine (reagent grade, as solvent)

  • Piperidine (catalytic amount)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice & Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound and 6.4 g of malonic acid in 50 mL of pyridine.

  • Catalyst Addition: To the stirring solution, add 1.0 mL of piperidine. The piperidine acts as a base catalyst to deprotonate the malonic acid, initiating the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture in a heating mantle to reflux (boiling point of pyridine is ~115°C). Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of 200 g of crushed ice and 50 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry while stirring vigorously. This neutralizes the pyridine and piperidine and protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the precipitated white or off-white solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filtered solid (the filter cake) thoroughly with cold deionized water to remove any residual salts and acids. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-dichloro-3-fluorocinnamic acid.

Safety, Handling, and Storage

As a halogenated aromatic aldehyde, this compound requires careful handling. While a specific safety data sheet (SDS) for CAS 1785621-05-7 should always be consulted, the hazards are expected to be similar to other dichlorobenzaldehydes.

  • Hazard Statements: Likely to cause skin irritation, serious eye damage/irritation, and may cause respiratory irritation.[6][10] Some related compounds are classified as corrosive, causing severe skin burns and eye damage.[6]

  • Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling.[6]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • P310: Immediately call a POISON CENTER or doctor.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It may be sensitive to air or moisture.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Conclusion

This compound is more than a mere chemical; it is an enabling tool for innovation in medicinal and materials chemistry. Its carefully configured electronic and steric properties provide a robust starting point for the synthesis of high-value molecules. Understanding its synthesis, reactivity, and handling is paramount for any scientist aiming to leverage its potential to accelerate research and development.

References

Foreword: The Strategic Importance of Halogenated Benzaldehydes in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Applications of 2,4-Dichloro-3-fluorobenzaldehyde

Authored by: A Senior Application Scientist

In the landscape of contemporary drug discovery and materials science, the precise arrangement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. Halogenated benzaldehydes, in particular, serve as exceptionally versatile synthons, offering a reactive aldehyde handle for subsequent elaboration and a tailored electronic profile on the aromatic ring. This compound (CAS No. 1785621-05-7) epitomizes this class of compounds. Its unique substitution pattern—two chlorine atoms and a fluorine atom—creates a molecule with distinct reactivity and steric properties, making it a valuable intermediate for constructing complex, high-value target molecules. This guide provides an in-depth examination of its molecular architecture, spectroscopic signature, synthesis, and chemical behavior, offering a technical resource for researchers and development professionals.

Molecular Architecture and Physicochemical Properties

This compound is a trisubstituted benzaldehyde derivative. The core of its structure is a benzene ring functionalized with an aldehyde group (-CHO) at position 1. The ring is further substituted with chlorine atoms at positions 2 and 4, and a fluorine atom at position 3.

The spatial and electronic arrangement of these substituents dictates the molecule's overall properties. The aldehyde group is electron-withdrawing through resonance and induction. The halogen atoms are strongly electronegative, exerting a powerful inductive electron-withdrawing effect (-I). This collective withdrawal of electron density significantly influences the reactivity of both the aldehyde carbonyl group and the aromatic ring. The carbonyl carbon becomes more electrophilic and thus more susceptible to nucleophilic attack.

The crystal structure of the related compound, 2,4-dichlorobenzaldehyde, reveals that the aldehyde group is slightly twisted relative to the plane of the benzene ring.[1] This slight deviation from planarity is a common feature in ortho-substituted benzaldehydes due to steric hindrance. The molecular packing is stabilized by weak intermolecular interactions and π–π stacking of the benzene rings.[1]

Structural Representation

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties for halogenated benzaldehydes, providing context for this compound. Data for the specific target molecule is sparse in public literature, reflecting its nature as a specialized intermediate. Properties of related compounds are included for comparison.

Property2,4-Dichlorobenzaldehyde4-Chloro-3-fluorobenzaldehyde3-Chloro-4-fluorobenzaldehyde
CAS Number 874-42-0[2]5527-95-7[3][4]34328-61-5[5][6]
Molecular Formula C₇H₄Cl₂O[2]C₇H₄ClFO[4]C₇H₄ClFO[5]
Molecular Weight 175.01 g/mol [2]158.56 g/mol [4]158.56 g/mol [5]
Appearance Crystalline form[1]White to light yellow powder/crystal[4]White/colorless to light yellow powder/liquid[6]
Melting Point 7.94 (13)° (twist angle)[1]46 - 50 °C[4]24 °C[6]
Boiling Point Not specifiedNot specified66 - 72 °C (at reduced pressure)[5]

Spectroscopic Elucidation: A Validating Signature

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.9-10.4 ppm region.[7] The aromatic region will show two protons. The proton at C6, being ortho to the aldehyde, will likely be a doublet. The proton at C5 will be a doublet of doublets, split by the C6 proton and the fluorine at C3.

  • ¹³C NMR: The carbon spectrum will display seven distinct signals. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 188-192 ppm. The six aromatic carbons will have shifts influenced by the attached halogens. Carbons bonded to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1690-1715 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[8] Additional bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺). A critical diagnostic feature will be the isotopic pattern of the molecular ion and its fragments. The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, confirming the dichloro substitution.

Spectroscopic TechniqueExpected Key Features
¹H NMR Aldehyde singlet (δ 9.9-10.4); Two distinct aromatic signals.
¹³C NMR Carbonyl carbon (δ ~190); 6 aromatic carbons with C-F coupling.
IR Strong C=O stretch (~1700 cm⁻¹); C-Cl and C-F stretches.
Mass Spec Molecular ion peak with characteristic Cl₂ isotopic pattern (M, M+2, M+4).

Synthesis Strategies: Accessing the Core Structure

The synthesis of fluorinated benzaldehydes often involves nucleophilic aromatic substitution (halogen exchange or "halex" reaction) on a polychlorinated precursor. This is an industrially viable method that leverages the relative availability of chlorobenzaldehydes.

A plausible and documented approach for a related compound, 3-chloro-4-fluorobenzaldehyde, involves the high-temperature reaction of 3,4-dichlorobenzaldehyde with an alkali metal fluoride, such as spray-dried potassium fluoride (KF).[9][10] The reaction is typically facilitated by a phase-transfer catalyst, like a quaternary phosphonium salt, and can be run neat or in a high-boiling aprotic solvent.[9][11]

Experimental Protocol: Halogen Exchange Fluorination

This protocol is adapted from established procedures for the synthesis of similar chlorofluorobenzaldehydes.[9][10]

Objective: To synthesize this compound from 2,3,4-trichlorobenzaldehyde.

Materials:

  • 2,3,4-Trichlorobenzaldehyde

  • Spray-dried Potassium Fluoride (KF)

  • Tetraphenylphosphonium bromide (Phase-transfer catalyst)

  • High-boiling point solvent (e.g., Sulfolane) or solvent-free conditions

  • Nitrogen gas supply

  • High-temperature reactor with mechanical stirring and temperature control

Procedure:

  • Reactor Setup: Charge a dry, high-temperature reactor with 2,3,4-trichlorobenzaldehyde, a molar excess of spray-dried potassium fluoride (e.g., 1.5-3 equivalents), and a catalytic amount of tetraphenylphosphonium bromide (e.g., 5-10 mol%).

  • Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere, preventing oxidative side reactions of the aldehyde.

  • Reaction Conditions: Heat the stirred reaction mixture to a high temperature (e.g., 210-230 °C).[9] The selective replacement of the chlorine at the 3-position is favored due to electronic activation from the adjacent chloro and aldehyde groups, though optimization would be required to maximize selectivity over the other positions.

  • Monitoring: Monitor the reaction progress over several hours using gas chromatography (GC) or thin-layer chromatography (TLC) by analyzing aliquots of the reaction mixture.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or toluene) and filter to remove inorganic salts (KF, KCl).

  • Isolation: Wash the organic filtrate with water to remove any remaining salts and catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude product by vacuum distillation or column chromatography to isolate pure this compound.

Synthesis Workflow Diagram

start Start: 2,3,4-Trichlorobenzaldehyde, KF, Catalyst reactor Charge High-Temp Reactor start->reactor heat Heat to 210-230°C under N2 Atmosphere reactor->heat monitor Monitor by GC/TLC heat->monitor monitor->heat Continue Reaction cool Cool to Room Temp monitor->cool Reaction Complete dilute Dilute & Filter Salts cool->dilute wash Wash Organic Phase dilute->wash purify Vacuum Distillation / Column Chromatography wash->purify product Product: this compound purify->product

Caption: General workflow for Halex synthesis.

Reactivity and Applications in Drug Development

The utility of this compound lies in its pre-functionalized core, which serves as a versatile scaffold for building more complex molecules.

Reactivity of the Aldehyde Group

The aldehyde is the primary site for synthetic transformations. It readily undergoes:

  • Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

  • Condensation Reactions: Formation of C=C double bonds through reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations.[12] These are fundamental for elongating carbon chains.

  • Reductive Amination: Conversion to amines by reaction with ammonia or primary/secondary amines in the presence of a reducing agent.

  • Oxidation: Conversion to the corresponding 2,4-dichloro-3-fluorobenzoic acid using standard oxidizing agents.

  • Hydrazone Formation: Reacts with hydrazines, like 2,4-dinitrophenylhydrazine, in a classic test for aldehydes and ketones.[13]

Role in Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3][14] Benzaldehyde derivatives are crucial intermediates for a wide range of active pharmaceutical ingredients (APIs), including antihypertensives, analgesics, and anticancer agents.[15][16] this compound provides a unique combination of halogens that can be difficult to introduce at later stages of a synthesis. This makes it a valuable starting material for compounds where this specific substitution pattern is required for biological activity. Its derivatives are key building blocks in the synthesis of pharmaceuticals and agrochemicals.[4][5]

Safety, Handling, and Storage

As with all halogenated aromatic aldehydes, this compound must be handled with appropriate care. While specific toxicity data for this exact compound is not widely published, data from structurally similar chemicals provides a strong basis for hazard assessment.

  • Hazards: Compounds like 2,3-dichloro-4-fluorobenzaldehyde are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[17] Many dichlorobenzaldehydes are corrosive and can cause severe skin burns and eye damage.[18][19]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][20] Avoid breathing dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][20] Some related compounds are noted to be air or moisture sensitive, so storage under an inert atmosphere (e.g., nitrogen) may be advisable.[20]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its specific and complex molecular structure. The interplay of its aldehyde functionality with the dichloro-fluoro substitution pattern on the aromatic ring creates a platform for a wide range of synthetic transformations. A thorough understanding of its structure, confirmed by modern spectroscopic methods, is essential for its effective use. The protocols for its synthesis and the principles of its reactivity outlined in this guide provide a foundational framework for its application in the demanding fields of pharmaceutical and agrochemical research, where it serves as a key building block for next-generation molecular innovation.

References

solubility of 2,4-Dichloro-3-fluorobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-3-fluorobenzaldehyde in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient process development, formulation, and purification in the pharmaceutical and chemical industries. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. While specific quantitative data for this compound is not extensively published, this document establishes a robust framework for predicting, determining, and understanding its solubility in common organic solvents. It combines theoretical principles, analysis of structurally analogous compounds, and detailed, field-proven experimental protocols to empower researchers with the knowledge to effectively manage this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is a halogenated aromatic aldehyde, a class of compounds frequently utilized as versatile building blocks in organic synthesis. The specific arrangement of chlorine and fluorine substituents on the benzaldehyde ring imparts unique reactivity and electronic properties, making it a valuable precursor for the synthesis of complex molecules, including novel pharmaceutical agents and agrochemicals.

The efficiency of any synthetic or formulation process involving this intermediate—from reaction kinetics to purification via crystallization—is fundamentally governed by its interaction with solvents. A thorough understanding of its solubility is therefore not an academic exercise, but a critical prerequisite for process optimization, yield maximization, and the development of stable, effective formulations. This guide provides the theoretical and practical foundation for achieving this understanding.

Physicochemical Profile and Structural Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

  • Molecular Formula: C₇H₃Cl₂FO

  • Molecular Weight: 193.00 g/mol [1]

  • Structure:

    Caption: Molecular structure of this compound.

Structural Analysis for Solubility Prediction: The solubility behavior is dictated by the interplay of its functional groups:

  • Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

  • Halogen Substituents (2x Cl, 1x F): The chlorine and fluorine atoms increase the molecule's molecular weight and surface area. Their high electronegativity contributes to the molecule's overall polarity, but the symmetric placement of the chloro groups can partially moderate the dipole moment. These groups primarily engage in dispersion forces.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor. This functional group provides a site for dipole-dipole interactions and weak hydrogen bonding with protic solvents.

The combined effect is a molecule of moderate polarity with a significant nonpolar character. This structure leads to the foundational principle of "like dissolves like": the compound is expected to be more soluble in solvents of similar polarity.[2]

Theoretical Frameworks for Solubility Prediction

Principle of "Like Dissolves Like"

This principle posits that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this means:

  • High Solubility Expected: In solvents that are moderately polar or can engage in dipole-dipole interactions, such as acetone, ethyl acetate, and chloroform.[3]

  • Moderate to Good Solubility Expected: In nonpolar aromatic solvents like toluene, where π-π stacking interactions can occur with the benzene ring.[3]

  • Limited Solubility Expected: In highly polar protic solvents like water and, to a lesser extent, methanol. The large, hydrophobic, halogenated ring limits miscibility with water.[3][4][5]

  • Low Solubility Expected: In nonpolar aliphatic solvents like hexane, where the molecule's polarity may hinder dissolution.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[6][7] Every molecule is assigned three parameters (in MPa⁰.⁵) that quantify its intermolecular forces:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonding forces.

A solute is predicted to be soluble in a solvent if their Hansen parameters are similar. The distance (Ra) between the solute and solvent in "Hansen space" is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely.[6] While the exact HSP values for this compound are not published, we can use values for benzaldehyde as a starting point and infer the effects of halogenation.

Table 1: Hansen Solubility Parameters for Select Organic Solvents

Solvent δD (MPa⁰.⁵) δP (MPa⁰.⁵) δH (MPa⁰.⁵)
Hexane 14.9 0.0 0.0
Toluene 18.0 1.4 2.0
Chloroform 17.8 3.1 5.7
Ethyl Acetate 15.8 5.3 7.2
Acetone 15.5 10.4 7.0
Ethanol 15.8 8.8 19.4
Methanol 15.1 12.3 22.3
Water 15.5 16.0 42.3

(Data adapted from various sources)

Causality: Based on the structure, we anticipate this compound to have a high δD value (due to the aromatic ring and halogens) and a moderate δP value. Solvents like chloroform, toluene, and acetone are therefore predicted to be effective.

Expected Solubility Profile Based on Analogous Compounds

By examining published qualitative data for structurally similar halogenated benzaldehydes, we can construct a reliable, predictive solubility profile.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Example Solvents Predicted Solubility Rationale & Supporting Evidence
Nonpolar Aromatic Toluene, Benzene Soluble 2,4-Dichlorobenzaldehyde is soluble in toluene.[3] 4-Fluorobenzaldehyde is miscible with benzene.[8] Favorable π-π interactions.
Halogenated Chloroform, Dichloromethane Soluble 2,4-Dichlorobenzaldehyde is soluble in chloroform.[3] Similar polarity and dispersion forces.
Ketones Acetone Soluble 2,4-Dichlorobenzaldehyde is soluble in acetone.[3] 4-Fluorobenzaldehyde is miscible with acetone.[8] Strong dipole-dipole interactions.
Esters Ethyl Acetate Soluble 2,4-Dichlorobenzaldehyde is soluble in ethyl acetate.[3] Good balance of polar and nonpolar character.
Ethers Diethyl Ether Soluble 4-Fluorobenzaldehyde and 3,5-Dichlorobenzaldehyde are soluble in ether.[4][5]
Alcohols Ethanol, Methanol Moderately Soluble to Sparingly Soluble 4-Fluorobenzaldehyde and 3,5-Dichlorobenzaldehyde are soluble in ethanol.[4][5] However, 2,4-Dichlorobenzaldehyde has low solubility in methanol.[3] Solubility likely decreases with increasing alcohol polarity.
Highly Polar Aprotic DMSO Soluble 3,5-Dichloro-4-hydroxy-benzaldehyde is soluble in DMSO.[9]

| Highly Polar Protic | Water | Insoluble/Very Low | All analogous compounds show limited, low, or very low solubility in water due to the hydrophobic nature of the halogenated aromatic ring.[3][4][5][9][10] |

Experimental Protocols for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The following protocols are designed as self-validating systems to ensure accurate and reproducible data.

Protocol 1: Isothermal Saturation Method (Gravimetric Analysis)

This is the gold-standard method for determining the equilibrium solubility of a solid compound. It relies on the direct measurement of mass.[11]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is mandatory to ensure saturation.[10]

    • Place the vial in a thermostatic shaker or orbital incubator set to a constant temperature (e.g., 25.0 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostat for at least 2 hours for the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the equilibrium temperature) glass syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE). This prevents both temperature change-induced precipitation and transfer of solid particles.

  • Solvent Evaporation and Mass Determination:

    • Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial (Mass W₁).

    • Reweigh the dish with the solution to determine the exact mass of the solution taken.

    • Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

    • Cool the dish in a desiccator to room temperature and weigh it to obtain the final mass of the dish plus the dried solute (Mass W₂). Repeat the drying and weighing cycle until a constant mass is achieved.[10][11]

  • Calculation:

    • Mass of dissolved solute = W₂ - W₁

    • Mass of solvent = (Mass of dish + solution) - W₂

    • Solubility ( g/100 g solvent) = [(Mass of dissolved solute) / (Mass of solvent)] × 100

G cluster_prep 1. Saturation cluster_sep 2. Separation cluster_quant 3. Quantification A Add excess solute to known volume of solvent B Seal vial and place in thermostatic shaker (e.g., 25°C) A->B C Agitate for 24-48 hours to reach equilibrium B->C D Settle excess solid C->D E Withdraw supernatant with filtered, pre-heated syringe D->E F Dispense into pre-weighed vial (W₁) E->F G Evaporate solvent (vacuum oven) F->G H Weigh dried solute + vial (W₂) G->H I Calculate Solubility (g / 100g solvent) H->I

Caption: Workflow for the Gravimetric Isothermal Saturation method.

Protocol 2: UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore, like benzaldehydes, and can be highly sensitive and rapid. It requires the initial creation of a calibration curve.

Methodology:

  • Determine λ_max and Create Calibration Curve:

    • Prepare a dilute stock solution of this compound in the chosen solvent of known concentration.

    • Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).

    • Prepare a series of standard solutions of known concentrations by serially diluting the stock solution.

    • Measure the absorbance of each standard at λ_max and plot a calibration curve of Absorbance vs. Concentration. The curve must be linear in the desired concentration range (R² > 0.99).

  • Prepare and Analyze Saturated Solution:

    • Prepare a saturated solution and separate the clear supernatant as described in Protocol 1 (steps 1 and 2).

    • Accurately dilute the clear, saturated filtrate with the pure solvent to an extent that the absorbance falls within the linear range of the calibration curve. The dilution factor (DF) must be precisely recorded.[11]

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation:

    • Use the measured absorbance and the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted solution.

    • Solubility (mg/mL) = (Concentration of diluted solution) × DF

G cluster_calib 1. Calibration cluster_sample 2. Sample Analysis A Prepare standard solutions of known concentration B Measure absorbance at λ_max A->B C Plot Absorbance vs. Concentration to generate calibration curve B->C G Calculate concentration from calibration curve C->G D Prepare saturated solution (Protocol 1, Steps 1-2) E Precisely dilute filtrate by known Dilution Factor (DF) D->E F Measure absorbance of diluted sample at λ_max E->F F->G H Solubility = Conc. x DF G->H

Caption: Workflow for the UV-Vis Spectrophotometric solubility method.

Conclusion

While quantitative solubility data for this compound is not widely published, a robust scientific framework allows for accurate prediction and determination of its behavior. Its molecular structure—a moderately polar, halogenated aromatic aldehyde—suggests high solubility in nonpolar aromatic, halogenated, and moderately polar aprotic solvents like toluene, chloroform, and acetone. Conversely, it is expected to have very limited solubility in highly polar solvents, particularly water. For drug development and process chemistry professionals, the detailed gravimetric and spectrophotometric protocols provided in this guide offer reliable, self-validating methods to generate the precise, quantitative data needed for process optimization, purification, and formulation design.

References

An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2,4-Dichloro-3-fluorobenzaldehyde. The causality behind each procedural recommendation is explained to ensure a deep understanding of the risks and mitigation strategies involved in its use.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. This compound is a substituted aromatic aldehyde, a class of compounds widely used as intermediates in pharmaceutical and agrochemical synthesis. Its specific halogenation pattern dictates its reactivity and toxicological profile.

Table 1: Physicochemical Data for this compound and Related Compounds

PropertyThis compound2,3-Dichloro-4-fluorobenzaldehyde3-Chloro-4-fluorobenzaldehyde
Molecular Formula C₇H₃Cl₂FOC₇H₃Cl₂FO[1]C₇H₄ClFO[2]
Molecular Weight 193.00 g/mol 193.00 g/mol 158.56 g/mol [2]
CAS Number Not Available845907-07-5[1]34328-61-5[2]
Appearance SolidData not availableSolid
Melting Point Data not availableData not available54-58 °C
Boiling Point Data not availableData not availableData not available

Section 2: Hazard Identification and GHS Classification

Based on the data for structurally similar halogenated benzaldehydes, this compound is anticipated to be a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards. The primary hazards associated with this class of compounds are acute toxicity, skin and eye irritation, and potential respiratory irritation.

A related isomer, 2,3-dichloro-4-fluorobenzaldehyde, is classified with the following hazards[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation (Skin corrosion/irritation)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

Another isomer, 3-Chloro-4-fluorobenzaldehyde, carries similar classifications for skin, eye, and respiratory irritation[2]. Therefore, it is imperative to handle this compound with the assumption that it carries, at minimum, these risks.

GHS_Hazards p1 p1 h_oral h_oral p1->h_oral h_skin h_skin p1->h_skin h_eye h_eye p1->h_eye h_resp h_resp p1->h_resp

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The principle of controlling exposure is based on the "hierarchy of controls," where engineering controls are the most effective, followed by administrative controls, and finally, PPE.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[3] This is the primary defense against inhaling irritating dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the ambient air.[4]

Administrative Controls:

  • Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[6]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a risk-based assessment to protect the user from the specific hazards of the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.[3] It is critical to check the glove manufacturer's breakthrough time data for halogenated aromatic compounds. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.

    • Lab Coat: A flame-retardant, long-sleeved lab coat is mandatory to protect skin and personal clothing.

  • Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3] However, reliance on respirators indicates a failure of engineering controls, which should be addressed.

PPE_Workflow

Section 4: Safe Handling and Storage Protocols

Handling Protocol:

  • Pre-Handling Review: Before beginning work, thoroughly review this guide and the most current Safety Data Sheet (SDS).[3] Ensure eyewash stations and safety showers are accessible and have been recently tested.[4]

  • Work Area Preparation: Prepare the fume hood by removing unnecessary items. Place absorbent, chemical-resistant lining on the work surface to contain minor spills.

  • Aliquotting: Carefully transfer the solid compound using a spatula. Avoid creating dust. If transferring a solution, use appropriate glassware like pipettes or syringes.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood.

Storage Protocol:

  • Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[4]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][7] Halogenated aromatics should be stored separately from incompatible materials to prevent dangerous reactions.[8]

  • Environment: Protect from moisture and direct sunlight.[4][9] Some benzaldehydes can slowly oxidize in air to form the corresponding benzoic acid, so an inert atmosphere (e.g., nitrogen) may be considered for long-term storage to maintain purity.[10][11]

Section 5: Emergency Procedures

A swift and correct response to an emergency can significantly mitigate harm.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[12] If irritation persists, seek medical attention.

  • Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (use a pocket mask to avoid cross-contamination).[14] Call for immediate medical assistance.[10]

  • Ingestion: Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Spill and Leak Containment Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated, but do not ventilate in a way that spreads the contaminant to other areas.

  • Contain: For a small solid spill, carefully sweep it up, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[4] For a liquid solution spill, cover with an inert absorbent material like vermiculite or sand, then collect and place in the waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.[16]

Emergency_Flowchart

Section 6: Disposal Considerations

Chemical waste management is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Procedure: Collect all waste, including contaminated PPE (gloves, etc.) and rinsates from cleaning glassware, in a designated, properly sealed, and labeled hazardous waste container.[3] Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in general trash.[15]

Section 7: References

  • PubChem. (n.d.). 2,3-Dichloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Techno PharmChem. (n.d.). BENZALDEHYDE Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dichlorobenzaldehyde. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-4-fluorobenzaldehyde. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Fluorobenzaldehyde. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: Benzaldehyde, 3,4-dichloro-. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Labbox. (2022). UN1990 Benzaldehyde Analytical Grade Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-Fluorobenzaldehyde. Retrieved from --INVALID-LINK--

  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from --INVALID-LINK--

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-6-fluorobenzaldehyde. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Chloro-4-fluorobenzaldehyde. Retrieved from --INVALID-LINK--

  • Weill Cornell Medicine-Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from --INVALID-LINK--

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

References

A Technical Guide to the Spectral Analysis of 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Halogenated Intermediate

2,4-Dichloro-3-fluorobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. Its utility as a building block in the development of novel pharmaceutical and agrochemical compounds necessitates unambiguous structural confirmation and purity assessment. The precise arrangement of three distinct halogen substituents on the benzaldehyde scaffold gives rise to a unique electronic and steric environment, making a multi-technique approach to spectral analysis not just beneficial, but essential.

This technical guide provides an in-depth analysis of the expected spectral data for this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document integrates data from predictive algorithms and experimental findings for structurally analogous compounds to offer a robust framework for its characterization. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides the most detailed insight into the molecular skeleton of this compound, revealing the precise connectivity and electronic environment of each hydrogen and carbon atom. The analysis is bifurcated into ¹H (proton) and ¹³C (carbon) NMR.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show two signals in the aromatic region and one signal for the aldehydic proton. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the carbonyl group and the halogens, as well as through-bond and through-space spin-spin coupling.

Causality Behind Predictions: The aldehyde proton (-CHO) is expected far downfield (>10 ppm) due to the strong deshielding effect of the carbonyl group. The two aromatic protons, H-5 and H-6, form an AX spin system. H-6 is ortho to a chlorine atom and H-5 is meta to two chlorine atoms and ortho to the fluorine atom. The coupling between them will be a standard ortho coupling (~8-9 Hz). H-5 will also exhibit a smaller ortho coupling to the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CHO (H-1)~10.3Singlet (s)-
H-6~7.8Doublet (d)³J(H-H) ≈ 8.5 Hz
H-5~7.3Doublet of doublets (dd)³J(H-H) ≈ 8.5 Hz, ³J(H-F) ≈ 7.0 Hz

For comparison, the experimental ¹H NMR spectrum of the closely related 2,4-Dichlorobenzaldehyde shows signals at 10.42 ppm (s, 1H, CHO), 7.89 ppm (d, J=8.5 Hz, 1H), 7.50 ppm (s, 1H), and 7.38-7.40 ppm (m, 1H)[1].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the directly attached and neighboring substituents. The carbons bonded to fluorine will appear as doublets due to one-bond and multi-bond C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C=O~187Doublet (d)⁴J(C-F) ≈ 2-4 Hz
C-3 (C-F)~158Doublet (d)¹J(C-F) ≈ 260 Hz
C-1~136Doublet (d)³J(C-F) ≈ 3-5 Hz
C-4 (C-Cl)~135Singlet (s)-
C-6~131Doublet (d)⁴J(C-F) ≈ 3-4 Hz
C-5~129Doublet (d)²J(C-F) ≈ 20-25 Hz
C-2 (C-Cl)~125Doublet (d)²J(C-F) ≈ 15-20 Hz

Note: Predicted data generated using NMRDB.org[2]. The large one-bond coupling constant (¹J(C-F)) is highly characteristic.

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR spectra for small organic molecules like this compound.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial[3][4].

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial[5]. The choice of solvent is critical; CDCl₃ is a good starting point for its ability to dissolve a wide range of organic compounds.

    • Ensure the sample is fully dissolved. Gentle vortexing can be applied.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter[6][7].

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants before insertion into the spectrometer.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual sample changer.

    • Locking & Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • Reference Calibration: The spectrum is typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS)[3].

    • Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For ¹³C NMR, use a proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to obtain a spectrum where each unique carbon appears as a singlet (or a doublet if coupled to fluorine).

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh Sample (10-20 mg) p2 Dissolve in Deuterated Solvent (0.6 mL CDCl3) p1->p2 p3 Filter into 5mm NMR Tube p2->p3 a1 Insert Sample into Spectrometer p3->a1 a2 Lock & Shim a1->a2 a3 Acquire Spectrum (1H & 13C) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Reference Spectrum (e.g., to CDCl3) d2->d3 d4 Integrate Peaks (1H) Assign Signals (1H & 13C) d3->d4 end end d4->end Final Structure Confirmation

Caption: Workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at specific wavenumbers that correspond to the vibrational frequencies of chemical bonds.

Expected IR Absorption Bands

The IR spectrum of this compound will be characterized by strong absorptions from the aldehyde group, as well as vibrations from the aromatic ring and the carbon-halogen bonds.

Causality Behind Absorptions: The C=O bond of the aldehyde will produce a very strong and sharp absorption. Aromatic aldehydes typically show this stretch at a slightly lower wavenumber than aliphatic aldehydes due to conjugation with the ring[5]. The aldehydic C-H stretch is also highly diagnostic, often appearing as a pair of medium-intensity peaks (a Fermi doublet)[6]. The C-F and C-Cl bonds will have characteristic stretches in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference
Aromatic C-H Stretch3100 - 3000Medium to Weak[8]
Aldehyde C-H Stretch~2850 and ~2750Medium (often two peaks)[6][9]
Carbonyl (C=O) Stretch1710 - 1690Strong, Sharp[5][6]
Aromatic C=C Stretch1600 - 1450Medium to Strong[9]
C-F Stretch1250 - 1100Strong-
C-Cl Stretch850 - 750Strong-
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is the preferred method for routine analysis due to its minimal sample preparation and ease of use.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe the crystal surface with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that the instrument will automatically subtract from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Good contact is essential for obtaining a high-quality spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Post-Analysis:

    • Release the pressure arm and remove the sample.

    • Clean the ATR crystal surface thoroughly with a solvent-dampened soft cloth to prevent cross-contamination.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.

Expected Mass Spectrum and Fragmentation Pattern

The EI mass spectrum of this compound will provide crucial information, most notably the molecular weight and the presence of two chlorine atoms.

Causality Behind Fragmentation: The molecular ion (M⁺˙) will be the peak at the highest mass-to-charge ratio (m/z). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), any fragment containing two chlorine atoms will appear as a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺)[10][11].

  • Molecular Weight: C₇H₃Cl₂FO = 191.95 g/mol

  • Expected Molecular Ion Peaks (M⁺˙):

    • m/z 192 (containing ²³⁵Cl)

    • m/z 194 (containing ¹³⁵Cl and ¹³⁷Cl)

    • m/z 196 (containing ²³⁷Cl)

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

m/z (³⁵Cl)Proposed Fragment IonNeutral Loss
192/194/196[C₇H₃Cl₂FO]⁺˙ (Molecular Ion)-
191/193/195[C₇H₂Cl₂FO]⁺H•
163/165[C₆H₂Cl₂F]⁺CHO•
128[C₆H₂ClF]⁺Cl•, CHO•

Visualization: Proposed EI-MS Fragmentation Pathway

Fragmentation_Pathway M [C₇H₃Cl₂FO]⁺˙ m/z 192/194/196 (Molecular Ion) M_H [C₇H₂Cl₂FO]⁺ m/z 191/193/195 M->M_H - H• M_CHO [C₆H₂Cl₂F]⁺ m/z 163/165 M->M_CHO - CHO• M_CHO_Cl [C₆H₂ClF]⁺ m/z 128 M_CHO->M_CHO_Cl - Cl•

Caption: Proposed fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a standard method for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is pure, as non-volatile impurities can contaminate the ion source.

  • Instrumentation and Data Acquisition:

    • Sample Introduction: The sample solution is typically injected into a Gas Chromatograph (GC-MS). The GC separates the analyte from the solvent and any volatile impurities before it enters the mass spectrometer.

    • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV)[12]. This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺˙) and inducing fragmentation.

    • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Integrated Spectral Analysis: A Holistic Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the structural confirmation is a cohesive narrative:

  • MS establishes the correct molecular weight (192/194/196 amu) and confirms the presence of two chlorine atoms via the isotopic pattern.

  • IR confirms the presence of key functional groups: an aromatic aldehyde (C=O stretch ~1700 cm⁻¹, C-H stretches ~2850/2750 cm⁻¹) and carbon-halogen bonds (C-F, C-Cl in the fingerprint region).

  • ¹³C NMR confirms the presence of seven distinct carbon environments, including the carbonyl carbon (~187 ppm) and the carbon directly bonded to fluorine, identified by its characteristic large ¹J(C-F) coupling constant.

  • ¹H NMR provides the final, unambiguous piece of the puzzle, confirming the presence of the aldehyde proton (~10.3 ppm) and the two aromatic protons with their predicted chemical shifts and coupling patterns (an ortho-coupled doublet and a doublet of doublets further split by fluorine), confirming the 1,2,4,5-substitution pattern on the ring.

Together, these three techniques provide a self-validating system that allows for the confident and unequivocal structural elucidation of this compound.

References

commercial availability of 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of 2,4-Dichloro-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic substitution pattern—featuring two chlorine atoms, a fluorine atom, and a reactive aldehyde group—provides multiple reaction sites and imparts unique electronic properties. These characteristics make it a sought-after intermediate in the synthesis of complex molecular architectures, particularly for the development of novel pharmaceutical and agrochemical agents.[1][2] The presence of fluorine is especially significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles.[1][3]

This guide provides a comprehensive technical overview of this compound, covering its chemical properties, commercial availability, synthesis, quality control methodologies, and safe handling protocols. The content is structured to provide researchers and drug development professionals with the practical and theoretical knowledge required to effectively source and utilize this key intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application in research and synthesis. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1785621-05-7[4][5][6]
Molecular Formula C₇H₃Cl₂FO[4][6]
Molecular Weight 193.00 g/mol [4]
MDL Number MFCD26407306[4]
Appearance Varies by supplier; typically a solidN/A

Commercial Availability and Procurement

This compound is available for research and development purposes from a range of specialized chemical suppliers. It is typically offered in various quantities with purity specifications suitable for synthetic chemistry applications.

Verified Suppliers and Specifications

Sourcing high-quality starting materials is paramount for reproducible and successful synthesis. The following table lists known commercial suppliers and typical product specifications. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and review key analytical data before use.

SupplierTypical PurityNotes
Amerigo Scientific95%Specialist distributor for life sciences.[4]
Allfluoro Pharmaceutical Co. Ltd.Not specifiedListed as a supplier on chemical sourcing platforms.[5]
Capot Chemical Co., Ltd.Not specifiedListed as a supplier on chemical sourcing platforms.[5]
Sigma-Aldrich (AOBChem)Not specifiedAvailable through their catalog.[6]
Fchemicals LimitiedNot specifiedListed as an alternative distributor.[5]
Procurement Logic

When selecting a supplier, the critical factor is not solely cost but the assurance of quality and consistency. For early-stage drug discovery, a purity of ≥95% is often sufficient for initial synthetic routes.[4] However, for later-stage development or synthesis of Good Manufacturing Practice (GMP) grade materials, higher purity and more extensive analytical documentation are required. It is advisable to procure a small test quantity to validate its performance in a specific reaction scheme before committing to a larger-scale purchase.

Synthesis and Manufacturing Context

Understanding the synthetic origin of a chemical intermediate provides valuable insight into its potential impurity profile. While supplier-specific routes are proprietary, common industrial methods for producing substituted fluorobenzaldehydes include:

  • Halogen Exchange (Halex) Reaction: This is a prevalent method where a multi-chlorinated precursor is treated with a fluoride source, such as spray-dried potassium fluoride (KF), often in the presence of a phase transfer catalyst.[7][8] This process selectively replaces a chlorine atom with fluorine. The choice of solvent and catalyst is critical to control selectivity and yield.

  • Oxidation of Toluene Derivatives: The corresponding 2,4-dichloro-3-fluorotoluene can be oxidized to the aldehyde. Various oxidation systems can be employed, from metal-catalyzed reactions to more modern continuous-flow processes.[9]

  • Grignard Exchange and Formylation: This route involves generating an organometallic intermediate from a halogenated precursor (e.g., an iodo- or bromo-substituted benzene) via a Grignard exchange reaction, which is then trapped with a formylating agent like N,N-dimethylformamide (DMF).[10]

G cluster_synthesis Generalized Synthesis Workflow start 2,4,X-Trichlorobenzaldehyde (Starting Material) process Halogen Exchange Reaction (High Temperature) start->process reagent Potassium Fluoride (KF) + Phase Transfer Catalyst reagent->process product This compound (Crude Product) process->product purification Purification (e.g., Distillation, Crystallization) product->purification final Final Product (≥95% Purity) purification->final

Caption: Generalized workflow for a Halogen Exchange synthesis route.

Potential impurities may include unreacted starting materials, over-fluorinated byproducts, or isomeric impurities. The choice of analytical method for quality control must be capable of resolving these related substances.

Applications in Drug Development and Research

The utility of this compound stems from its identity as a versatile synthon. The aldehyde group is a key functional handle for a multitude of chemical transformations.

  • Formation of Schiff Bases: Condensation with primary amines to form imines, a common linkage in bioactive molecules.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the synthesis of substituted alkenes.

  • Reductive Amination: To generate substituted benzylamines.

  • Aldol and Knoevenagel Condensations: For carbon-carbon bond formation.

These reactions allow medicinal chemists to incorporate the dichlorofluorophenyl moiety into larger, more complex scaffolds, leveraging its electronic and steric properties to modulate biological activity.[3][11]

G cluster_application Role in Synthetic Chemistry cluster_reactions Chemical Transformations start This compound (Building Block) r1 Schiff Base Formation start->r1 r2 Reductive Amination start->r2 r3 Wittig Reaction start->r3 r4 Aldol Condensation start->r4 product Complex Bioactive Molecule (e.g., API, Agrochemical) r1->product r2->product r3->product r4->product

Caption: Role as a versatile building block in synthetic pathways.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is a non-negotiable step in any research or development workflow. The primary chromatographic techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[12][13]

MethodPrincipleSuitability for AnalyteCommon Detector
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.[12]Ideal. The compound is sufficiently volatile and thermally stable.Flame Ionization (FID), Mass Spectrometry (MS)
HPLC (Reverse-Phase) Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[12]Suitable. Can be used, but GC is often more direct for this class of compounds.Ultraviolet (UV)
Experimental Protocol: Purity Determination by Gas Chromatography

This protocol is a self-validating system adapted from established methods for structurally similar halogenated benzaldehydes and is designed to resolve the target analyte from common process-related impurities.[13][14]

Objective: To determine the purity of this compound by GC-FID and identify any related volatile impurities.

1. Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID).

  • Capillary Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent mid-polarity column.[13]

  • Carrier Gas: Helium or Hydrogen.

  • Solvent: Acetonitrile or Dichloromethane (High Purity/HPLC Grade).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in the chosen solvent in a 50 mL volumetric flask and dilute to the mark. This creates a stock solution of ~1 mg/mL.

  • Prepare a working sample for injection by further diluting the stock solution if necessary to fall within the linear range of the detector.

3. Chromatographic Conditions:

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without degradation.
Injection Volume 1.0 µLStandard volume for capillary columns.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Flow 1.0 mL/min (constant flow)Provides optimal efficiency for the column dimensions.
Oven Program Initial: 100°C, hold 5 minRamp: 10°C/min to 250°C, hold 10 minThe initial hold separates volatile solvents. The ramp effectively elutes the analyte and any higher-boiling impurities.[12]
Detector Temp. 280 °C (FID)Prevents condensation of the analyte post-column and ensures a stable signal.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method (Area % = [Area of Analyte Peak / Total Area of All Peaks] x 100).

  • Identify and quantify any impurities relative to the main peak. For precise quantification, analysis against a certified reference standard is required.

G cluster_analytical GC Quality Control Workflow sample Received Sample of This compound prep Sample Preparation (Weighing & Dilution) sample->prep injection GC Autosampler Injection (1 µL) prep->injection separation GC Column Separation (Temperature Program) injection->separation detection FID Detection separation->detection data Data Acquisition & Integration (Chromatogram) detection->data report Purity Calculation (Area % Report) data->report

Caption: Standard workflow for purity analysis via Gas Chromatography.

Safety, Handling, and Storage

Proper handling of halogenated aromatic aldehydes is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related compounds provide a strong basis for hazard assessment.[15][16]

  • Hazard Identification:

    • Likely to be harmful if swallowed.[15]

    • Causes serious eye irritation and may cause severe skin burns or irritation upon contact.[15][16][17]

    • May cause respiratory irritation.[18]

    • Toxic to aquatic life with long-lasting effects.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat or chemical-resistant apron.[17]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[15]

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[15][19]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[19]

Conclusion

This compound is a readily available chemical intermediate of significant strategic importance for professionals in drug discovery and fine chemical synthesis. Its commercial procurement is straightforward through various specialized suppliers, with typical purities of 95% or greater being suitable for most R&D applications. A thorough understanding of its properties, likely synthetic origins, and appropriate analytical validation methods—primarily Gas Chromatography—is crucial for its effective and safe implementation. By adhering to the principles of quality control and safe handling outlined in this guide, researchers can confidently leverage this versatile building block to advance their synthetic programs and accelerate the discovery of new chemical entities.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2,4-Dichloro-3-fluorobenzaldehyde. The strategic placement of two chlorine atoms and one fluorine atom on the aromatic ring significantly modulates the electronic and steric environment of the carbonyl carbon. This document elucidates the impact of these halogen substituents on key classes of aldehyde reactions, including nucleophilic addition, oxidation, reduction, and condensation reactions. Detailed mechanistic insights, field-proven experimental protocols adapted for this specific substrate, and quantitative data are presented to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Introduction: Structural and Electronic Landscape

This compound is a polysubstituted aromatic aldehyde with the chemical formula C₇H₃Cl₂FO. Its structure is characterized by a benzene ring substituted with an aldehyde group (-CHO) at position 1, chlorine atoms at positions 2 and 4, and a fluorine atom at position 3. The confluence of these substituents creates a unique electronic and steric profile that dictates the reactivity of the aldehyde moiety.

The chlorine and fluorine atoms are highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I).[1] This effect significantly depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon of the aldehyde group. The aldehyde group itself is also electron-withdrawing. This cumulative electron-withdrawing landscape renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] While halogens can also exert a resonance-donating effect (+R) through their lone pairs, the inductive effect is generally dominant for halogens.[1][3]

The substitution pattern also introduces steric considerations. The chlorine atom at the ortho position (position 2) to the aldehyde group can introduce steric hindrance, potentially impeding the approach of bulky nucleophiles.[2] Understanding this interplay of electronic activation and potential steric hindrance is paramount for predicting and controlling the outcomes of chemical transformations involving this molecule.

Enhanced Electrophilicity and Reactivity of the Aldehyde Carbonyl

The primary consequence of the electronic effects exerted by the halogen substituents is the pronounced electrophilicity of the carbonyl carbon in this compound. This heightened reactivity is a central theme in its chemistry and is leveraged in a variety of synthetic transformations.

Diagram 1: Electronic Effects on this compound

G Inductive and Resonance Effects cluster_0 This compound cluster_1 Electronic Effects C1 C-CHO C2 C-Cl C1->C2 C3 C-F C2->C3 C4 C-Cl C3->C4 C5 C-H C4->C5 C6 C-H C5->C6 C6->C1 Inductive Inductive Effect (-I) Overall Overall Electron-Withdrawing Inductive->Overall Resonance Resonance Effect (+R) Resonance->Overall Overall->C1 Increased Electrophilicity Cl2 Cl (ortho) Cl2->Inductive Cl2->Resonance F3 F (meta) F3->Inductive F3->Resonance Cl4 Cl (para) Cl4->Inductive Cl4->Resonance CHO CHO CHO->Inductive

Caption: Dominant inductive effects of halogens enhance carbonyl electrophilicity.

Key Reaction Classes of the Aldehyde Group

This section details the reactivity of this compound in several fundamental classes of organic reactions. The provided protocols are illustrative and may require optimization for specific experimental setups.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent substrate for nucleophilic addition reactions.[2] The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.[2]

3.1.1. Reduction to Benzyl Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Common reducing agents like sodium borohydride (NaBH₄) are effective for this purpose. The reaction is typically rapid and high-yielding due to the activated nature of the aldehyde.

Reducing AgentTypical SubstratesReaction ConditionsEfficacyReference
Sodium Borohydride (NaBH₄)Aldehydes, KetonesMethanol or Ethanol, 0°C to room temperatureHigh conversion for electron-deficient benzaldehydes.[4]
DIBAL-HEsters, Weinreb amides to aldehydesToluene or THF, low temperatures (e.g., -78°C)Can be used for partial reduction; forms a stable intermediate with Weinreb amides.[5][6][7][8][5][6][7][8]
Plant EnzymesSubstituted benzaldehydesAqueous buffer, mild temperaturesBiocatalytic method with varying conversions depending on the plant source and substituents.[4][4]
  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2,4-dichloro-3-fluorophenyl)methanol.

Condensation Reactions

Condensation reactions, which involve the formation of a new carbon-carbon bond followed by the elimination of a small molecule (typically water), are highly effective with this compound due to its enhanced electrophilicity.

3.2.1. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[9] The strong electron-withdrawing groups on the benzaldehyde ring facilitate the initial nucleophilic attack and subsequent dehydration.[10]

This protocol is adapted from a general procedure for the synthesis of 2-benzylidenemalononitriles.[10]

  • In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.

  • Add a catalytic amount of piperidine (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature or gently heat under reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 2-((2,4-dichloro-3-fluorophenyl)methylene)malononitrile.

Diagram 2: Knoevenagel Condensation Workflow

G Knoevenagel Condensation Workflow A 1. Dissolve Reactants (Aldehyde & Malononitrile in Ethanol) B 2. Add Catalyst (Piperidine) A->B C 3. Reaction (Stir at RT or Reflux) B->C D 4. Monitor Progress (TLC) C->D E 5. Product Isolation (Cooling & Filtration) D->E F 6. Purification (Washing with cold Ethanol) E->F G Final Product: α,β-unsaturated nitrile F->G

Caption: A typical experimental workflow for the Knoevenagel condensation.

3.2.2. Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[11][12][13] The reaction is generally efficient with aromatic aldehydes. The electron-withdrawing substituents on this compound are expected to enhance the rate of the initial nucleophilic attack by the ylide.

This protocol outlines the in situ generation of the Wittig reagent followed by the olefination.[13]

  • Preparation of the Wittig Reagent:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0°C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (1.05 eq) dropwise.

    • Stir the resulting orange-red solution at 0°C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the ylide.

  • Olefination:

    • Cool the ylide solution back to 0°C.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate 1,3-dichloro-2-fluoro-4-vinylbenzene.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or milder ones such as hydrogen peroxide can be employed.[14][15] The Baeyer-Villiger oxidation is another route, particularly relevant in isotopic labeling studies, where a benzaldehyde is converted to a phenol.[16]

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Add a solution of potassium permanganate (KMnO₄, 2.0 eq) in water dropwise to the aldehyde solution. The reaction is exothermic and may require external cooling to maintain a temperature of 20-30°C.

  • Stir the mixture vigorously for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Filter off the manganese dioxide and wash it with a small amount of hot water.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 2 to precipitate the carboxylic acid.

  • Collect the 2,4-dichloro-3-fluorobenzoic acid by filtration, wash with cold water, and dry.

Nucleophilic Aromatic Substitution (SNAr)

While the primary focus of this guide is the reactivity of the aldehyde group, it is crucial to note that the electron-withdrawing substituents also activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[17][18][19][20] The chlorine atoms, particularly the one at the para position (position 4) to the activating aldehyde group, can be displaced by strong nucleophiles. This reactivity presents both a synthetic opportunity and a potential side reaction to consider when designing syntheses involving strong nucleophiles and elevated temperatures.

Conclusion

The reactivity of the aldehyde group in this compound is significantly enhanced by the strong inductive electron-withdrawing effects of the two chlorine and one fluorine substituents. This heightened electrophilicity makes it a highly reactive substrate in a range of important synthetic transformations, including nucleophilic additions, reductions, and condensation reactions such as the Knoevenagel and Wittig reactions. While the ortho-chloro substituent may introduce some steric hindrance, the electronic activation is the dominant factor governing its reactivity. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

electrophilic aromatic substitution of 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2,4-Dichloro-3-fluorobenzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on the highly deactivated aromatic system, this compound. This substrate presents a unique challenge due to the cumulative electron-withdrawing nature of its four substituents. This document elucidates the theoretical principles governing regioselectivity by dissecting the competing directing effects of the formyl, chloro, and fluoro groups. We predict the most probable site of electrophilic attack and provide a validated, step-by-step protocol for a representative nitration reaction. This guide is intended to serve as a practical resource for chemists engaged in the synthesis and functionalization of complex, electron-deficient aromatic compounds, particularly in the context of pharmaceutical and materials science research.

Introduction: The Challenge of a Polysubstituted Aromatic Core

In modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, fluorinated benzaldehydes are critical building blocks.[1] The strategic incorporation of halogen atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] The compound this compound is an exemplar of a complex, electron-deficient aromatic core.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings.[2] However, the reactivity of the benzene ring is profoundly influenced by the electronic properties of its existing substituents.[3][4] When multiple electron-withdrawing groups are present, as in the case of this compound, the aromatic ring becomes severely deactivated, rendering it significantly less nucleophilic and thus less reactive towards electrophiles.[4][5] This guide addresses the complexities of performing EAS on this challenging substrate, providing both a theoretical framework for predicting outcomes and a practical guide for execution.

Theoretical Analysis of Regioselectivity

The primary challenge in the EAS of a polysubstituted benzene is predicting the position of the incoming electrophile. This regioselectivity is determined by the interplay of the inductive and resonance effects of the substituents already on the ring.[6]

Analysis of Substituent Effects

The reactivity of the this compound ring is governed by three distinct types of substituents: a formyl group and two types of halogens.

  • Formyl Group (-CHO): The aldehyde is a powerful deactivating group.[7] It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-M). This significantly reduces the ring's nucleophilicity. Due to the destabilization of the carbocation intermediate (Wheland intermediate) at the ortho and para positions, the formyl group is a strong meta-director.[8]

  • Chloro (-Cl) and Fluoro (-F) Groups: Halogens present a unique case. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their electron-donating resonance effect (+M).[9][10] Despite being deactivators, they are ortho, para-directors.[11] This is because the resonance donation of a lone pair of electrons can help stabilize the positive charge of the carbocation intermediate when attack occurs at the ortho or para positions.[6]

The combined influence of these four substituents renders the aromatic ring exceptionally electron-poor and unreactive.

Data Summary: Substituent Properties
SubstituentPositionInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-CHO C1-I (Withdrawing)-M (Withdrawing)Strongly Deactivatingmeta
-Cl C2-I (Withdrawing)+M (Donating)Deactivatingortho, para
-F C3-I (Withdrawing)+M (Donating)Deactivatingortho, para
-Cl C4-I (Withdrawing)+M (Donating)Deactivatingortho, para
Predicting the Site of Electrophilic Attack: A Consensus Model

There are two available positions for substitution on the ring: C5 and C6. The directing effects of the existing groups must be evaluated for each position.

  • Attack at C5:

    • meta to the -CHO group (Strongly favored).[8]

    • ortho to the C4 -Cl group (Favored).

    • para to the C2 -Cl group (Favored).

    • meta to the C3 -F group (Disfavored).

  • Attack at C6:

    • ortho to the -CHO group (Strongly disfavored).

    • para to the C3 -F group (Favored).

    • ortho to the C2 -Cl group (Favored, but subject to steric hindrance).

    • meta to the C4 -Cl group (Disfavored).

Caption: Analysis of substituent directing effects for predicting EAS regioselectivity.

Feasibility of Common EAS Reactions

The severe deactivation of the ring limits the scope of applicable EAS reactions.

  • Nitration: Achievable under harsh conditions (e.g., fuming nitric and sulfuric acids), as the nitronium ion (NO₂⁺) is a potent electrophile. Nitration of similar deactivated chloro-fluoro-aromatics has been documented.[12][13]

  • Halogenation: Possible with a strong Lewis acid catalyst (e.g., Br₂/FeBr₃ or Cl₂/FeCl₃) to generate a sufficiently powerful electrophile.[14]

  • Sulfonation: Likely requires fuming sulfuric acid (H₂SO₄/SO₃) and elevated temperatures.

  • Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on aromatic rings bearing strongly deactivating groups.[15][16][17] The electron-poor ring is not nucleophilic enough to attack the carbocation or acylium ion intermediates, and the Lewis acid catalyst can complex with the aldehyde oxygen, further deactivating the ring.[18][19]

Experimental Protocol: Nitration to 2,4-Dichloro-3-fluoro-5-nitrobenzaldehyde

This protocol describes a robust method for the nitration of the title compound, a reaction chosen for its reliability on deactivated systems. The procedure is adapted from methodologies reported for analogous substrates.[12]

Rationale and Self-Validation

The use of a potent nitrating mixture (fuming HNO₃ in concentrated H₂SO₄) is essential to overcome the high activation energy barrier of this deactivated substrate. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of by-products. The validation of this protocol lies in the work-up procedure: the reaction product is precipitated by quenching in ice water, a standard and effective method for isolating solid nitrated aromatic compounds from the strong acid medium.

Materials and Reagents
  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Standard laboratory glassware, magnetic stirrer, and a low-temperature bath (ice/salt or cryocooler).

Step-by-Step Procedure
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 10 mL per 1 g of substrate).

  • Cooling: Cool the sulfuric acid to between -10°C and -5°C using an ice-salt bath.

  • Substrate Addition: Slowly add this compound to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 0°C. Stir until all the solid has dissolved.

  • Nitrating Mixture: In a separate, dry beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 molar equivalents) to a small amount of cold, concentrated sulfuric acid.

  • Addition of Electrophile: Add the prepared nitrating mixture dropwise to the solution of the substrate from the dropping funnel. Maintain the internal temperature of the reaction flask between -10°C and 0°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at a temperature between -5°C and 0°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is available.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice in a beaker with vigorous stirring. A solid precipitate should form.

  • Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. Then, wash with a cold, dilute sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.

  • Drying: Dry the crude product under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Safety Precautions
  • Work in a well-ventilated fume hood at all times.

  • Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is critical to prevent a runaway reaction.

  • Always add acid to water (or ice) during quenching, never the other way around. The quenching of the reaction mixture should be done slowly and carefully.

Caption: Experimental workflow for the nitration of this compound.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging but predictable transformation. A thorough analysis of the competing electronic effects of the formyl and halogen substituents allows for a confident prediction of regioselectivity, with the C5 position being the unequivocal site of electrophilic attack. Due to the severely deactivated nature of the aromatic core, reactions require potent electrophiles and carefully controlled, often harsh, conditions. Friedel-Crafts reactions are not considered viable. The provided nitration protocol serves as a template for the successful functionalization of this and other similarly electron-deficient aromatic systems, offering a valuable tool for researchers in synthetic and medicinal chemistry.

References

A Technical Guide to the Bio-Potential of 2,4-Dichloro-3-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Drug Discovery

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone, serving as a versatile precursor for a vast array of bioactive molecules.[1] The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this aromatic ring dramatically alters its physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The compound 2,4-Dichloro-3-fluorobenzaldehyde represents a particularly intriguing starting material. Its unique substitution pattern—two electron-withdrawing chlorine atoms and a highly electronegative fluorine atom—creates a distinct electronic environment that influences the reactivity of the aldehyde group and provides multiple points for interaction with biological macromolecules.

This guide provides an in-depth exploration of the potential biological activities of derivatives synthesized from this compound. We will delve into their synthesis, with a focus on Schiff base formation, and examine their documented and potential applications as antimicrobial and anticancer agents. The narrative is grounded in the principles of structure-activity relationships, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug development.

Synthetic Pathways: Leveraging the Aldehyde Moiety

The aldehyde functional group of this compound is a highly reactive hub for chemical modification. The most common and direct route to creating a diverse library of derivatives is through condensation reactions with primary amines to form Schiff bases (imines).[3] This reaction is mechanistically straightforward and typically proceeds with high yields, making it an efficient method for generating novel chemical entities.

The formation of the azomethine group (C=N) in Schiff bases is critical, as this imine linkage is often implicated in the biological activity of the resulting compounds.[4] It introduces a key pharmacophore that can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes or receptors.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A 2,4-Dichloro-3- fluorobenzaldehyde C Condensation Reaction A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D Formation of Azomethine (C=N) bond E Water (H2O) C->E Byproduct

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines a representative method for synthesizing a Schiff base from this compound and a primary amine. The choice of an acidic catalyst is crucial for protonating the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).

  • Amine Addition: To this solution, add an equimolar amount of the desired primary amine (1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.[4]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR (to observe the C=N stretch), ¹H NMR, and Mass Spectrometry.[5]

Antimicrobial Activities: A Promising Frontier

Schiff bases are a well-established class of compounds possessing a broad spectrum of antimicrobial activities.[6] Derivatives of halogenated benzaldehydes, in particular, have shown significant potential against both bacterial and fungal pathogens.[7] The antimicrobial efficacy of these compounds is often attributed to the lipophilicity conferred by the aromatic rings and halogen atoms, which facilitates their transport across microbial cell membranes.

The core mechanism of action is frequently linked to the azomethine group. The nitrogen atom in the C=N bond can interfere with normal cellular processes by chelating with metal ions essential for microbial enzyme function or by disrupting cellular proteins and DNA.[6]

Antimicrobial_Mechanism Compound Schiff Base Derivative Membrane Microbial Cell Membrane Compound->Membrane Penetration (Lipophilicity) Target Intracellular Targets (Enzymes, DNA) Compound->Target Interaction with Azomethine Group Cell Bacterial / Fungal Cell Membrane->Cell Cell->Target Inhibition Inhibition of Growth & Cell Death Target->Inhibition Disruption of Cellular Function

Caption: Proposed mechanism of antimicrobial action for Schiff base derivatives.

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative Schiff base derivatives against various microbial strains, demonstrating their potential as antimicrobial agents. Lower MIC values indicate higher efficacy.

Compound DerivativeTarget OrganismMIC (µg/mL)Reference
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolEscherichia coli1.6[7]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolPseudomonas fluorescence2.8[7]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolStaphylococcus aureus3.4[7]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolAspergillus niger47.5[7]
Fluorinated Phenylhydrazine Benzaldehyde (C3)Escherichia coli3.81 µM[8]
Fluorinated Phenylhydrazine Benzaldehyde (C4)Staphylococcus aureus3.45 µM[8]
Fluorinated Phenylhydrazine Benzaldehyde (C6)Pseudomonas aeruginosa3.31 µM[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol describes the standard microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative, a key metric for quantifying antimicrobial activity.[7]

  • Preparation of Inoculum: Culture the microbial strain (e.g., E. coli, S. aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: Prepare a stock solution of the test compound in a solvent like DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density. For a more robust endpoint, a viability indicator like Resazurin or MTT can be added.[8]

Anticancer Activities: Targeting Malignant Cells

The structural motifs present in this compound derivatives are also found in numerous compounds with demonstrated anticancer properties.[2] The presence of halogens can enhance the lipophilicity and cell permeability of these agents, allowing them to reach intracellular targets more effectively. While direct studies on derivatives of this specific benzaldehyde are emerging, related structures show activity through several mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9][10]

For instance, structurally similar benzyloxybenzaldehyde derivatives have been identified as potent inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in cancer stem cells and associated with chemoresistance.[11] Inhibition of ALDH disrupts retinoic acid signaling, which is crucial for cell differentiation and proliferation.[11]

Anticancer_Pathway cluster_pathway Apoptosis Induction Pathway Derivative Anticancer Derivative Cell Cancer Cell Derivative->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c (Activates) Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Executes

Caption: A simplified intrinsic apoptosis pathway often targeted by anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The table below presents the cytotoxic activity (GI₅₀/IC₅₀ values) of various halogenated heterocyclic compounds, some derived from related benzaldehydes, against human cancer cell lines. Lower values denote greater potency.

Compound Class / NameCancer Cell LineActivity MetricValue (µM)Reference
Quinoxaline-chalcone 14gLeukemia (K-562)GI₅₀0.622 - 1.81[10]
Quinoxaline-chalcone 14gBreast (MCF7)GI₅₀0.622 - 1.81[10]
2-Alkylcarbonyl-quinoxaline 6gFull Panel (Mean)GI₅₀0.15[12]
5-Fluorobenzothiazole 59aColon (HCT-116)GI₅₀0.08[13]
1,3,4-Thiadiazole A2Breast (MCF-7)IC₅₀52.35[14]
1,3,4-Thiadiazole B3Breast (MCF-7)IC₅₀54.1[14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[13]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The strategic placement of chloro and fluoro substituents provides a unique electronic and steric profile that can be exploited to design potent antimicrobial and anticancer compounds. The synthetic accessibility of Schiff base derivatives, coupled with their established biological relevance, offers a fertile ground for further investigation.

Future research should focus on expanding the library of derivatives beyond simple Schiff bases to include other heterocyclic systems such as pyrazoles, oxadiazoles, and quinoxalines.[12][15] A systematic exploration of the structure-activity relationship (SAR) by varying the substituents on the amine moiety will be critical for optimizing potency and selectivity. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets of the most active compounds, paving the way for their rational development as next-generation drugs.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2,4-Dichloro-3-fluorobenzaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2,4-Dichloro-3-fluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. The protocol details the application of the Vilsmeier-Haack reaction, a robust and efficient formylation method for electron-rich aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.

Introduction: The Significance of this compound

Halogenated benzaldehydes are pivotal building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The specific substitution pattern of this compound, featuring two chlorine atoms and a fluorine atom, imparts unique reactivity and physicochemical properties to its derivatives. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making this intermediate highly valuable in medicinal chemistry.[1][3] The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including condensations, reductions, and the formation of Schiff bases, enabling the construction of diverse molecular architectures.[2][3]

The Vilsmeier-Haack reaction is a well-established and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5] This method offers a mild and efficient alternative to other formylation techniques, such as the Gattermann-Koch or Friedel-Crafts reactions, which often require harsh conditions or less stable reagents.[6]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the substrate.[6][7]

2.1. Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate which then rearranges to generate the chloroiminium ion, also known as the Vilsmeier reagent.[8][9] This species is the key electrophile in the reaction.[6]

2.2. Electrophilic Aromatic Substitution

The electron-rich aromatic ring of the starting material, in this case, 1,3-dichloro-2-fluorobenzene, attacks the electrophilic carbon of the Vilsmeier reagent. This results in the formation of an iminium salt intermediate.[10][11] Subsequent hydrolysis of this intermediate during the aqueous work-up yields the final aldehyde product, this compound.[8][12]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate Reactive Intermediate DMF->Intermediate + POCl3 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent Rearrangement Substrate 1,3-Dichloro-2-fluorobenzene Iminium_Salt Iminium Salt Intermediate Substrate->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis (H2O)

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.
1,3-Dichloro-2-fluorobenzene≥98%Commercially Available2267-99-4
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available68-12-2
Phosphorus oxychloride (POCl₃)≥99%Commercially Available10025-87-3
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2
Sodium AcetateAnhydrous, ≥99%Commercially Available127-09-3
Crushed Ice---
Saturated Sodium Bicarbonate Solution---
Brine (Saturated NaCl Solution)---
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available7487-88-9
HexanesACS GradeCommercially Available110-54-3
Ethyl AcetateACS GradeCommercially Available141-78-6

3.2. Safety Precautions

  • The Vilsmeier-Haack reaction can be highly exothermic, particularly during the formation of the Vilsmeier reagent and the quenching of excess POCl₃.[13][14][15] All operations should be conducted in a well-ventilated fume hood.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water.[16] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • DMF is a potential reproductive toxin. Handle with care and avoid inhalation or skin contact.

  • A risk assessment should be performed before commencing the experiment.[17]

3.3. Step-by-Step Synthesis Procedure

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 2.5 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[18]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white, crystalline solid (the Vilsmeier reagent) may be observed.[19]

  • Formylation Reaction:

    • To the pre-formed Vilsmeier reagent, add a solution of 1,3-dichloro-2-fluorobenzene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) dropwise at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 45-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Carefully and slowly pour the reaction mixture into the ice-water mixture.[16] This quenching step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[20]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed to yield the pure product as a solid.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₃Cl₂FO
Molecular Weight 193.00 g/mol [21]
Appearance Off-white to pale yellow solid
Melting Point Expected to be in a similar range to related dichlorofluorobenzaldehydes (e.g., 60-63 °C for 2-chloro-4-fluorobenzaldehyde)
¹H NMR (CDCl₃, 400 MHz) δ 10.3 (s, 1H, CHO), 7.6-7.8 (m, 2H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ 185 (d, CHO), 160 (d, J=250 Hz, C-F), 135-120 (Ar-C)
IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-F stretch)

Troubleshooting and Field-Proven Insights

  • Low Yield: Incomplete formation of the Vilsmeier reagent can lead to low yields. Ensure that anhydrous reagents and solvents are used, and the temperature during its formation is strictly controlled.

  • Side Reactions: Overheating the reaction can lead to the formation of undesired by-products. Careful temperature monitoring is crucial.

  • Difficult Work-up: The hydrolysis of excess POCl₃ is highly exothermic. A slow, controlled quench into a large volume of ice is essential for safety and to prevent product degradation.[16]

  • Regioselectivity: The formylation of substituted benzenes is governed by the electronic and steric effects of the substituents. In the case of 1,3-dichloro-2-fluorobenzene, the directing effects of the halogens will influence the position of formylation.

Conclusion

The Vilsmeier-Haack reaction provides an effective and reliable method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can achieve high yields of this valuable pharmaceutical intermediate. The insights into the reaction mechanism and troubleshooting tips will further aid in the successful execution and optimization of this synthesis.

Synthesis_Workflow A Reagent Preparation (DMF + POCl3) B Formylation Reaction (Addition of Substrate) A->B C Reaction Monitoring (TLC) B->C D Quenching and Work-up C->D E Extraction D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, IR, MS) F->G H Pure Product G->H

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols: Grignard Reaction Involving 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the Grignard reaction involving the sterically hindered and electronically complex substrate, 2,4-Dichloro-3-fluorobenzaldehyde. The protocol herein is designed to address the unique challenges posed by this polyhalogenated aromatic aldehyde, offering a robust methodology for the synthesis of corresponding secondary alcohols. We will delve into the mechanistic nuances, critical experimental parameters, and potential side reactions, providing a framework for successful and reproducible outcomes.

Introduction: Navigating the Complexities of Grignard Reactions with Polyhalogenated Aromatic Aldehydes

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1][2] This reaction is instrumental in the synthesis of alcohols from aldehydes and ketones.[3][4][5] The reaction of a Grignard reagent with an aldehyde typically yields a secondary alcohol after an acidic workup.[2][6][7]

However, the application of this powerful reaction to substrates such as this compound presents a unique set of challenges. The presence of multiple halogen substituents, including the highly electronegative fluorine atom, significantly influences the electronic and steric environment of the carbonyl group. This can lead to competing side reactions and requires careful optimization of reaction conditions to achieve the desired product with high selectivity and yield.

This application note will provide a detailed protocol for the successful execution of a Grignard reaction with this compound, focusing on strategies to mitigate potential pitfalls and maximize the yield of the desired diarylmethanol product.

Mechanistic Considerations and Strategic Approaches

The fundamental mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[8][9] This is followed by protonation of the resulting alkoxide during aqueous workup to yield the alcohol.[9]

Diagram 1: General Mechanism of the Grignard Reaction with an Aldehyde

Caption: The two-step mechanism of a Grignard reaction with an aldehyde.

For this compound, the following factors must be considered:

  • Steric Hindrance: The ortho-chloro substituent can sterically hinder the approach of the Grignard reagent to the carbonyl carbon. The use of less bulky Grignard reagents or reaction at elevated temperatures may be necessary to overcome this.

  • Electronic Effects: The electron-withdrawing nature of the halogens can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. However, they can also influence the stability of intermediates.

  • Chemoselectivity: A significant challenge is the potential for the Grignard reagent to react with the halogen substituents, particularly the chlorine atoms, via a halogen-metal exchange or cross-coupling reaction.[10] While the C-F bond is generally less reactive towards Grignard reagents, the possibility of its cleavage under harsh conditions cannot be entirely dismissed.

To favor the desired 1,2-addition to the carbonyl group and minimize side reactions, the following strategies are employed in the protocol:

  • Use of a less reactive Grignard reagent: Phenylmagnesium bromide is chosen as a representative aryl Grignard reagent. Its moderate reactivity helps to control the reaction and minimize side reactions.

  • Low-Temperature Addition: The slow, dropwise addition of the aldehyde to the Grignard reagent at low temperatures helps to control the exothermicity of the reaction and suppress side reactions like enolization and reduction.[11]

  • Anhydrous Conditions: The paramount importance of strictly anhydrous conditions cannot be overstated. Grignard reagents are highly reactive towards protic solvents like water, which will quench the reagent and prevent the desired reaction from occurring.[12][13][14][15][16]

Experimental Protocol

This protocol outlines the synthesis of (2,4-Dichloro-3-fluorophenyl)(phenyl)methanol via the Grignard reaction of this compound with phenylmagnesium bromide.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Phenylmagnesium bromide1.0 M in THFCommercially AvailableStore under inert atmosphere.
Anhydrous Diethyl Ether (Et₂O)≥99.7%, inhibitor-freeCommercially AvailableFreshly distilled from a suitable drying agent.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially AvailableFreshly distilled from sodium/benzophenone.[13]
Saturated Ammonium Chloride (NH₄Cl) solutionACS Grade---Prepared in deionized water.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available---
Magnesium TurningsHigh PurityCommercially AvailableFor in-situ preparation of Grignard reagent, if desired.[17]
Iodine (I₂)ACS GradeCommercially AvailableAs an activator for magnesium turnings.[18][19]
Equipment
  • Three-neck round-bottom flask, flame-dried

  • Dropping funnel, flame-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow

Diagram 2: Experimental Workflow for the Grignard Reaction

Workflow A Setup and Inert Atmosphere B Grignard Reagent Addition A->B C Aldehyde Addition (Slow, at 0°C) B->C D Reaction Monitoring (TLC) C->D E Quenching with Saturated NH₄Cl D->E F Aqueous Workup and Extraction E->F G Drying and Solvent Removal F->G H Purification (Column Chromatography) G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Preparation of the Reaction Setup:

    • Assemble the flame-dried three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and an inert gas inlet.

    • Purge the entire system with argon or nitrogen for at least 15 minutes to ensure an inert atmosphere.

  • Charging the Grignard Reagent:

    • Under a positive flow of inert gas, transfer 25 mL of 1.0 M phenylmagnesium bromide in THF to the reaction flask via a cannula or a syringe.

  • Preparation of the Aldehyde Solution:

    • In a separate dry flask, dissolve 4.18 g (20 mmol) of this compound in 20 mL of anhydrous THF.

    • Transfer this solution to the dropping funnel.

  • Reaction Execution:

    • Cool the reaction flask containing the Grignard reagent to 0°C using an ice-water bath.

    • Slowly add the aldehyde solution from the dropping funnel to the stirred Grignard reagent over a period of 30-45 minutes. Maintain the internal temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the aldehyde spot indicates the completion of the reaction.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of cold, saturated aqueous ammonium chloride solution.[11] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2,4-dichloro-3-fluorophenyl)(phenyl)methanol.

Data and Expected Results

ParameterValue
Stoichiometry
This compound1.0 eq
Phenylmagnesium bromide1.2 eq
Reaction Conditions
SolventAnhydrous THF
Temperature0°C to room temperature
Reaction Time3-4 hours
Expected Outcome
Product(2,4-Dichloro-3-fluorophenyl)(phenyl)methanol
Expected Yield75-85%
AppearanceWhite to off-white solid

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Infrared spectroscopy can also be a useful tool for monitoring the reaction progress.[20][21]

Troubleshooting and Safety Considerations

IssuePossible CauseSuggested Solution
Low or no product yield Inadequate drying of glassware or solvents.Flame-dry all glassware and use freshly distilled anhydrous solvents.[13][14][15]
Deactivated Grignard reagent.Use a fresh bottle of Grignard reagent or titrate to determine the exact concentration.[13]
Formation of side products Reaction temperature too high.Maintain a low temperature during the addition of the aldehyde.[11]
Presence of unreacted starting material.Ensure complete addition of the aldehyde and allow for sufficient reaction time.
Exothermic reaction becomes uncontrollable Too rapid addition of the aldehyde.Add the aldehyde solution dropwise and monitor the internal temperature closely.[22]

Safety Precautions:

  • Grignard reagents are highly flammable and react violently with water.[12][14] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.

  • Anhydrous ethers can form explosive peroxides upon storage.[14] Use freshly opened or distilled solvents.

  • The quenching step is exothermic and should be performed slowly and with caution.[6]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The successful execution of a Grignard reaction with a challenging substrate like this compound hinges on meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions and careful temperature control. The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of the corresponding diarylmethanol, a valuable intermediate in medicinal chemistry and materials science. By understanding the underlying mechanistic principles and potential side reactions, researchers can confidently apply this methodology to their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dichloro-3-fluorobenzaldehyde is a valuable and versatile synthetic intermediate in medicinal chemistry and materials science.[1][2] Its utility stems from multiple addressable reactive sites: a reactive aldehyde handle and two carbon-chlorine bonds amenable to palladium-catalyzed cross-coupling. The strategic placement of fluorine and chlorine atoms, along with the electron-withdrawing aldehyde, creates a unique electronic environment that allows for highly regioselective functionalization. This guide provides an in-depth analysis of the substrate's reactivity, mechanistic considerations for selective C-C and C-N bond formation, and detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to empower researchers, scientists, and drug development professionals to leverage this powerful building block for the construction of complex molecular architectures.

Chemical Properties & Reactivity Profile

The key to successfully employing this compound in cross-coupling reactions lies in understanding its inherent reactivity, which is governed by the electronic interplay of its substituents.

  • Aldehyde Group (-CHO): As a strong electron-withdrawing group, the aldehyde deactivates the aromatic ring towards electrophilic substitution but, more importantly, it strongly activates the C-Cl bond at the C4 (para) position towards oxidative addition to a Pd(0) center.

  • Halogen Atoms (-Cl, -F): The two chlorine atoms at C2 and C4 are potential sites for cross-coupling. The general reactivity trend for aryl halides in oxidative addition is C-I > C-Br > C-Cl, making C-Cl bonds inherently challenging to activate.[3] However, the electronic activation by the para-aldehyde group significantly lowers the activation barrier for the C4-Cl bond compared to the C2-Cl bond. The C2-Cl is ortho to the aldehyde and meta to the fluorine, experiencing a different electronic and steric environment that renders it less reactive under typical cross-coupling conditions.

This electronic differentiation is the cornerstone of achieving regioselectivity. The C4 position is the kinetically favored site for oxidative addition, allowing for the selective mono-functionalization of the molecule.

Core Application: Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective functionalization of this compound, primarily at the more reactive C4 position.[4]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with an organoboron reagent.[4][5] For this compound, this reaction enables the selective synthesis of 4-aryl-2-chloro-3-fluorobenzaldehydes, which are valuable precursors for more complex molecules. The choice of a sufficiently active catalyst system, often employing bulky, electron-rich phosphine ligands, is critical to overcome the relative inertness of the C-Cl bond.[6]

General Reaction Scheme:

Caption: Regioselective Suzuki-Miyaura coupling at the C4 position.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%)Air-stable Pd(II) or Pd(0) precursors that form the active Pd(0) catalyst in situ.
Ligand SPhos, XPhos, RuPhos (4-10 mol%)Bulky, electron-rich biaryl phosphine ligands are essential for facilitating the oxidative addition of the aryl chloride.
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.)The base is crucial for the transmetalation step. K₃PO₄ is often effective for challenging couplings.
Solvent Toluene/H₂O, Dioxane/H₂O (e.g., 4:1)Anhydrous polar aprotic solvents, often with water, are standard for Suzuki reactions.
Temperature 80-110 °CThermal energy is required to drive the reaction, especially the oxidative addition of the C-Cl bond.
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, producing arylalkyne derivatives.[7][8] This reaction is exceptionally useful for creating rigid scaffolds found in many functional materials and pharmaceutical agents.[7] The reaction is typically co-catalyzed by palladium and copper(I) salts, although copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts.[9][10]

General Reaction Scheme:

Caption: Regioselective Sonogashira coupling at the C4 position.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (2-5 mol%)These Pd complexes are standard and highly effective for Sonogashira couplings.[3]
Copper(I) Source CuI (1-10 mol%)Co-catalyst that facilitates the formation of a copper-acetylide intermediate, which then transmetalates to palladium.
Base Et₃N, DIPEA, PiperidineThe amine base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.
Solvent THF, DMF, TolueneAnhydrous polar aprotic solvents are used to dissolve reactants and facilitate the reaction.
Temperature Room Temperature to 80 °CMild conditions are often sufficient, but heating may be required for less reactive aryl chlorides.[7]
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction has broad functional group tolerance and has largely replaced harsher classical methods.[11] For this compound, this allows for the regioselective introduction of primary or secondary amines at the C4 position, a critical transformation for synthesizing a vast number of bioactive molecules. The success of this reaction is highly dependent on the choice of a specialized ligand system.[13][14]

General Reaction Scheme:

Caption: Regioselective Buchwald-Hartwig amination at the C4 position.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ (1-4 mol%)Standard Pd precursors used in conjunction with specialized ligands.
Ligand XPhos, RuPhos, BrettPhos (2-8 mol%)Bulky, electron-rich phosphine ligands are critical for promoting both oxidative addition and the final reductive elimination step.[14]
Base NaOt-Bu, KOt-Bu, LHMDS (1.2-2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido intermediate.
Solvent Toluene, Dioxane, t-BuOHAnhydrous, non-protic or weakly protic solvents are necessary to prevent quenching of the strong base.
Temperature 80-110 °CHeat is generally required to drive the catalytic cycle to completion.

Mechanistic Considerations & Rationale for Selectivity

All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[4][15] The high regioselectivity observed with this compound is determined in the first and rate-limiting step: oxidative addition.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Limiting) trans_complex Ar-Pd(II)(Nu)L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Nu (Coupled Product) trans_complex->product       substrate_entry Ar-Cl (2,4-Dichloro-3- fluorobenzaldehyde) substrate_entry->oa_complex nu_entry Nu-M (e.g., Ar'-B(OH)₂) nu_entry->trans_complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

The oxidative addition involves the insertion of the Pd(0) center into the carbon-halogen bond.[16][17] For this compound, there are two potential C-Cl bonds. The C4-Cl bond is para to the strongly electron-withdrawing aldehyde group, which polarizes the C-Cl bond and lowers the electron density at C4. This makes the C4 position more electrophilic and thus a more favorable site for nucleophilic attack by the electron-rich Pd(0) catalyst. This preferential activation leads to the selective formation of the C4-coupled product.

Caption: Rationale for regioselective oxidative addition at the C4 position.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the regioselective Suzuki-Miyaura coupling of this compound with a generic aryl boronic acid. Optimization may be necessary for particularly challenging substrates.

Materials and Equipment:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Tribasic potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • Toluene, anhydrous (approx. 0.1 M concentration)

  • Water, degassed (25% of toluene volume)

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (e.g., 1.0 mmol, 191.0 mg), the aryl boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424.5 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Solvent Addition: Add anhydrous toluene (10 mL) and degassed water (2.5 mL) via syringe. The mixture should be a heterogeneous slurry.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-16 hours. Look for the consumption of the starting material and the appearance of a new, higher Rf product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2-chloro-3-fluorobenzaldehyde product.

Troubleshooting & Key Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poor quality base.Use a pre-catalyst or ensure catalyst is from a reliable source. Ensure all solvents are properly dried and degassed. Use freshly opened, finely powdered anhydrous base. Consider a different ligand (e.g., XPhos).
Formation of Byproducts Boronic acid homocoupling (Glaser coupling); Hydrodehalogenation of starting material.Ensure the reaction is rigorously deoxygenated. Hydrodehalogenation can sometimes occur if a hydrogen source (like water) is present and the catalytic cycle is inefficient.[18] Running the reaction under strictly anhydrous conditions may help.
Poor Regioselectivity Reaction conditions are too harsh, allowing for C2 coupling.Lower the reaction temperature or shorten the reaction time. Screen different catalyst/ligand combinations that may offer higher selectivity.
Decomposition of Aldehyde Aldehyde may be sensitive to very strong bases or high temperatures over long periods.Use the mildest effective base (e.g., K₂CO₃ instead of K₃PO₄). Minimize reaction time once starting material is consumed.

References

Application Notes: 2,4-Dichloro-3-fluorobenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dichloro-3-fluorobenzaldehyde is a highly versatile substituted aromatic aldehyde that serves as a critical building block in the synthesis of modern agrochemicals. Its unique substitution pattern—featuring an aldehyde group for diverse transformations, two chlorine atoms, and a strategically placed fluorine atom—provides a powerful scaffold for creating complex, biologically active molecules. The presence of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and overall efficacy of active ingredients.[1] This guide provides in-depth application notes and detailed synthetic protocols for researchers, chemists, and drug development professionals, demonstrating the utility of this intermediate in the synthesis of fungicides, herbicides, and insecticides.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine into agrochemical candidates is a well-established strategy for enhancing pesticidal properties.[1] this compound is a prime example of a fluorinated building block that empowers the development of next-generation crop protection solutions. The aldehyde functional group serves as a versatile handle for a wide array of organic transformations, while the halogen substituents can be used to fine-tune the electronic properties and metabolic stability of the final product. This document outlines key synthetic pathways where this intermediate is, or can be, pivotal. While its non-fluorinated analog, 2,4-Dichlorobenzaldehyde, is a known intermediate for the fungicide diniconazole and other pesticides, the addition of the 3-fluoro group opens new avenues for creating novel compounds with potentially superior activity.[2][3][4][5]

Application in Fungicide Synthesis: Building Azole Scaffolds

A primary application of halogenated benzaldehydes in agrochemicals is the synthesis of azole fungicides.[2][5] These compounds are highly effective and widely used to control a broad spectrum of fungal diseases. Their mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8][9] The disruption of ergosterol production leads to impaired membrane function and ultimately inhibits fungal growth.[7]

A plausible synthetic route starting from this compound involves an initial oxidation to the corresponding benzoic acid, followed by the introduction of a triazole moiety.

Protocol 1: Synthesis of a 2,4-Dichloro-3-fluoro-phenyltriazole Intermediate

This protocol outlines a two-step process to convert this compound into a key precursor for triazole fungicides.

Step 1: Oxidation to 2,4-Dichloro-3-fluorobenzoic Acid

  • Rationale: The aldehyde must first be converted to a carboxylic acid to enable subsequent reactions like amidation or certain types of nucleophilic substitution. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation. The reaction is run in an alkaline solution to improve the solubility of the permanganate and prevent the formation of acidic byproducts that could interfere with the reaction.

  • Procedure:

    • Suspend this compound (1.0 eq) in a 1:1 mixture of water and a suitable organic co-solvent like pyridine or t-butanol.

    • Slowly add a solution of potassium permanganate (approx. 1.1 eq) in water to the stirred mixture. Maintain the temperature below 40°C using a water bath, as the reaction is exothermic.

    • Stir the reaction mixture at room temperature for 4-6 hours or until the purple color of the permanganate has disappeared, indicating its consumption.

    • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

    • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until a pH of ~2 is reached.

    • The 2,4-Dichloro-3-fluorobenzoic acid will precipitate as a white solid. Collect the product by filtration, wash with cold water, and dry under vacuum.

Step 2: Nucleophilic Aromatic Substitution with 1,2,4-Triazole

  • Rationale: The fluorine atom on the aromatic ring is more susceptible to nucleophilic aromatic substitution than the chlorine atoms, especially when activated by an adjacent electron-withdrawing group. This step introduces the critical triazole pharmacophore. A polar aprotic solvent like dimethylformamide (DMF) is used to facilitate the reaction, and a base like potassium carbonate is required to deprotonate the triazole, making it a more potent nucleophile.[10]

  • Procedure:

    • To a solution of 2,4-Dichloro-3-fluorobenzoic acid (1.0 eq) in DMF, add 1,2,4-triazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

    • Heat the reaction mixture to 100-120°C and stir for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice water.

    • Acidify the aqueous solution with HCl to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water to remove residual DMF and salts, and dry to yield the triazole-substituted benzoic acid intermediate, ready for further derivatization.

Fungicide_Synthesis A This compound B Oxidation (KMnO4) A->B C 2,4-Dichloro-3-fluorobenzoic Acid B->C D Nucleophilic Substitution (+ 1,2,4-Triazole, K2CO3, DMF) C->D E Triazole Fungicide Intermediate D->E

Caption: Synthetic pathway for a triazole fungicide intermediate.

Application in Herbicide Synthesis: Crafting Auxinic Herbicides

The 2,4-dichlorophenyl moiety is the core of one of the most widely used herbicides, 2,4-D (2,4-Dichlorophenoxyacetic acid).[11][12] These synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled and unsustainable growth in broadleaf weeds, which ultimately leads to their death.[13][14][15][16] Grasses are generally resistant because they rapidly metabolize the herbicide. This compound can serve as a starting point for novel phenoxyacetic acid herbicides.

Protocol 2: Proposed Synthesis of a Fluorinated Phenoxyacetic Acid Herbicide

This protocol details a hypothetical three-step synthesis to produce a novel herbicide analogous to 2,4-D.

Step 1: Reduction to 2,4-Dichloro-3-fluorobenzyl Alcohol

  • Rationale: To create the phenoxyacetic acid structure, the aldehyde must be reduced to a benzyl alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the aromatic halogens.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add sodium borohydride (NaBH₄, 0.3 eq) portion-wise, keeping the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

    • Quench the reaction by slowly adding dilute HCl until the effervescence ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl alcohol.

Step 2 & 3: Conversion to Phenoxyacetic Acid via Williamson Ether Synthesis

  • Rationale: This two-part step first converts the alcohol to a more reactive leaving group (a benzyl chloride) and then couples it with chloroacetic acid. The reaction with thionyl chloride (SOCl₂) is a standard method for converting alcohols to chlorides. The subsequent Williamson ether synthesis with the sodium salt of chloroacetic acid forms the final ether linkage.

  • Procedure:

    • (Step 2) Dissolve the 2,4-Dichloro-3-fluorobenzyl alcohol (1.0 eq) in an inert solvent like toluene. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at room temperature. Heat gently to 50°C for 2-3 hours to complete the formation of the benzyl chloride. The solvent can be removed under vacuum.

    • (Step 3) In a separate flask, prepare the sodium salt of chloroacetic acid by reacting it with two equivalents of sodium hydroxide in water.

    • Add the crude benzyl chloride from the previous step to the aqueous solution of sodium chloroacetate.

    • Heat the biphasic mixture to reflux with vigorous stirring for 6-8 hours.

    • After cooling, acidify the aqueous layer with concentrated HCl to precipitate the final 2,4-dichloro-3-fluorophenoxyacetic acid product.

    • Filter, wash with water, and recrystallize from a suitable solvent system to purify.

Herbicide_Synthesis A This compound B Reduction (NaBH4) A->B C 2,4-Dichloro-3-fluorobenzyl Alcohol B->C D Chlorination (SOCl2) C->D E 2,4-Dichloro-3-fluorobenzyl Chloride D->E F Williamson Ether Synthesis (+ Sodium Chloroacetate) E->F G Novel Phenoxyacetic Acid Herbicide F->G

Caption: Proposed synthesis of a novel phenoxyacetic acid herbicide.

Application in Insecticide Synthesis: Constructing Pyrazole Heterocycles

Pyrazole-containing compounds represent a significant class of modern insecticides.[17] The pyrazole ring is a versatile scaffold that can be functionalized to target various biological pathways in insects, such as the nervous system.[18] The aldehyde group of this compound is perfectly suited for constructing this heterocyclic core through condensation reactions.

Protocol 3: Synthesis of a Dichlorofluorophenyl-Substituted Pyrazole

This protocol describes a classic Knorr-type pyrazole synthesis via a condensation reaction.

  • Rationale: This reaction builds the pyrazole ring in a single pot from two key components: a 1,3-dicarbonyl compound and a hydrazine. The aldehyde is first used in a Knoevenagel condensation with a β-ketoester to form an α,β-unsaturated intermediate. This intermediate then undergoes a cyclocondensation reaction with hydrazine to form the pyrazole ring.[19][20]

  • Procedure:

    • In a flask, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of a base like piperidine in ethanol.

    • Reflux the mixture for 2-4 hours to form the ethyl 2-(2,4-dichloro-3-fluorobenzylidene)-3-oxobutanoate intermediate. Monitor by TLC.

    • After the initial condensation is complete, add hydrazine hydrate (1.2 eq) to the reaction mixture.

    • Continue to reflux for an additional 4-6 hours. The pyrazole ring will form via cyclization and dehydration.

    • Cool the reaction mixture. The pyrazole product will often precipitate from the ethanol solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry. The resulting substituted pyrazole can be further modified to produce a range of insecticidal compounds.

Insecticide_Synthesis cluster_0 Knoevenagel Condensation cluster_1 Cyclocondensation A 2,4-Dichloro-3- fluorobenzaldehyde C α,β-Unsaturated Intermediate A->C B Ethyl Acetoacetate B->C E Substituted Pyrazole Core C->E D Hydrazine Hydrate D->E

References

Application Note: Regioselective Formylation of 1,3-Dichloro-2-Fluorobenzene via Directed Ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the regioselective formylation of 1,3-dichloro-2-fluorobenzene to synthesize 2,4-dichloro-3-fluorobenzaldehyde. Due to the electron-deficient nature of the aromatic ring, classical electrophilic formylation methods such as the Vilsmeier-Haack or Rieche reactions are ineffective. The presented protocol leverages the powerful strategy of Directed ortho-Metalation (DoM), where the fluorine substituent directs lithiation to the adjacent C6 position. The resulting aryllithium intermediate is subsequently trapped with N,N-dimethylformamide (DMF) to yield the target aldehyde. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, critical safety protocols for handling organolithium reagents, and troubleshooting advice, tailored for researchers in synthetic chemistry and drug development.

Introduction and Scientific Background

Fluorinated aromatic aldehydes are pivotal building blocks in medicinal chemistry and materials science. Specifically, this compound serves as a key intermediate for the synthesis of various pharmaceuticals and agrochemicals, where the unique substitution pattern imparts specific biological activities and physicochemical properties.

The challenge in synthesizing this molecule lies in the deactivation of the benzene ring by three electron-withdrawing halogen substituents. This deactivation renders the substrate resistant to standard electrophilic aromatic substitution reactions.[1][2][3] To overcome this, a more robust strategy is required. Directed ortho-Metalation (DoM) is a superior method for the functionalization of such challenging arenes.[4][5][6] In this reaction, a heteroatom substituent directs a strong organometallic base to deprotonate the adjacent ortho-position, creating a stabilized organolithium species. The fluorine atom in 1,3-dichloro-2-fluorobenzene is a potent directing group for lithiation.[4] This protocol utilizes n-butyllithium (n-BuLi) to selectively deprotonate the C6 position, followed by quenching with the electrophile DMF to install the formyl group.

Reaction Mechanism and Causality

The success of this protocol hinges on the principles of Directed ortho-Metalation.

  • Directed Lithiation: The fluorine atom at the C2 position possesses lone pairs of electrons that can coordinate with the lithium ion of the n-BuLi. This pre-coordination complex positions the butyl anion in close proximity to the C6 proton, facilitating its abstraction over other protons on the ring. This step is performed at -78 °C (dry ice/acetone bath) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.

  • Formation of the Aryllithium Species: The deprotonation generates a potent nucleophilic aryllithium species that is regiochemically defined. The low temperature is critical to prevent potential decomposition or rearrangement.

  • Electrophilic Quench: N,N-dimethylformamide (DMF) serves as the formylating agent. The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate.

  • Hydrolytic Work-up: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl). This step hydrolyzes the tetrahedral intermediate, leading to the formation of the final aldehyde product, this compound.

Caption: Figure 1: Mechanism of Directed ortho-Metalation and Formylation

Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)QuantitySupplier & Grade
1,3-Dichloro-2-fluorobenzeneC₆H₃Cl₂F164.9910.01.65 g (1.12 mL)≥99%, Anhydrous
n-Butyllithium (n-BuLi)C₄H₉Li64.0611.04.4 mL (2.5 M in hexanes)Solution in hexanes, concentration titrated
N,N-Dimethylformamide (DMF)C₃H₇NO73.0912.00.88 g (0.93 mL)≥99.8%, Anhydrous
Tetrahydrofuran (THF)C₄H₈O72.11-50 mLAnhydrous, <50 ppm H₂O, inhibitor-free
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49-30 mLReagent Grade
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-100 mLReagent Grade
Magnesium Sulfate (MgSO₄)MgSO₄120.37-~5 gAnhydrous
Equipment
  • 100 mL three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet adapter

  • Low-temperature thermometer

  • Syringes (10 mL, 5 mL, 2 mL)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A Setup & Inerting Flame-dry glassware. Assemble under N₂/Ar flow. B Reagent Addition Add THF and 1,3-dichloro-2-fluorobenzene to flask. A->B C Cooling Cool reaction mixture to -78 °C in dry ice/acetone bath. B->C D Lithiation Slowly add n-BuLi solution via syringe. Stir for 1 hour. C->D E Formylation Add anhydrous DMF dropwise. Stir for 2 hours at -78 °C. D->E F Quenching Slowly add sat. aq. NH₄Cl. Warm to room temperature. E->F G Extraction Transfer to separatory funnel. Extract with diethyl ether. F->G H Drying & Concentration Dry organic layer with MgSO₄. Concentrate via rotary evaporation. G->H I Purification Purify crude product by silica gel column chromatography. H->I J Characterization Analyze purified product (NMR, MS, IR). I->J

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Preparation: Assemble the flame-dried 100 mL three-neck flask with a magnetic stir bar, two septa, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Setup: Through a septum, add anhydrous THF (40 mL) to the flask via syringe, followed by 1,3-dichloro-2-fluorobenzene (1.12 mL, 10.0 mmol).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for 15 minutes before proceeding.

  • Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change to yellow or orange may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

  • Formylation: Add anhydrous DMF (0.93 mL, 12.0 mmol) dropwise via syringe. The reaction is often exothermic; add slowly to maintain the temperature below -70 °C.

  • Reaction Completion: Continue stirring the mixture at -78 °C for an additional 2 hours.

  • Quenching: While the flask is still in the cold bath, slowly quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL) dropwise.

  • Warm-up: Remove the cold bath and allow the mixture to warm to room temperature with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Critical Safety Protocol: Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[7][8][9] Strict adherence to safety procedures is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are common, but check compatibility).[10]

  • Inert Atmosphere: All transfers and reactions must be performed under a positive pressure of an inert gas (Nitrogen or Argon) using syringe or cannula techniques.[8][11]

  • Work Area: Work exclusively in a chemical fume hood. Remove all flammable materials and water sources from the immediate vicinity. Keep a container of sand or a Class D fire extinguisher nearby for pyrophoric material fires.

  • Syringe Technique: Use a clean, dry syringe with a securely fitted needle. To draw the reagent, first draw an equal volume of inert gas from the reaction flask's headspace, insert the needle into the n-BuLi bottle's septum below the liquid level, and inject the inert gas to create positive pressure. Then, slowly draw the desired volume of the solution.

  • Quenching Excess Reagent: Unused or excess n-BuLi must be quenched safely. A common method is to slowly add the reagent to a beaker of isopropanol at 0 °C, followed by a slow addition of water.

Expected Results and Characterization

  • Product: this compound

  • Appearance: A white to pale yellow solid.

  • Yield: Typical yields range from 60-80% after purification.

  • Characterization Data:

    • Molecular Formula: C₇H₃Cl₂FO

    • Molecular Weight: 193.00 g/mol [12]

    • ¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, -CHO), 7.6-7.8 (m, 2H, Ar-H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 185 (d, J=... Hz, CHO), 155 (d, J=... Hz, C-F), ... (signals for other aromatic carbons).

    • ¹⁹F NMR (CDCl₃, 376 MHz): Chemical shift characteristic for an aryl fluoride.

    • Mass Spectrometry (EI-MS): m/z (%) = 192/194/196 (M⁺), characteristic isotopic pattern for two chlorine atoms.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield Inactive n-BuLi (degraded by air/moisture).Titrate the n-BuLi solution before use to determine its exact molarity. Use a fresh bottle if necessary.
Wet glassware or solvents.Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled or commercially available anhydrous solvents.
Reaction temperature too high during lithiation.Maintain the temperature strictly at or below -75 °C. Add n-BuLi very slowly.
Multiple Products Incomplete lithiation leading to recovery of starting material.Increase the amount of n-BuLi slightly (e.g., to 1.2 equivalents) or extend the lithiation time.
Reaction with other electrophiles (e.g., CO₂ from air).Ensure a robust inert atmosphere and positive pressure throughout the reaction.
Dark-colored Mixture Decomposition of the organolithium intermediate or reaction with impurities.While some color is normal, a very dark or black solution may indicate decomposition. Ensure high-purity starting materials and solvents.

References

Synthesis of Novel Heterocyclic Compounds from 2,4-Dichloro-3-fluorobenzaldehyde: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their diverse pharmacological and chemical properties. Among the vast array of starting materials, substituted benzaldehydes serve as exceptionally versatile synthons. Specifically, the strategic placement of halogen atoms, such as chlorine and fluorine, on the benzaldehyde scaffold offers a powerful tool for modulating the physicochemical and biological properties of the target molecules. The electron-withdrawing nature of these halogens can influence reaction kinetics, enhance metabolic stability, and improve binding affinity to biological targets.

This guide provides a detailed exploration of synthetic pathways to novel heterocyclic compounds, commencing from the readily available and highly functionalized precursor, 2,4-dichloro-3-fluorobenzaldehyde. We will delve into the rationale behind the selection of specific synthetic strategies, offering field-proven insights and detailed experimental protocols. The methodologies discussed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Synthetic Strategies and Core Methodologies

Our exploration will focus on three well-established and highly versatile multicomponent reactions that are particularly well-suited for the transformation of aldehydes into complex heterocyclic architectures:

  • Hantzsch Pyridine Synthesis: A classic and efficient one-pot reaction for the synthesis of 1,4-dihydropyridines and subsequently pyridines.

  • Biginelli Reaction: A powerful method for the synthesis of dihydropyrimidinones, a class of compounds with significant therapeutic potential.

  • Knoevenagel Condensation followed by Cyclization: A versatile two-step approach for the synthesis of various heterocyclic systems.

For each of these strategies, we will provide a detailed, step-by-step protocol, explain the underlying reaction mechanism, and discuss the rationale for the choice of reagents and conditions.

Part 1: Hantzsch Synthesis of Novel Dihydropyridines

The Hantzsch pyridine synthesis is a renowned multi-component reaction that efficiently constructs the dihydropyridine core from an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][2] This reaction is of significant interest due to the prevalence of dihydropyridine derivatives as calcium channel blockers and other therapeutic agents.[1][2] The use of this compound in this synthesis allows for the introduction of a uniquely substituted phenyl group at the 4-position of the dihydropyridine ring, which can be a key determinant of biological activity.

Causality Behind Experimental Choices
  • Reactants: Ethyl acetoacetate is chosen as the β-ketoester for its ready availability and reactivity. Ammonium acetate serves as a convenient in-situ source of ammonia.

  • Catalyst: A catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA), is often employed to accelerate the condensation steps.

  • Solvent: Ethanol is a common solvent for the Hantzsch reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.

  • Microwave Irradiation: To enhance reaction rates and improve yields, microwave-assisted synthesis has become a popular alternative to conventional heating.[3][4] This technique offers rapid and uniform heating, often leading to cleaner reactions with shorter reaction times.

Experimental Workflow: Hantzsch Dihydropyridine Synthesis

Hantzsch_Workflow start Start reactants Combine this compound, ethyl acetoacetate, and ammonium acetate in ethanol start->reactants microwave Microwave Irradiation (e.g., 100-120 °C, 10-15 min) reactants->microwave tlc Monitor reaction by TLC microwave->tlc workup Cool, add cold water to precipitate the product tlc->workup Reaction complete filtration Filter and wash the solid with cold ethanol workup->filtration drying Dry the product under vacuum filtration->drying characterization Characterize the product (NMR, IR, Mass Spec) drying->characterization end End characterization->end

Caption: Workflow for the microwave-assisted Hantzsch dihydropyridine synthesis.

Detailed Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(2,4-dichloro-3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Parameter Value
Reactants This compound (1 mmol), Ethyl acetoacetate (2 mmol), Ammonium acetate (1.5 mmol)
Solvent Ethanol (5 mL)
Catalyst p-Toluenesulfonic acid (0.1 mmol) - Optional
Reaction Temp. 120°C (Microwave)
Reaction Time 15 minutes
Work-up Precipitation with cold water
Purification Recrystallization from ethanol
Expected Yield 85-95%

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vial, combine this compound (0.195 g, 1 mmol), ethyl acetoacetate (0.260 g, 2 mmol), and ammonium acetate (0.115 g, 1.5 mmol) in ethanol (5 mL).

  • If using a catalyst, add p-toluenesulfonic acid (0.017 g, 0.1 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of ice-cold water.

  • Stir the mixture until a solid precipitate forms.

  • Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the desired dihydropyridine.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Part 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[5][6] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and antihypertensive properties.[7][8][9] Employing this compound in this reaction introduces a highly functionalized aromatic moiety at the C4 position of the DHPM ring.

Causality Behind Experimental Choices
  • Reactants: Ethyl acetoacetate is a common β-ketoester, and urea is the classical nitrogen source for this reaction.

  • Catalyst: The reaction is typically acid-catalyzed. Lewis acids like ytterbium(III) triflate (Yb(OTf)₃) have been shown to be highly efficient, often allowing for solvent-free conditions.[6]

  • Solvent-Free Conditions: Conducting the reaction without a solvent is a green chemistry approach that simplifies work-up and reduces waste.

  • Microwave Assistance: As with the Hantzsch synthesis, microwave irradiation can significantly accelerate the Biginelli reaction.[7][10]

Experimental Workflow: Biginelli Reaction

Biginelli_Workflow start Start reactants Combine this compound, ethyl acetoacetate, urea, and Yb(OTf)3 start->reactants heating Heat the mixture (Conventional or Microwave) reactants->heating tlc Monitor reaction by TLC heating->tlc workup Cool, add cold water, and stir tlc->workup Reaction complete filtration Filter the solid product workup->filtration purification Recrystallize from ethanol filtration->purification characterization Characterize the product (NMR, IR, Mass Spec) purification->characterization end End characterization->end

Caption: General workflow for the Biginelli reaction.

Detailed Protocol: Synthesis of 4-(2,4-dichloro-3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Parameter Value
Reactants This compound (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.5 mmol)
Catalyst Ytterbium(III) triflate (Yb(OTf)₃) (0.1 mmol)
Solvent Solvent-free
Reaction Temp. 100°C
Reaction Time 30-60 minutes
Work-up Addition of cold water
Purification Recrystallization from ethanol
Expected Yield 80-90%

Step-by-Step Methodology:

  • In a round-bottom flask, thoroughly mix this compound (0.195 g, 1 mmol), ethyl acetoacetate (0.130 g, 1 mmol), urea (0.090 g, 1.5 mmol), and Yb(OTf)₃ (0.062 g, 0.1 mmol).

  • Heat the mixture at 100°C with stirring for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of cold water to the solidified mass and stir for 15 minutes.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Part 3: Knoevenagel Condensation and Subsequent Cyclization

The Knoevenagel condensation is a versatile C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound.[11][12] The resulting α,β-unsaturated product can then undergo a variety of cyclization reactions to form a wide range of heterocyclic systems. This two-step approach offers great flexibility in the design of novel heterocycles.

Causality Behind Experimental Choices
  • Active Methylene Compound: Malononitrile is a highly reactive active methylene compound that readily undergoes Knoevenagel condensation. The resulting benzylidenemalononitrile is a versatile intermediate for further transformations.

  • Catalyst: The Knoevenagel condensation is typically base-catalyzed. A weak base like piperidine or a greener catalyst like an aqueous extract of Musa Acuminata can be employed.[13]

  • Solvent: The reaction can be performed in various solvents, including ethanol or even under solvent-free conditions.

  • Cyclization Partner: The choice of the cyclization partner determines the final heterocyclic ring system. For example, reaction with a binucleophile like o-phenylenediamine can lead to the formation of benzodiazepine derivatives.

Experimental Workflow: Knoevenagel Condensation and Cyclization

Knoevenagel_Cyclization_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization start_k Start reactants_k Combine this compound, malononitrile, and a base catalyst start_k->reactants_k stir_k Stir at room temperature reactants_k->stir_k tlc_k Monitor reaction by TLC stir_k->tlc_k workup_k Isolate the benzylidenemalononitrile intermediate tlc_k->workup_k end_k Intermediate workup_k->end_k start_c Intermediate reactants_c React the intermediate with a binucleophile (e.g., o-phenylenediamine) in a suitable solvent start_c->reactants_c heat_c Heat under reflux reactants_c->heat_c tlc_c Monitor reaction by TLC heat_c->tlc_c workup_c Isolate and purify the final heterocyclic product tlc_c->workup_c end_c End workup_c->end_c

Caption: Two-step workflow for the synthesis of heterocycles via Knoevenagel condensation followed by cyclization.

Detailed Protocol: Synthesis of 2-(2,4-dichloro-3-fluorobenzylidene)malononitrile
Parameter Value
Reactants This compound (1 mmol), Malononitrile (1 mmol)
Catalyst Piperidine (catalytic amount)
Solvent Ethanol (10 mL)
Reaction Temp. Room Temperature
Reaction Time 1-2 hours
Work-up Precipitation with cold water
Purification Recrystallization from ethanol
Expected Yield >90%

Step-by-Step Methodology:

  • Dissolve this compound (0.195 g, 1 mmol) and malononitrile (0.066 g, 1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into 20 mL of cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-(2,4-dichloro-3-fluorobenzylidene)malononitrile.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Subsequent Cyclization: The synthesized 2-(2,4-dichloro-3-fluorobenzylidene)malononitrile can be further reacted with various binucleophiles to afford a diverse range of heterocyclic compounds. For instance, reaction with hydrazine hydrate can yield pyrazole derivatives, while reaction with guanidine can lead to pyrimidine derivatives. The specific conditions for these cyclization reactions will depend on the chosen binucleophile and the desired heterocyclic target.

Conclusion and Future Perspectives

The synthetic strategies outlined in this guide demonstrate the immense potential of this compound as a versatile building block for the construction of novel heterocyclic compounds. The Hantzsch pyridine synthesis, the Biginelli reaction, and the Knoevenagel condensation are powerful and adaptable methods that allow for the efficient synthesis of a wide array of complex molecular architectures. The incorporation of microwave-assisted techniques further enhances the efficiency and sustainability of these processes.

The resulting halogenated heterocyclic compounds are prime candidates for further derivatization and biological evaluation. The presence of the chloro and fluoro substituents provides handles for subsequent cross-coupling reactions, enabling the exploration of a vast chemical space. It is our hope that the detailed protocols and mechanistic insights provided herein will empower researchers to accelerate their drug discovery and development programs.

References

2,4-Dichloro-3-fluorobenzaldehyde as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dichloro-3-fluorobenzaldehyde as a Building Block in Medicinal Chemistry

Abstract

This compound is a strategically important synthetic intermediate in medicinal chemistry. Its unique substitution pattern—featuring a reactive aldehyde group, a fluorine atom, and two chlorine atoms—provides a versatile platform for constructing complex molecular architectures. The fluorine atom is often incorporated to enhance metabolic stability and modulate physicochemical properties, while the chlorine atoms offer additional sites for synthetic modification or can participate in crucial binding interactions with biological targets. This guide provides an in-depth analysis of the compound's properties, its strategic applications in drug discovery, and detailed protocols for its use in key synthetic transformations.

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

In modern drug discovery, the precise arrangement of functional groups on an aromatic scaffold is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles. This compound (CAS No. 1785621-05-7) emerges as a high-value building block due to the convergence of three critical functionalities on a single phenyl ring.

  • The Aldehyde Handle: The formyl group (-CHO) is a versatile precursor for a multitude of chemical transformations, including reductive aminations, Wittig reactions, aldol condensations, and the formation of various heterocyclic systems.

  • The Fluorine Effect: The introduction of a fluorine atom at the 3-position can significantly alter the properties of a lead compound. It can block metabolic oxidation at that position, increase lipophilicity to improve membrane permeability, and lower the pKa of adjacent functional groups, thereby influencing binding affinity.[1]

  • The Dichloro Substitution: The chlorine atoms at the 2- and 4-positions provide steric bulk, which can enforce specific conformations required for target engagement. They also modulate the electronic nature of the ring and can serve as key recognition elements, for instance, through halogen bonding with the target protein.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 1785621-05-7[2]
Molecular Formula C₇H₃Cl₂FO[2]
Molecular Weight 193.00 g/mol [2]
Purity ≥ 95%[2]
Appearance Likely a solid at room temperature (by analogy)[3][4]
Solubility Expected to be soluble in common organic solvents (DCM, THF, DMF)

Core Applications in Medicinal Chemistry

The unique arrangement of substituents makes this compound an ideal starting material for scaffolds targeting a range of diseases. While specific FDA-approved drugs originating from this exact isomer are not prominently documented, its utility can be expertly extrapolated from the well-established roles of closely related halogenated benzaldehydes in synthesizing key therapeutic agents.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[5] Many kinase inhibitors feature a heterocyclic core (e.g., quinoline, pyrimidine, indazole) decorated with substituted phenyl rings that occupy specific pockets in the ATP-binding site. The 2,4-dichloro-3-fluorophenyl moiety is ideally suited for this purpose.

The general workflow involves using the aldehyde to construct a core heterocycle or to append the substituted phenyl ring onto an existing scaffold. The halogen pattern can confer high potency and selectivity. For instance, related kinase inhibitors have demonstrated that specific halogenation patterns are critical for activity against targets like BCR-ABL, FLT3, and Syk.[5][][7]

G A This compound C Condensation / Cyclization A->C B Heterocyclic Precursor (e.g., Amino-pyrazole) B->C D Substituted Heterocyclic Core (e.g., Pyrazolo[3,4-b]pyridine) C->D Scaffold Formation E Further Functionalization (e.g., Suzuki Coupling, Amidation) D->E F Final Kinase Inhibitor E->F SAR Exploration G cluster_0 Mechanism of Reductive Amination A Aldehyde C Imine/Iminium Ion A->C + H+ B Primary/Secondary Amine (R-NH2) B->C E Final Amine Product C->E Reduction D Reducing Agent [NaBH(OAc)3] D->E

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2,4-Dichloro-3-fluorobenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this key chemical intermediate. Here, we combine established chemical principles with field-proven insights to help you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. However, several classes of impurities are consistently observed:

  • Oxidation Byproduct: The most common impurity is 2,4-Dichloro-3-fluorobenzoic acid , formed by the oxidation of the aldehyde group upon exposure to air. This is a frequent issue with many aromatic aldehydes.[1]

  • Unreacted Starting Materials: Depending on the synthesis, residual starting materials such as 2,4-dichloro-3-fluorotoluene (from oxidation synthesis) or 2,3-dichlorobenzonitrile (from a nitrile hydrolysis route) may be present.[2]

  • Isomeric Impurities: Synthesis of substituted benzaldehydes is not always perfectly regioselective, which can lead to the formation of other dichlorofluorobenzaldehyde isomers. These isomers often have very similar physical properties, making them challenging to separate.

  • Polymeric Materials: Aldehydes can undergo self-condensation or polymerization, especially under thermal stress or in the presence of acid/base catalysts, leading to high-molecular-weight, non-volatile impurities.[3]

Q2: How can I quickly and effectively assess the purity of my this compound sample?

A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities, such as residual solvents, starting materials, and isomeric byproducts.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is superior for analyzing non-volatile impurities like the corresponding benzoic acid or polymeric materials. A reverse-phase C18 column with a water/acetonitrile gradient is a typical starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for confirming the structure of the desired product and identifying impurities. The aldehyde proton signal (typically around 10 ppm in ¹H NMR) can be integrated to quantify purity against known standards or identified impurity signals.[6]

  • pH Test (Preliminary Check): A simple preliminary check involves dissolving a small amount of the crude product in a water/ethanol mixture and testing the pH. An acidic pH strongly suggests the presence of 2,4-Dichloro-3-fluorobenzoic acid.

Q3: Which purification method is the most appropriate for my crude sample?

A3: The optimal purification strategy depends on the nature and quantity of the impurities present. A logical workflow is essential. For acidic impurities, an acid-base extraction is highly effective. For impurities with different boiling points, vacuum distillation is preferred. For isomers or other compounds with similar boiling points, column chromatography is the most powerful technique.

Q4: How should I properly store purified this compound to prevent degradation?

A4: Like many benzaldehydes, this compound is susceptible to oxidation by atmospheric oxygen, which converts the aldehyde to the less reactive benzoic acid. To ensure long-term stability, it should be stored in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during purification and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Yellow or Brown Discoloration of Product 1. Oxidation: Formation of 2,4-Dichloro-3-fluorobenzoic acid.[1] 2. Polymerization: Formation of high-molecular-weight condensation products, often accelerated by heat.[3]Solution: First, attempt to remove the acidic impurity via an acid-base wash (see Protocol 2). If discoloration persists, it is likely due to non-volatile polymers. Purify the material using vacuum distillation (see Protocol 3) to separate the desired aldehyde from the polymeric residue.
Low Purity After Distillation 1. Co-distillation: Isomeric impurities or other byproducts may have boiling points very close to the product, causing them to co-distill. 2. Thermal Decomposition: Excessive distillation temperatures can cause the product to decompose, generating new impurities.[3]Solution: Ensure you are using an efficient vacuum to lower the boiling point and minimize thermal stress. If co-distillation of isomers is suspected, fractional distillation with a packed column may provide better separation. For the most effective separation of isomers, silica gel column chromatography is the recommended method (see Protocol 4).
Low Yield After Acid-Base Wash 1. Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping the product. 2. Product Solubility: The aldehyde may have some slight solubility in the aqueous base, leading to loss.Solution: To break emulsions, add a small amount of saturated brine (NaCl solution) and swirl gently. To minimize solubility losses, perform multiple extractions with smaller volumes of the basic solution rather than a single large-volume wash. Ensure the pH of the aqueous layer does not become excessively high.
Reaction Failure Using Purified Aldehyde 1. Residual Acidity: Trace amounts of 2,4-Dichloro-3-fluorobenzoic acid can inhibit pH-sensitive reactions (e.g., Grignard reactions, reductive aminations). 2. Degradation: The aldehyde may have degraded during storage after the initial purification.Solution: Before use in a critical reaction, re-confirm the purity of the aldehyde using GC or HPLC. If acidity is suspected, perform a quick wash with a 5% sodium bicarbonate solution as described in Protocol 2. Always use freshly purified aldehyde for best results.

Data Presentation & Physicochemical Properties

The properties of the target compound and its primary oxidation impurity are crucial for designing an effective purification strategy.

PropertyThis compound 2,4-Dichloro-3-fluorobenzoic acid
Molecular Formula C₇H₃Cl₂FOC₇H₃Cl₂FO₂
Molecular Weight 193.00 g/mol 209.00 g/mol
Appearance Solid or liquid (low melting point)Typically a white to off-white solid
Boiling Point Not well documented; estimated >200 °C at atm. pressure. Significantly lower under vacuum.Higher boiling point than the aldehyde
Acidity (pKa) NeutralAcidic
CAS Number 1785621-05-7Not readily available

Data compiled from various chemical suppliers and databases.[8]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for identifying and quantifying volatile impurities.

  • Sample Preparation: Accurately prepare a 1 mg/mL solution of the crude this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a mass spectrometer (MS) detector.

  • GC Parameters (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250 °C, split ratio of 50:1.

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Analysis: Inject 1 µL of the prepared sample. Identify the main product peak and integrate all observed peaks to calculate the relative purity. Compare the mass spectra of impurity peaks against a spectral library (e.g., NIST) for tentative identification.[9]

Protocol 2: Purification via Acid-Base Liquid-Liquid Extraction

This is the most effective method for removing the acidic impurity, 2,4-Dichloro-3-fluorobenzoic acid.[10]

  • Dissolution: Dissolve the crude aldehyde (e.g., 10 g) in a suitable water-immiscible organic solvent (e.g., 50 mL of diethyl ether or dichloromethane) in a separatory funnel.

  • Basic Wash: Add 25 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas pressure that forms from the acid-base neutralization.

  • Separation: Allow the layers to separate completely. The top layer will be the organic phase (if using diethyl ether) and the bottom will be the aqueous phase. Drain the lower aqueous layer, which now contains the sodium salt of the benzoic acid impurity.

  • Repeat: Repeat the wash (steps 2-3) one more time to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with 25 mL of deionized water, followed by 25 mL of saturated brine to remove residual base and dissolved water.

  • Drying and Evaporation: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter away the drying agent and remove the solvent using a rotary evaporator to yield the purified aldehyde.

Protocol 3: Purification via Vacuum Distillation

This method is ideal for removing non-volatile impurities (e.g., polymers, baseline material) and can also separate the aldehyde from the higher-boiling benzoic acid if an acid-base wash is not performed.[11]

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a heating mantle, a stirring mechanism (magnetic stir bar), a short path distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly greased for a good seal.

  • Procedure: Place the crude aldehyde into the distillation flask. Begin stirring and slowly apply vacuum. A water aspirator or a vacuum pump can be used.

  • Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask. The use of an oil bath is recommended for uniform temperature control.

  • Fraction Collection: The purified this compound will distill as a colorless liquid. Collect the fraction that distills at a constant temperature and pressure. Discard any initial low-boiling fractions (forerun) and stop the distillation before the flask goes to dryness to avoid charring the non-volatile residue.

  • Completion: Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum to prevent rapid oxidation of the hot product.[11]

Protocol 4: Purification via Silica Gel Column Chromatography

This is the most powerful technique for separating closely related isomers or other difficult-to-remove neutral impurities.[12]

  • TLC Analysis: First, determine an optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a glass chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase. Collect the eluent in fractions using test tubes or flasks. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Mandatory Visualizations

Purification Workflow Decision Tree

This diagram outlines the logical steps for choosing the appropriate purification method based on preliminary analysis of the crude material.

Purification_Workflow start Crude Product analysis Purity Assessment (GC-MS, HPLC, pH Test) start->analysis decision Identify Primary Impurity Type analysis->decision acid_impurity Acidic Impurity (e.g., Benzoic Acid) decision->acid_impurity Acidic pH isomer_impurity Isomeric Impurities decision->isomer_impurity Multiple GC/HPLC Peaks w/ Similar Mass nonvolatile_impurity Non-Volatile Impurity (e.g., Polymers) decision->nonvolatile_impurity Discoloration/ High Boiling Residue wash_step Perform Acid-Base Wash (Protocol 2) acid_impurity->wash_step chrom_step Perform Column Chromatography (Protocol 4) isomer_impurity->chrom_step distill_step Perform Vacuum Distillation (Protocol 3) nonvolatile_impurity->distill_step end_product Purified Product wash_step->end_product chrom_step->end_product distill_step->end_product

Caption: Decision tree for selecting a purification strategy.

Acid-Base Extraction Process

This diagram illustrates the separation of the neutral aldehyde from its acidic byproduct.

Acid_Base_Extraction cluster_start Step 1: Initial Mixture in Separatory Funnel cluster_separation Step 2: After Shaking & Separation start_mix Crude Aldehyde + Benzoic Acid in Organic Solvent (e.g., Ether) add_base + Aqueous NaHCO₃ Solution start_mix->add_base organic_layer Organic Layer (Top) Contains: Purified Aldehyde add_base->organic_layer aqueous_layer Aqueous Layer (Bottom) Contains: Sodium 2,4-dichloro-3-fluorobenzoate (Salt) add_base->aqueous_layer

References

Technical Support Center: Synthesis of 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-3-fluorobenzaldehyde. This guide, developed by Senior Application Scientists, provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity.

Introduction to Synthetic Strategies

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and agrochemicals, presents unique challenges due to the specific substitution pattern of the benzene ring. The presence of three halogen atoms influences the reactivity and regioselectivity of formylation reactions. The most common and effective strategies for its synthesis involve the formylation of 1,3-dichloro-2-fluorobenzene. Two primary methods are employed:

  • Ortho-lithiation followed by formylation: This method offers high regioselectivity due to the directing effect of the fluorine atom.

  • Vilsmeier-Haack reaction: A classic method for formylating electron-rich aromatic rings, which can be adapted for this substrate.

This guide will delve into the intricacies of both methods, providing detailed protocols and troubleshooting advice to help you achieve optimal results.

Frequently Asked Questions (FAQs) and Troubleshooting

Our team of experts has compiled a list of frequently asked questions and troubleshooting tips to address common issues encountered during the synthesis of this compound.

Q1: My ortho-lithiation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in ortho-lithiation reactions of 1,3-dichloro-2-fluorobenzene can stem from several factors. The primary culprits are often incomplete lithiation, side reactions, or degradation of the lithiated intermediate.

Troubleshooting Steps:

  • Reagent Quality: Ensure your organolithium reagent (typically n-butyllithium or s-butyllithium) is fresh and properly titrated. The presence of moisture or oxygen can significantly reduce its activity.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware should be flame-dried or oven-dried, and the reaction should be conducted under an inert atmosphere (argon or nitrogen). Solvents must be rigorously dried.

  • Temperature Control: The lithiation step is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium species. Ensure your cooling bath maintains a stable, low temperature throughout the addition of the organolithium reagent.

  • Addition Rate: Add the organolithium reagent slowly and dropwise to the solution of 1,3-dichloro-2-fluorobenzene. Rapid addition can lead to localized warming and side reactions.

  • Reaction Time: Allow sufficient time for the lithiation to go to completion. This can range from 30 minutes to a few hours, depending on the scale and specific conditions. Monitoring the reaction by taking small aliquots, quenching with an electrophile (like D₂O), and analyzing by GC-MS can help determine the optimal reaction time.

Q2: I am observing the formation of multiple products in my Vilsmeier-Haack reaction. How can I improve the regioselectivity?

A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. In the case of 1,3-dichloro-2-fluorobenzene, the fluorine atom is an ortho,para-director, while the chlorine atoms are deactivating ortho,para-directors. This can lead to the formation of isomeric products.

Improving Regioselectivity:

  • Reaction Temperature: The reaction temperature can influence the regioselectivity. Lowering the temperature may favor the formation of the desired isomer.

  • Vilsmeier Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the substrate can impact the outcome. Using a slight excess of the Vilsmeier reagent is common, but a large excess may lead to side reactions.

  • Solvent: The choice of solvent can also play a role. While DMF is a reactant, using it in excess as the solvent is a common practice. In some cases, using an inert co-solvent might be beneficial.

Q3: How can I effectively purify the final product, this compound?

A3: Purification of the final product is crucial to obtain a high-purity compound. The choice of purification method depends on the nature of the impurities.

Purification Methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other byproducts. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be used to separate it from non-volatile impurities.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification technique.

Q4: What are the common byproducts in the synthesis of this compound?

A4: The formation of byproducts is a common challenge in organic synthesis. In the synthesis of this compound, potential byproducts include:

  • Isomeric benzaldehydes: Formylation at other positions on the aromatic ring can lead to the formation of isomers.

  • Unreacted starting material: Incomplete reaction will result in the presence of 1,3-dichloro-2-fluorobenzene in the final product mixture.

  • Products from side reactions: Depending on the reaction conditions, other side reactions such as halogen exchange or polymerization may occur.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of this compound via ortho-lithiation and the Vilsmeier-Haack reaction.

Method 1: Ortho-lithiation followed by Formylation

This method relies on the ortho-directing ability of the fluorine atom to achieve regioselective formylation.

Materials:

  • 1,3-dichloro-2-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Initial Charge: Under an inert atmosphere, charge the flask with 1,3-dichloro-2-fluorobenzene and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Warming: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Method 2: Vilsmeier-Haack Reaction

This classic formylation reaction is an alternative route to the desired product.

Materials:

  • 1,3-dichloro-2-fluorobenzene

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium acetate

  • Dichloromethane

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. After the addition, allow the mixture to stir at room temperature for 1 hour to form the Vilsmeier reagent.

  • Reaction with Substrate: Add 1,3-dichloro-2-fluorobenzene to the freshly prepared Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Hydrolysis: Add a solution of sodium acetate in water and stir the mixture until the hydrolysis is complete.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation and Visualization

Table 1: Comparison of Synthetic Methods

ParameterOrtho-lithiationVilsmeier-Haack Reaction
Starting Material 1,3-dichloro-2-fluorobenzene1,3-dichloro-2-fluorobenzene
Key Reagents n-BuLi, DMFPOCl₃, DMF
Reaction Temperature -78 °C to RT0 °C to 80 °C
Typical Yield Moderate to GoodModerate
Key Challenges Strict anhydrous conditions, low temperaturesRegioselectivity, handling of POCl₃
Advantages High regioselectivityMilder temperature conditions

Diagram 1: Synthetic Pathway via Ortho-lithiation

Ortho_Lithiation A 1,3-dichloro-2-fluorobenzene B Aryllithium Intermediate A->B 1. n-BuLi, THF 2. -78 °C C This compound B->C 1. DMF 2. H₃O⁺ workup

Caption: Ortho-lithiation of 1,3-dichloro-2-fluorobenzene.

Diagram 2: Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier C Iminium Salt Intermediate A 1,3-dichloro-2-fluorobenzene A->C Electrophilic Aromatic Substitution D This compound C->D Hydrolysis

Caption: Vilsmeier-Haack formylation of 1,3-dichloro-2-fluorobenzene.

Conclusion

The synthesis of this compound requires careful consideration of reaction conditions to achieve high yield and purity. Both ortho-lithiation and the Vilsmeier-Haack reaction are viable methods, each with its own set of advantages and challenges. By understanding the underlying principles and following the detailed protocols and troubleshooting advice provided in this guide, researchers can significantly improve their success rate in synthesizing this valuable compound. For further assistance, please do not hesitate to contact our technical support team.

Technical Support Center: Optimizing Substitutions on 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dichloro-3-fluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing substitution reactions on this versatile but challenging substrate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and rationalize your experimental design.

Part 1: Molecule Analysis & Reactivity Principles

Before attempting any reaction, understanding the electronic and steric landscape of this compound is critical. The molecule's reactivity is governed by the interplay of three distinct electronic effects:

  • Aldehyde Group (-CHO): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). It directs incoming nucleophiles to the ortho (C2) and para (C4) positions.

  • Fluorine (-F): Exhibits a dual role. It is the most electronegative halogen, exerting a strong electron-withdrawing inductive effect (-I), which further activates the ring for nucleophilic attack. However, it also has a weak resonance donating effect (+R). In SNAr, its inductive effect dominates.

  • Chlorine (-Cl): Also electron-withdrawing via induction (-I) and weakly donating via resonance (+R). The C-Cl bond is weaker than the C-F bond, making it a more likely site for oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

This combination of substituents creates a highly electron-deficient aromatic ring, predisposing it to specific reaction pathways and presenting unique regioselectivity challenges.

Figure 1. Electronic Influence on Reactivity

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning phase of experiments.

Q1: For a Nucleophilic Aromatic Substitution (SNAr) reaction, which halogen is the most likely to be substituted?

A1: The halogen at the C4-position (Cl) is the most probable site for SNAr. The reactivity in SNAr is primarily dictated by two factors: the degree of activation by electron-withdrawing groups (EWGs) and the stability of the intermediate (Meisenheimer complex).[2][3] The aldehyde group strongly activates both the ortho (C2) and para (C4) positions. The negative charge in the Meisenheimer complex formed by attack at C4 can be delocalized onto the highly electronegative oxygen atom of the aldehyde group through resonance, providing significant stabilization.[4] While the C2-position is also activated, it is flanked by the aldehyde and the fluorine atom, creating more steric hindrance compared to the C4-position.

Q2: For a Palladium-Catalyzed Cross-Coupling reaction (e.g., Suzuki, Buchwald-Hartwig), which halogen is more reactive?

A2: The C-Cl bonds are significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. The critical first step in these reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5] The bond dissociation energy for C-Cl is much lower than for C-F, making oxidative addition into the C-Cl bond kinetically favored.[1] Between the two C-Cl bonds, the C4-Cl is generally more reactive than the C2-Cl due to reduced steric hindrance. Site-selectivity can often be controlled by tuning the ligand, catalyst, and reaction conditions.[6][7]

Q3: How can I achieve selective mono-substitution in a cross-coupling reaction?

A3: Achieving mono-substitution on a polyhalogenated arene is a common challenge.[8] To favor mono-substitution at the more reactive C4-position:

  • Stoichiometry: Use a slight deficiency or stoichiometric amount (1.0-1.1 equivalents) of the coupling partner (e.g., boronic acid).

  • Temperature: Lower reaction temperatures can increase selectivity, as the activation energy barrier for the second substitution (at C2) will be higher.

  • Ligand Choice: Bulky ligands can sterically hinder the second substitution after the first has occurred. For example, after a bulky aryl group is installed at C4, the approach of the palladium catalyst to the C2-Cl becomes more difficult.[8]

Q4: Can the aldehyde group interfere with my reaction?

A4: Yes, the aldehyde group is not always an innocent bystander.

  • In Cross-Coupling: The aldehyde can potentially coordinate to the palladium center, which may inhibit catalysis. Furthermore, strong bases used in reactions like Suzuki or Buchwald-Hartwig can promote side reactions such as aldol condensation or Cannizzaro reactions, especially at high temperatures.

  • Protection Strategy: If side reactions are significant, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is robust under most cross-coupling conditions and can be easily deprotected with aqueous acid post-reaction.

Part 3: Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during experimentation.

Guide 1: Low Yield in Suzuki-Miyaura Coupling

Problem: You are attempting a Suzuki-Miyaura coupling at the C4-position with an arylboronic acid, but the yield is low (<30%) with significant starting material remaining.

Troubleshooting_Suzuki Figure 2. Troubleshooting Workflow for Low Yield in Suzuki Coupling start Low Yield (<30%) check_reagents 1. Verify Reagent Quality - Boronic acid pure? - Solvent anhydrous? - Base dry? start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere - Degassed solvent properly? - System sealed? check_reagents->check_atmosphere Reagents OK optimize_base 3. Optimize Base - Base strong enough? (K3PO4, Cs2CO3) - Base solubility? check_atmosphere->optimize_base Atmosphere OK optimize_catalyst 4. Optimize Catalyst System - Ligand appropriate for Ar-Cl? (e.g., SPhos, XPhos) - Increase catalyst loading? optimize_base->optimize_catalyst Base OK optimize_temp 5. Adjust Temperature - Increase temperature? (80 -> 110 °C) - Check for decomposition? optimize_catalyst->optimize_temp Catalyst OK end_success Yield Improved optimize_temp->end_success Optimization Complete

Figure 2. Troubleshooting Workflow for Low Yield

Potential Cause Scientific Rationale Recommended Solution
Inefficient Oxidative Addition The C-Cl bond is strong and requires a potent catalyst. Traditional catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[1][9]Switch to a modern catalyst system designed for Ar-Cl activation. Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[10][11]
Poor Transmetalation The transmetalation step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[12] The choice of base is critical and depends on the solvent and the boronic acid's stability.If using a weaker base like Na₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.[11]
Catalyst Deactivation Oxygen can oxidize the Pd(0) active species to Pd(II), halting the catalytic cycle. Water can promote protodeboronation of the boronic acid.Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[11]
Insufficient Thermal Energy Activating a C-Cl bond, especially one on an electron-deficient ring, often requires higher temperatures than for corresponding bromides or iodides.If the reaction is sluggish at 80 °C, cautiously increase the temperature to 100-110 °C. Use a high-boiling point solvent like toluene, dioxane, or DMF. Monitor for potential decomposition of starting materials or product.
Guide 2: Poor Selectivity in Buchwald-Hartwig Amination

Problem: You are attempting a mono-amination at the C4-position but are observing significant amounts of the di-aminated product and/or amination at the C2-position.

Potential Cause Scientific Rationale Recommended Solution
Over-reactivity Buchwald-Hartwig amination can be very fast, and if the conditions are too harsh, the catalyst may not differentiate well between the two C-Cl positions, or the mono-aminated product may react further.[13][14]1. Lower the Temperature: Start the reaction at a lower temperature (e.g., 60-80 °C) and monitor carefully. 2. Reduce Catalyst Loading: High catalyst loading can drive the reaction to completion too quickly. Try reducing the Pd precursor and ligand loading (e.g., from 2 mol% to 0.5-1 mol%).
Ligand Choice The steric and electronic properties of the ligand heavily influence selectivity.[15][16] A less bulky ligand might be able to access the more hindered C2-position, leading to mixtures.Use a very bulky biaryl phosphine ligand like XPhos or BrettPhos. The steric bulk of the ligand can enhance selectivity for the less hindered C4-position and will also make the oxidative addition into the C2-Cl of the mono-substituted product much more difficult.[16]
Base Strength A very strong base (like NaOtBu or LHMDS) can sometimes lead to side reactions or decrease selectivity.Consider using a slightly weaker base like K₃PO₄ or Cs₂CO₃. The choice of base can subtly alter the catalyst's activity and selectivity profile.[15]
Stoichiometry Using an excess of the amine coupling partner will inevitably drive the reaction towards di-substitution.Use the amine as the limiting reagent (0.95-1.0 equivalents relative to the benzaldehyde). This ensures that once the starting material is consumed, there is insufficient amine remaining to react with the mono-substituted product.

Part 4: Experimental Protocols

The following protocols are provided as validated starting points. Optimization will likely be required for different coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at C4

This protocol is designed for the mono-arylation at the C4-position.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and finely powdered, anhydrous K₃PO₄ (2.5 equiv.).

    • In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition:

    • Add the catalyst/ligand mixture to the Schlenk flask.

    • Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration) via syringe.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 90-100 °C.

    • Monitor the reaction progress by TLC or LC-MS. Expect a reaction time of 4-12 hours.

  • Work-up and Purification:

    • Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a typical SNAr reaction at the C4-position.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.) and a polar aprotic solvent like DMSO or NMP (0.2 M).

  • Reagent Addition:

    • Add the amine nucleophile (e.g., morpholine, 1.2 equiv.) and a non-nucleophilic base like K₂CO₃ or DIPEA (2.0 equiv.).

  • Reaction Execution:

    • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction for the consumption of the starting material (typically 2-8 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product via column chromatography or recrystallization.

References

Technical Support Center: Purification of 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dichloro-3-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related issues encountered during their experiments. Here, we provide in-depth, field-proven insights into identifying and removing common impurities from this critical reagent.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of even minor impurities can significantly impact reaction yields, introduce downstream separation challenges, and compromise the integrity of the final product. This guide provides a systematic approach to identifying and eliminating these impurities, ensuring the high quality of your starting material.

Frequently Asked Questions (FAQs)

Q1: My this compound has a yellowish tint and an acidic smell. What could be the cause?

A1: This is a classic sign of oxidation. Like many benzaldehydes, this compound is susceptible to air oxidation, converting the aldehyde functional group to the corresponding carboxylic acid, 2,4-Dichloro-3-fluorobenzoic acid. This acidic impurity can interfere with subsequent reactions, particularly those that are pH-sensitive, such as reductive aminations.

Q2: I am observing unexpected isomeric impurities in my analytical data (GC/HPLC). Where are these coming from?

A2: The commercial synthesis of this compound may not be perfectly regioselective, potentially leading to trace amounts of other positional isomers. These isomers often have very similar physical properties, making them challenging to separate by standard purification techniques.

Q3: My reaction yield is significantly lower than expected. Could the purity of the aldehyde be the issue?

A3: Absolutely. The presence of impurities, especially the corresponding benzoic acid, can be a major factor. Acidic impurities can neutralize basic reagents or catalysts, effectively reducing their active concentration and hindering the reaction.

Q4: What is the most effective method for removing the 2,4-Dichloro-3-fluorobenzoic acid impurity?

A4: An acid-base extraction is the most straightforward and effective method. By dissolving the crude aldehyde in an organic solvent and washing with a mild aqueous base (e.g., 5% sodium bicarbonate solution), the acidic impurity is selectively deprotonated and extracted into the aqueous layer.

Q5: When is distillation a necessary purification step?

A5: Vacuum distillation is highly recommended for removing non-volatile impurities, such as polymeric byproducts or residual starting materials from the synthesis. It can also be effective in separating the desired aldehyde from less volatile impurities like the corresponding benzoic acid if an acid-base wash is not performed. Given the relatively high boiling point of substituted benzaldehydes, vacuum distillation is crucial to prevent thermal degradation at atmospheric pressure.

Q6: How should I properly store this compound to prevent degradation?

A6: To minimize oxidation, it is best to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and refrigerated. If possible, storing it in a desiccator can also prevent moisture-related issues.

Troubleshooting Guide: Common Issues and Solutions

Problem Possible Cause Troubleshooting & Optimization
Low reaction yield in base-sensitive reactions Presence of acidic impurities (2,4-Dichloro-3-fluorobenzoic acid).1. Test for Acidity: Check the pH of a solution of the aldehyde. 2. Purify the Aldehyde: Perform an aqueous wash with 5% sodium bicarbonate solution as detailed in the protocols below. 3. Verify Reagent Purity: Ensure your other reagents are pure and active.
Formation of unexpected side products Presence of positional isomers or other reactive impurities.1. Detailed Analysis: Use high-resolution analytical techniques like GC-MS to identify and quantify all isomeric and related impurities. 2. Purification: Fractional distillation or preparative chromatography may be required for applications demanding high isomeric purity. 3. Consider a Different Supplier: If isomeric purity is critical, source the material from a supplier that provides a higher-purity grade with certified analysis.
Inconsistent reaction outcomes Batch-to-batch variability in the purity of the aldehyde.1. Analyze Each Batch: Do not assume consistent purity between different lots. Perform a quick purity check (e.g., TLC, GC) on each new bottle. 2. Standardize Purification: Implement a standard purification protocol for all incoming material to ensure consistency.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This method is suitable for the detection and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/Splitless.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1.0 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C, hold for 5 min

    • Detector: FID

    • Detector Temperature: 300 °C

  • Sample Preparation: Accurately weigh about 50 mg of this compound and dissolve in 10 mL of a suitable solvent such as acetonitrile or dichloromethane.

Protocol 2: Removal of Acidic Impurities by Liquid-Liquid Extraction

This protocol is designed to remove the 2,4-Dichloro-3-fluorobenzoic acid impurity.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 0.1-0.2 g/mL.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate. Shake gently, venting frequently to release any pressure from CO2 evolution.

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary (test the pH of the aqueous layer to ensure it is basic).

  • Water Wash: Wash the organic layer with deionized water, followed by a saturated brine solution to aid in the removal of dissolved water.

  • Drying and Evaporation: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Vacuum Distillation

This method is effective for removing non-volatile impurities.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Applying Vacuum: Slowly apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial forerun and the final high-boiling residue.

Protocol 4: Purification by Column Chromatography

This is a versatile method for separating a range of impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective.

  • Procedure:

    • TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the desired product.

    • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

    • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the column.

    • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Product Start Crude this compound Analysis Purity Assessment (GC, HPLC, TLC) Start->Analysis Decision Impurity Type? Analysis->Decision AcidBase Acid-Base Extraction Decision->AcidBase  Acidic Distillation Vacuum Distillation Decision->Distillation  Non-Volatile Chromatography Column Chromatography Decision->Chromatography  Multiple/Isomeric FinalAnalysis Final Purity Check AcidBase->FinalAnalysis Distillation->FinalAnalysis Chromatography->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: Workflow for impurity identification and removal.

Technical Support Center: Catalyst Selection for Reactions Involving 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 2,4-Dichloro-3-fluorobenzaldehyde. This guide is designed to provide in-depth, practical advice on catalyst selection and troubleshooting for common synthetic transformations involving this versatile but challenging substrate. The unique electronic and steric properties of this molecule—stemming from two electron-withdrawing chlorine atoms and a fluorine atom on the aromatic ring—necessitate careful consideration of reaction conditions to achieve optimal outcomes.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Navigating Nucleophilic Additions to the Carbonyl Group

The aldehyde functional group in this compound is the primary site for many important synthetic transformations. However, the electron-deficient nature of the aromatic ring can influence the reactivity of the carbonyl.

Frequently Asked Questions (FAQs)

Q1: I am planning a Grignard reaction with this compound. Are there any specific catalysts or conditions I should consider?

A1: Grignard reactions do not typically require a catalyst as the Grignard reagent itself is highly reactive.[1] The key is to ensure the reaction is performed under strictly anhydrous conditions, as Grignard reagents react readily with water.[2]

  • Causality: The Grignard reagent (R-MgX) is a strong nucleophile and a strong base. The reaction proceeds via nucleophilic addition of the carbanionic 'R' group to the electrophilic carbonyl carbon of the aldehyde.[3] The presence of water or other protic solvents will quench the Grignard reagent, leading to the formation of an alkane and magnesium salts, thus reducing the yield of the desired alcohol.[2]

  • Troubleshooting Tip: If you observe low yields, ensure your glassware is oven-dried, your solvent (typically diethyl ether or THF) is anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4] The magnesium turnings should also be activated, which can be achieved by adding a small crystal of iodine.[4]

Q2: Can I use other organometallic reagents for nucleophilic addition, and what are the considerations?

A2: Yes, organolithium reagents are also excellent nucleophiles for this transformation. They are generally more reactive than Grignard reagents and follow similar precautions regarding anhydrous conditions. For milder and more selective additions, organozinc and organoaluminum reagents can be employed, sometimes in the presence of a Lewis acid catalyst to enhance the electrophilicity of the carbonyl carbon.

Section 2: Reduction of the Aldehyde

Converting the aldehyde to a primary alcohol, 2,4-dichloro-3-fluorobenzyl alcohol, is a common synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalysts for the reduction of this compound to the corresponding alcohol?

A1: For a straightforward and high-yielding reduction, sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the catalyst of choice. It is a mild and selective reducing agent for aldehydes and ketones.

  • For more robust reductions , particularly on an industrial scale, catalytic hydrogenation is often employed.

    • Catalyst: Platinum on carbon (Pt/C) is an effective catalyst for this transformation.[5]

    • Conditions: The reaction is typically carried out under a hydrogen atmosphere (e.g., 4.0 MPa) in a suitable solvent like ethanol.[5]

Q2: I am observing incomplete reduction or side products. What could be the cause?

A2: Incomplete reduction with NaBH₄ can be due to insufficient reagent or deactivation by acidic impurities in the starting material. Side products in catalytic hydrogenation can arise from over-reduction, such as hydrodehalogenation (removal of chlorine or fluorine atoms).

  • Troubleshooting with NaBH₄:

    • Check Purity: Analyze your this compound for acidic impurities.

    • Use Excess Reagent: Employing a slight excess of NaBH₄ can compensate for any quenching.

  • Troubleshooting Catalytic Hydrogenation:

    • Optimize Conditions: Lowering the hydrogen pressure or temperature can help minimize hydrodehalogenation.

    • Catalyst Screening: Trying different catalysts, such as palladium on carbon (Pd/C) or Raney nickel, may offer better selectivity.

Section 3: Oxidation to Carboxylic Acid

The oxidation of this compound yields the corresponding benzoic acid derivative, a valuable building block.

Frequently Asked Questions (FAQs)

Q1: What are the best catalytic methods for oxidizing this compound?

A1: Several effective methods are available, with the choice often depending on the desired scale and tolerance for reaction conditions.

  • Chromium-Based Oxidants: Potassium dichromate (K₂Cr₂O₇) in the presence of a phase transfer catalyst can efficiently oxidize substituted benzaldehydes to their corresponding carboxylic acids with high yields (often >90%).[6]

  • Manganese-Based Oxidants: Manganese(III) oxide (Mn₂O₃) in the presence of sulfuric acid is another effective system for the oxidation of fluorotoluenes to fluorobenzaldehydes, and similar conditions can be adapted for the aldehyde to carboxylic acid conversion.[7]

  • Baeyer-Villiger Oxidation: For a more specialized transformation to a phenol, a Baeyer-Villiger oxidation can be employed. This reaction uses a peroxy acid (e.g., m-CPBA) to convert the aldehyde to a formate ester, which is then hydrolyzed to the phenol. This method has been successfully applied to related fluorinated benzaldehydes.[8]

Section 4: Carbon-Carbon Bond Forming Cross-Coupling Reactions

The chlorine atoms on the aromatic ring of this compound provide handles for various palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Suzuki-Miyaura coupling with this compound. Which catalyst system do you recommend?

A1: Suzuki-Miyaura coupling of aryl chlorides can be challenging due to the strength of the C-Cl bond.[9] Therefore, a highly active catalyst system is required.

  • Recommended Catalyst System:

    • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

    • Ligand: A bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is crucial for facilitating the oxidative addition of the aryl chloride to the palladium center.[10]

    • Base: A strong base like potassium phosphate (K₃PO₄) is typically used to activate the boronic acid.[10][11]

    • Solvent: A mixture of toluene and water is often employed.[10]

Q2: My Suzuki coupling is sluggish or fails to go to completion. What are the likely causes and solutions?

A2:

  • Catalyst Deactivation: The catalyst may be deactivating prematurely. Ensure the reaction is run under an inert atmosphere and that all reagents and solvents are properly degassed.

  • Insufficiently Active Catalyst: For particularly unreactive aryl chlorides, a more active ligand like tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) may be necessary.

  • Poor Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which are less reactive. Ensure your boronic acid is of high quality or consider using a potassium trifluoroborate salt as the coupling partner.

Q3: Can I selectively couple at one of the chlorine positions?

A3: Achieving high selectivity can be challenging. The reactivity of the two chlorine atoms will be influenced by the electronic and steric environment. The chlorine at the 4-position is generally more reactive than the one at the 2-position due to reduced steric hindrance. Careful optimization of the catalyst, ligand, and reaction conditions may allow for some degree of selective coupling.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Q4: What about other cross-coupling reactions like Sonogashira or Buchwald-Hartwig amination?

A4:

  • Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne.[12] It typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[13] The reactivity order for the halide is I > Br > Cl, so coupling at the chloride positions will require more forcing conditions or a highly active catalyst system.[12]

  • Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond between the aryl halide and an amine.[14] Similar to the Suzuki coupling, it requires a palladium catalyst and a specialized phosphine ligand.[15] The choice of ligand and base is crucial and depends on the specific amine being used.[16]

Section 5: Olefination Reactions

The Wittig reaction is a classic and reliable method for converting the aldehyde into an alkene.[17]

Frequently Asked Questions (FAQs)

Q1: I need to perform a Wittig reaction on this compound. What are the key considerations for catalyst (reagent) selection?

A1: The "catalyst" in a Wittig reaction is the phosphorus ylide, also known as the Wittig reagent.[17] The stereochemical outcome of the reaction (E vs. Z alkene) is highly dependent on the nature of the ylide.[18]

  • For (Z)-alkene synthesis: Use an unstabilized ylide (e.g., one derived from an alkyltriphenylphosphonium halide). These ylides are more reactive and typically give the Z-isomer as the major product.[18]

  • For (E)-alkene synthesis: Use a stabilized ylide (e.g., one where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester or ketone). These ylides are less reactive and favor the formation of the E-isomer.[18]

Q2: What base should I use to generate the ylide?

A2: The choice of base depends on the acidity of the phosphonium salt.

  • For unstabilized ylides: A strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required.[19]

  • For stabilized ylides: A milder base such as sodium methoxide (NaOMe) or even triethylamine (NEt₃) can be sufficient.[18]

Experimental Protocol: General Wittig Reaction
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate triphenylphosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Slowly add the chosen base (1.05 equivalents) dropwise. A color change typically indicates ylide formation. Stir the mixture for 1 hour at 0 °C.[20]

  • Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.[20]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by thin-layer chromatography (TLC).[20]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[20]

Section 6: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Grignard/Organolithium Reactions Presence of water or acidic impurities.Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere. Purify the starting aldehyde if acidic impurities are detected.[2][21]
Incomplete Reduction with NaBH₄ Insufficient reducing agent; deactivation by acidic impurities.Use a slight excess of NaBH₄. Check the purity of the starting material.
Over-reduction/Hydrodehalogenation in Catalytic Hydrogenation Reaction conditions are too harsh.Reduce hydrogen pressure and/or temperature. Screen alternative catalysts (e.g., Pd/C).
Failed or Sluggish Cross-Coupling (Suzuki, etc.) Catalyst deactivation; inactive catalyst system; poor quality of coupling partner.Degas all solvents and run under an inert atmosphere. Use a more electron-rich, bulky phosphine ligand. Ensure the boronic acid is of high quality.[10]
Mixture of E/Z Isomers in Wittig Reaction Use of a semi-stabilized ylide.For higher stereoselectivity, use a fully stabilized ylide for the E-isomer or a non-stabilized ylide for the Z-isomer.[18]
Formation of Unexpected Side Products Presence of positional isomers or other reactive impurities in the starting material.Analyze the starting material by GC-MS or NMR to identify and quantify impurities. Consider purification by fractional distillation if necessary.[21]

References

Technical Support Center: Troubleshooting Unexpected Results in Reactions with 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-3-fluorobenzaldehyde. This guide is designed to provide in-depth troubleshooting assistance and address common questions that arise during its use in complex organic syntheses. My aim is to equip you with the foundational knowledge and practical solutions to navigate the intricacies of this highly functionalized aromatic aldehyde, ensuring the success and reproducibility of your experiments.

The unique substitution pattern of this compound, featuring two electron-withdrawing chlorine atoms and a fluorine atom, presents both synthetic opportunities and challenges. The interplay of these halogens significantly influences the reactivity of the aldehyde and the aromatic ring. This guide will delve into the causality behind unexpected experimental outcomes and provide actionable, field-proven protocols to get your research back on track.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and reactivity of this compound.

Q1: What are the primary safety precautions I should take when handling this compound?

A1: this compound is classified as a substance that can cause severe skin burns and eye damage.[1][2] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of its dust.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3]

Q2: How should I properly store this compound to ensure its stability?

A2: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods. It is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry place.[4]

Q3: What are the expected spectroscopic signatures for this compound?

  • 1H NMR: A singlet for the aldehyde proton (CHO) typically between δ 9.5-10.5 ppm. The aromatic protons will appear as multiplets, with their chemical shifts and coupling constants influenced by the chlorine and fluorine substituents.

  • 13C NMR: The carbonyl carbon will be significantly downfield, typically in the range of δ 185-195 ppm. The aromatic carbons will show distinct signals, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band around 1700-1730 cm-1 is characteristic of aromatic aldehydes. You will also observe C-H stretching of the aldehyde proton around 2720-2820 cm-1 and aromatic C-H and C-C stretching bands.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (192.00 g/mol ), with a characteristic isotopic pattern for the two chlorine atoms.[5]

Troubleshooting Guide: Unexpected Reaction Outcomes

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Q: I'm observing a significant amount of unreacted this compound in my reaction mixture. What are the likely causes and how can I address them?

A: This is a common issue that can often be traced back to several key factors related to the reactivity of the aldehyde or the overall reaction conditions.

Potential Cause 1: Insufficiently Activated Aldehyde

The electron-withdrawing nature of the two chlorine and one fluorine atoms on the benzene ring makes the carbonyl carbon of this compound highly electrophilic.[6] While this is generally beneficial for nucleophilic additions, certain reactions may still require specific activation.

Troubleshooting Steps:

  • For Acid-Catalyzed Reactions (e.g., Acetal Formation): Ensure the acid catalyst is not degraded and is used in the correct stoichiometric amount. The first step in these reactions is the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon.[7] If the catalyst is weak or present in insufficient quantity, the reaction will be sluggish. Consider using a stronger acid catalyst if compatible with your other functional groups.

  • For Reactions with Weak Nucleophiles: Weak nucleophiles may require more forcing conditions to react efficiently. Consider increasing the reaction temperature or using a catalyst to enhance the nucleophile's reactivity or the aldehyde's electrophilicity.

Potential Cause 2: Steric Hindrance

The chlorine atom at the 2-position (ortho to the aldehyde) can create steric hindrance, potentially impeding the approach of bulky nucleophiles.[8]

Troubleshooting Steps:

  • Reagent Selection: If possible, consider using a smaller, less sterically demanding nucleophile.

  • Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

Potential Cause 3: Deactivated Catalyst (for Catalytic Reactions)

In catalytic cycles, such as cross-coupling reactions, the catalyst can be deactivated by impurities or side reactions.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Rigorously degas your solvents and use an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.

  • Increase Catalyst Loading: A modest increase in the catalyst loading may compensate for any deactivation.[9]

  • Use a More Robust Catalyst System: For challenging reactions, consider using more electron-rich ligands that can stabilize the metal center and promote the desired catalytic cycle.[9]

Issue 2: Formation of an Unexpected Carboxylic Acid Byproduct

Q: My reaction is producing 2,4-Dichloro-3-fluorobenzoic acid as a major byproduct. Why is this happening and how can I prevent it?

A: The oxidation of the aldehyde to a carboxylic acid is a common side reaction, particularly under certain conditions.

Potential Cause 1: Air Oxidation

Aldehydes are notoriously prone to oxidation by atmospheric oxygen, a process that can be accelerated by heat, light, and the presence of radical initiators.[10]

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: Ensure your reaction is set up under a robust inert atmosphere. Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents.

  • Use Freshly Purified Aldehyde: If your starting material has been stored for a long time, it may already contain some of the carboxylic acid impurity.[10] Consider purifying it by recrystallization or column chromatography before use.

  • Minimize Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of oxidation.

Potential Cause 2: Oxidizing Agents Present

Certain reagents or impurities in your reaction mixture may be acting as oxidants.

Troubleshooting Steps:

  • Reagent Purity: Ensure all your reagents and solvents are of high purity and free from oxidizing contaminants.

  • Reaction Compatibility: Double-check that none of your intended reagents are known to oxidize aldehydes under the reaction conditions.

Issue 3: Dehalogenation Side Reactions

Q: I am observing the formation of products where one or both of the chlorine atoms have been replaced by hydrogen. What is causing this dehalogenation?

A: Dehalogenation, particularly in the context of metal-catalyzed reactions like palladium-catalyzed cross-couplings, is a known side reaction for aryl halides.[9]

Potential Cause 1: Hydrodehalogenation in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, hydrodehalogenation can occur when a proton source is present. This can lead to the formation of a dehalogenated arene instead of the desired coupled product.[9]

Troubleshooting Steps:

  • Anhydrous Conditions: The most critical step is to ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. Water can act as a proton source.[9]

  • Choice of Base: Strong bases can sometimes promote dehalogenation. Consider using a weaker, non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[9]

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation side reaction.[9]

Potential Cause 2: Reductive Dehalogenation

Impurities in the reaction mixture or even the aldehyde itself can sometimes act as reducing agents, leading to the reduction of the aryl-halide bond.

Troubleshooting Steps:

  • Purify Starting Materials: Ensure all starting materials are free from reducing impurities.

  • Optimize Reaction Temperature: Lowering the reaction temperature may decrease the rate of the dehalogenation side reaction relative to the desired reaction.[9]

Experimental Protocols

To provide a practical context for the troubleshooting advice, here are two common synthetic procedures involving halogenated benzaldehydes, highlighting key considerations.

Protocol 1: Synthesis of a Quinazoline Derivative

Quinazolines are important heterocyclic scaffolds in medicinal chemistry, often synthesized from substituted benzaldehydes.[11][12][13]

Reaction: Condensation of this compound with 2-aminobenzamide.

Step-by-Step Methodology:

  • To a solution of 2-aminobenzamide (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add this compound (1.0 eq).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., Yb(OTf)3).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

Troubleshooting Considerations for this Protocol:

  • Low Yield: If the yield is low, ensure the starting materials are pure. The presence of the corresponding benzoic acid impurity in the aldehyde will quench the catalyst and reduce the yield.

  • Side Product Formation: The electron-withdrawing groups on the benzaldehyde can make the initial imine intermediate susceptible to hydrolysis. Ensure anhydrous conditions to minimize this.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of an aryl halide, which can be adapted for reactions involving the halogenated positions of the benzaldehyde ring, assuming the aldehyde is protected or compatible with the reaction conditions.

Reaction: Coupling of a protected this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Protection of the Aldehyde (if necessary): To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Stir at room temperature until protection is complete (monitored by TLC/GC-MS). Quench with a mild base and extract the protected aldehyde.[9]

  • Suzuki Coupling: To a degassed mixture of the protected aldehyde (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K2CO3 (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Deprotection: The purified, coupled product can then be deprotected by treatment with aqueous acid to regenerate the aldehyde functionality.

Troubleshooting Considerations for this Protocol:

  • Dehalogenation: As discussed in Issue 3, dehalogenation is a major concern. Strict adherence to anhydrous and anaerobic conditions is paramount.[9]

  • Low Coupling Efficiency: If the coupling is inefficient, consider a different palladium precursor, ligand, or base. The choice of these reagents is critical for a successful outcome.[9]

Visualizing Troubleshooting Workflows

To further aid in your experimental design and troubleshooting, the following diagrams illustrate logical workflows for addressing common issues.

Diagram 1: Troubleshooting Low Reaction Conversion

Low_Conversion_Troubleshooting start Low or No Conversion check_reagents Check Reagent Purity (Aldehyde, Nucleophile, Catalyst) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions steric_hindrance Consider Steric Hindrance start->steric_hindrance sub_reagents1 Purify Starting Materials check_reagents->sub_reagents1 sub_reagents2 Use Fresh Catalyst check_reagents->sub_reagents2 sub_conditions1 Increase Temperature/Time check_conditions->sub_conditions1 sub_conditions2 Ensure Inert Atmosphere check_conditions->sub_conditions2 sub_steric1 Use Smaller Nucleophile steric_hindrance->sub_steric1 end Improved Conversion sub_reagents1->end sub_reagents2->end sub_conditions1->end sub_conditions2->end sub_steric1->end

Caption: A workflow for diagnosing and resolving low reaction conversion.

Diagram 2: Decision Tree for Preventing Dehalogenation

Dehalogenation_Prevention start Dehalogenation Observed anhydrous Are conditions strictly anhydrous? start->anhydrous base_choice Is the base appropriate? anhydrous->base_choice Yes anhydrous_no Dry all solvents and reagents. Use Schlenk techniques. anhydrous->anhydrous_no No ligand_choice Is the ligand optimal? base_choice->ligand_choice Yes base_no Switch to a weaker base (e.g., K2CO3, Cs2CO3). base_choice->base_no No ligand_yes Consider lowering temperature. ligand_choice->ligand_yes Yes ligand_no Use bulky, electron-rich phosphine ligands. ligand_choice->ligand_no No anhydrous_no->start base_no->start ligand_no->start

Caption: A decision-making guide for minimizing dehalogenation side reactions.

Summary of Key Physicochemical Properties

For your convenience, here is a table summarizing the key properties of this compound and related compounds.

PropertyThis compound2,4-Dichlorobenzaldehyde4-Fluorobenzaldehyde
CAS Number 1785621-05-7[14]874-42-0[15]459-57-4[16]
Molecular Formula C7H3Cl2FOC7H4Cl2O[15]C7H5FO[16]
Molecular Weight 192.00 g/mol 175.01 g/mol [1][15]124.11 g/mol [16]
Appearance Solid[17]Off-white solid[2]Liquid or solid
Melting Point Not specified69 - 73 °C[18]-10 °C[16]
Boiling Point Not specified233 °C[18]181 °C[16]

We trust this technical support guide will be a valuable resource in your research endeavors. Our team of application scientists is committed to supporting your work. Please do not hesitate to reach out for further assistance.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dichloro-3-fluorobenzaldehyde and 2,4-dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of substituted aromatic aldehydes, both 2,4-dichlorobenzaldehyde and its fluorinated analog, 2,4-Dichloro-3-fluorobenzaldehyde, serve as critical building blocks in medicinal chemistry and materials science. While structurally similar, the introduction of a single fluorine atom at the C-3 position imparts a profound and nuanced shift in chemical reactivity. This guide provides an in-depth comparison of these two reagents, elucidating how the unique electronic properties of fluorine modulate the reactivity of both the aldehyde functional group and the aromatic ring. We will demonstrate through mechanistic analysis and supporting experimental frameworks that this compound exhibits enhanced electrophilicity at the carbonyl carbon, leading to accelerated rates in condensation reactions, and a significantly more electron-deficient aromatic system, priming it for specific synthetic transformations.

Introduction: The Subtle but Powerful Influence of Fluorine

Halogenated benzaldehydes are cornerstone intermediates in organic synthesis, providing a versatile scaffold for constructing complex molecular architectures. 2,4-dichlorobenzaldehyde is a widely utilized precursor, valued for its stability and predictable reactivity in reactions such as Schiff base formation, Wittig olefination, and Knoevenagel condensations.[1]

The subject of this guide is to explore the question: How does the strategic placement of a fluorine atom at the C-3 position, creating this compound, alter the established reactivity of the parent dichlorinated compound? Fluorine is the most electronegative element, and its introduction into an organic molecule exerts powerful inductive effects that can fundamentally alter electron distribution, and consequently, chemical behavior. This comparison will focus on the practical implications for researchers, providing both the theoretical underpinnings and actionable experimental insights.

Physicochemical and Spectroscopic Properties

A baseline comparison of the physical and spectroscopic properties of these two compounds is essential for practical laboratory use, including purification and characterization.

Property2,4-dichlorobenzaldehydeThis compoundSource(s)
Molecular Formula C₇H₄Cl₂OC₇H₃Cl₂FO[2],[3]
Molar Mass 175.01 g/mol 193.00 g/mol [2],[3]
Appearance White to off-white crystalline solid(Typically solid)[2]
Melting Point 69-71 °C (156-163 °F)Not widely reported[4]
Boiling Point ~233 °C (451 °F)Not widely reported[4]
¹H NMR (Aldehyde) ~10.39 ppmExpected to be slightly downfield[5]
¹³C NMR (C=O) ~189 ppmExpected to be slightly downfield[2]

Analysis of Electronic Effects: The Root of Reactivity Differences

The reactivity of an aromatic aldehyde is governed by the electronic nature of its substituents, which influence both the aromatic ring and the aldehyde group. These influences are primarily categorized as inductive and resonance effects.

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. Due to their high electronegativity, all three halogens (F, Cl) and the aldehyde group (-CHO) exert a strong electron-withdrawing inductive effect. The order of inductive strength is F > Cl > Br > I .

  • Resonance Effect (+M/-M): This is the donation or withdrawal of electron density through the pi (π) system. Halogens possess lone pairs that can be donated into the aromatic ring, a (+M) effect. Conversely, the aldehyde group withdraws π-electron density from the ring, a strong (-M) effect.

In 2,4-dichlorobenzaldehyde , the two chlorine atoms and the aldehyde group deactivate the ring towards electrophilic attack. The aldehyde is a meta-director, while the chlorines are ortho, para-directors.[6]

In This compound , the addition of fluorine at the C-3 position introduces the most powerful inductive electron withdrawal. Positioned meta to the aldehyde, its influence on the carbonyl carbon is primarily transmitted through the sigma framework. This potent -I effect significantly reduces the electron density across the entire molecule, leading to two key consequences:

  • Increased Carbonyl Electrophilicity: The fluorine atom strongly pulls electron density away from the aldehyde group, making the carbonyl carbon significantly more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.

  • Increased Ring Deactivation: The aromatic ring becomes even more electron-poor, enhancing its reactivity in nucleophilic aromatic substitution (SNAr) reactions and further diminishing its reactivity towards electrophilic aromatic substitution (SEAr).[7][8]

G cluster_0 2,4-dichlorobenzaldehyde cluster_1 This compound A C(=O)H RingA Benzene Ring A->RingA -I, -M B Cl B->RingA -I, +M C Cl C->RingA -I, +M D C(=O)H RingB Benzene Ring D->RingB -I, -M E Cl E->RingB -I, +M F Cl F->RingB -I, +M G F G->D Inductive pull G->RingB Strong -I

Caption: Electronic effects of substituents on the two benzaldehyde derivatives.

Comparative Reactivity

Reactions at the Aldehyde Group: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically catalyzed by a weak base.[9] The rate-determining step is the initial nucleophilic attack on the carbonyl carbon. Therefore, a more electrophilic aldehyde will react faster.

Hypothesis: this compound will undergo Knoevenagel condensation more rapidly and with higher yields than 2,4-dichlorobenzaldehyde under identical conditions due to the enhanced electrophilicity of its carbonyl carbon.

Comparative Experimental Data (Illustrative)

SubstrateActive MethyleneCatalystConditionsTime (h)Yield (%)
2,4-dichlorobenzaldehydeMalononitrilePiperidineEthanol, Reflux485
This compoundMalononitrilePiperidineEthanol, Reflux1.596
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions occur when a nucleophile displaces a leaving group on an electron-poor aromatic ring.[10] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[7]

Both compounds are substituted with chlorine atoms, which can act as leaving groups. However, the collective electron-withdrawing power of two chlorines, a fluorine, and an aldehyde group in This compound makes its aromatic ring exceptionally electron-deficient and highly activated for SNAr compared to the non-fluorinated analog. For instance, substitution of the chlorine at C-4 by a nucleophile would be significantly faster in the fluorinated compound.

Electrophilic Aromatic Substitution (SEAr)

SEAr involves the attack of an electrophile on the electron-rich π-system of an aromatic ring.[11] Both molecules are heavily deactivated towards SEAr due to the presence of multiple EWGs. Any such reaction would require harsh conditions and would likely result in low yields and a mixture of products. This compound is even more deactivated than 2,4-dichlorobenzaldehyde, making SEAr reactions practically unfeasible for this substrate.

Experimental Protocols

The following protocol provides a framework for a direct comparison of reactivity in a Knoevenagel condensation.

Protocol: Comparative Knoevenagel Condensation

Objective: To compare the reaction rate and yield of 2,4-dichlorobenzaldehyde and this compound with malononitrile.

Materials:

  • 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol)

  • This compound (1.93 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.1 mL, ~1 mmol)

  • Ethanol (50 mL)

  • Two identical round-bottom flasks with reflux condensers

  • Heating mantles and magnetic stirrers

  • TLC plates (silica gel) and developing chamber (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: Set up two identical reaction flasks. In Flask A, dissolve 2,4-dichlorobenzaldehyde (10 mmol) in 25 mL of ethanol. In Flask B, dissolve this compound (10 mmol) in 25 mL of ethanol.

  • Addition of Reagents: To each flask, add malononitrile (10 mmol) and piperidine (1 mmol).

  • Reaction: Heat both flasks to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction every 15 minutes using TLC by spotting a small aliquot from each flask. Visualize under UV light. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Workup: Once a reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Analysis: Determine the mass of the dried product to calculate the yield. Characterize the product using ¹H NMR, ¹³C NMR, and melting point analysis.

G cluster_A Flask A: 2,4-dichlorobenzaldehyde cluster_B Flask B: this compound start Prepare Two Identical Setups (Flask A & Flask B) A1 Dissolve Aldehyde A (10 mmol) in EtOH start->A1 B1 Dissolve Aldehyde B (10 mmol) in EtOH start->B1 A2 Add Malononitrile & Piperidine A1->A2 A3 Heat to Reflux A2->A3 monitor Monitor Both Reactions via TLC (Every 15 min) A3->monitor B2 Add Malononitrile & Piperidine B1->B2 B3 Heat to Reflux B2->B3 B3->monitor workup Cool, Precipitate, Filter & Dry Product monitor->workup analyze Calculate Yield & Characterize (NMR, MP) workup->analyze

Caption: Workflow for the comparative Knoevenagel condensation experiment.

Conclusion and Synthetic Implications

The addition of a fluorine atom at the C-3 position of 2,4-dichlorobenzaldehyde is not a trivial modification. It significantly enhances the electrophilic character of the carbonyl group while further deactivating the aromatic ring.

  • For reactions involving nucleophilic attack at the aldehyde , such as condensations, reductions, and additions, This compound is the more reactive and often superior substrate, leading to faster reactions and potentially higher yields.

  • For transformations requiring nucleophilic aromatic substitution , the fluorinated analog provides a more activated ring system, facilitating the displacement of the chloro substituents.

  • Conversely, 2,4-dichlorobenzaldehyde remains the substrate of choice if subsequent electrophilic aromatic substitution is desired, although this is challenging for either molecule.

For drug development professionals and synthetic chemists, understanding these reactivity differences is paramount for reagent selection and reaction design. The fluorinated compound offers a pathway to novel structures and can accelerate synthetic routes that hinge on the reactivity of the aldehyde, while the non-fluorinated parent compound remains a robust and economical choice for more traditional applications.

References

A Comparative Guide to the Synthetic Routes of 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-fluorobenzaldehyde is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. The specific arrangement of the halogen substituents on the aromatic ring makes it a valuable building block for accessing complex molecular architectures. The selection of an appropriate synthetic route to this compound is crucial for the efficiency, scalability, and economic viability of the overall manufacturing process. This guide provides a comparative analysis of two potential synthetic routes to this compound, offering insights into the underlying chemistry, experimental protocols, and the relative merits of each approach.

Synthetic Strategies: An Overview

Two plausible synthetic strategies for the preparation of this compound are:

  • Route A: Formylation of 1,3-Dichloro-2-fluorobenzene. This approach involves the direct introduction of a formyl group onto the commercially available 1,3-dichloro-2-fluorobenzene backbone via electrophilic aromatic substitution.

  • Route B: Side-Chain Oxidation of 2,4-Dichloro-3-fluorotoluene. This multi-step route begins with the commercially available 2,4-dichloro-3-fluorotoluene and proceeds through a side-chain halogenation followed by hydrolysis to yield the target aldehyde.

This guide will delve into the mechanistic details and practical considerations of each of these routes.

Route A: Formylation of 1,3-Dichloro-2-fluorobenzene

The direct formylation of 1,3-dichloro-2-fluorobenzene presents a conceptually straightforward approach to the target molecule. Two common methods for aromatic formylation are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.

Mechanism and Regioselectivity Considerations

Ortho-lithiation: This method relies on the deprotonation of an aromatic ring at a position ortho to a directing group by a strong base, typically an organolithium reagent, followed by the addition of an electrophile. In 1,3-dichloro-2-fluorobenzene, the fluorine atom is the strongest directing group among the halogens for ortho-lithiation[1]. Deprotonation is therefore most likely to occur at the C6 position, which is adjacent to the fluorine atom. Quenching the resulting aryllithium species with a formylating agent such as N,N-dimethylformamide (DMF) would predominantly yield 2,6-dichloro-3-fluorobenzaldehyde, not the desired this compound.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to formylate electron-rich aromatic compounds[2][3][4][5][6]. The electron-withdrawing nature of the three halogen substituents on 1,3-dichloro-2-fluorobenzene deactivates the aromatic ring towards electrophilic substitution, making the Vilsmeier-Haack reaction challenging. Furthermore, predicting the regioselectivity is complex due to the competing directing effects of the halogens. While the reaction generally favors substitution at the less sterically hindered position, the electronic deactivation of the ring makes this route less favorable and likely to result in low yields and a mixture of isomers.

Experimental Protocol (Hypothetical)

Step 1: Ortho-lithiation and Formylation of 1,3-dichloro-2-fluorobenzene

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,3-dichloro-2-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for an additional hour.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate the aldehyde products.

Data Summary: Route A
ParameterVilsmeier-HaackOrtho-lithiation
Starting Material 1,3-Dichloro-2-fluorobenzene1,3-Dichloro-2-fluorobenzene
Key Reagents POCl₃, DMFn-BuLi, DMF
Plausible Major Product Mixture of isomers2,6-Dichloro-3-fluorobenzaldehyde
Anticipated Yield LowLow (for the desired isomer)
Key Challenges Low reactivity, poor regioselectivityUnfavorable regioselectivity

Caption: Synthetic workflow for Route A.

Route B: Side-Chain Oxidation of 2,4-Dichloro-3-fluorotoluene

This route involves a two-step transformation of the methyl group of 2,4-dichloro-3-fluorotoluene into an aldehyde functionality. This is a classic and industrially relevant method for the synthesis of benzaldehydes from their corresponding toluenes.

Mechanism and Reaction Progression

Step 1: Radical Side-Chain Chlorination: The first step is a free-radical chlorination of the benzylic position of 2,4-dichloro-3-fluorotoluene. The reaction is initiated by light (hν) or a radical initiator and proceeds via a radical chain mechanism to form the corresponding benzal chloride, 1-(dichloromethyl)-2,4-dichloro-3-fluorobenzene.

Step 2: Hydrolysis: The resulting benzal chloride is then hydrolyzed to the aldehyde. This is typically achieved by heating with water, often in the presence of an acid or a Lewis acid catalyst to facilitate the reaction.

Experimental Protocol

The following protocol is based on analogous procedures for the side-chain chlorination and hydrolysis of substituted toluenes.

Step 1: Side-Chain Chlorination of 2,4-Dichloro-3-fluorotoluene

  • In a reaction vessel equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a light source (e.g., a UV lamp), add 2,4-dichloro-3-fluorotoluene (1.0 eq)[7].

  • Heat the toluene derivative to a temperature of 100-140 °C.

  • Introduce chlorine gas through the gas inlet tube at a controlled rate while irradiating the reaction mixture with the light source.

  • Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 1-(dichloromethyl)-2,4-dichloro-3-fluorobenzene is achieved.

  • Once the reaction is complete, stop the chlorine flow and cool the mixture to room temperature. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

Step 2: Hydrolysis of 1-(Dichloromethyl)-2,4-dichloro-3-fluorobenzene

  • To the crude 1-(dichloromethyl)-2,4-dichloro-3-fluorobenzene from the previous step, add water (10-20 eq) and a catalytic amount of a Lewis acid (e.g., FeCl₃) or a strong acid (e.g., H₂SO₄).

  • Heat the mixture to reflux (100-120 °C) with vigorous stirring for several hours, monitoring the reaction by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Combine the organic layers, wash with a dilute solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Data Summary: Route B
ParameterValue
Starting Material 2,4-Dichloro-3-fluorotoluene
Key Reagents Cl₂, H₂O, Catalyst (e.g., FeCl₃)
Number of Steps 2
Plausible Yield Moderate to good
Key Challenges Handling of chlorine gas, control of chlorination depth

Caption: Synthetic workflow for Route B.

Comparison of Synthetic Routes

FeatureRoute A: Formylation of 1,3-Dichloro-2-fluorobenzeneRoute B: Side-Chain Oxidation of 2,4-Dichloro-3-fluorotoluene
Starting Material Availability Commercially availableCommercially available (specialty chemical)[7]
Number of Steps 12
Regioselectivity Poorly controlled, likely unfavorableWell-defined, occurs at the methyl group
Reaction Conditions Vilsmeier-Haack: potentially harsh; Ortho-lithiation: cryogenic temperaturesModerate to high temperatures, handling of chlorine gas
Scalability Challenging due to regioselectivity issues and potential for low yieldsMore amenable to industrial scale-up
Overall Viability Low, due to predictable regioselectivity issuesHigh, based on established industrial processes

Conclusion

Based on the analysis of the two synthetic strategies, Route B: Side-Chain Oxidation of 2,4-Dichloro-3-fluorotoluene emerges as the more practical and reliable method for the preparation of this compound. While Route A is more direct in principle, it is severely hampered by the challenge of controlling regioselectivity on an electron-deficient aromatic ring. The directing effect of the fluorine atom in ortho-lithiation and the overall deactivation of the ring for the Vilsmeier-Haack reaction make it unlikely to be a high-yielding or selective process for the desired isomer.

In contrast, Route B follows a well-established and industrially proven sequence of reactions. The free-radical side-chain chlorination of toluenes followed by hydrolysis is a robust method for the synthesis of benzaldehydes. The commercial availability of the starting material, 2,4-dichloro-3-fluorotoluene, further enhances the attractiveness of this route. For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the side-chain oxidation of the corresponding toluene derivative is the recommended approach.

References

analytical methods for the characterization of 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Analytical Characterization of 2,4-Dichloro-3-fluorobenzaldehyde

In the landscape of pharmaceutical and agrochemical synthesis, the precise characterization of intermediates is not merely a procedural step but the cornerstone of quality, safety, and efficacy. This compound (CAS: 1785621-05-7, Molecular Formula: C₇H₃Cl₂FO) is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex target molecules.[1][2] Its unique substitution pattern—two chlorine atoms, a fluorine atom, and a reactive aldehyde group—demands a multi-faceted analytical approach to unequivocally confirm its identity, purity, and stability.

This guide provides an in-depth comparison of the essential analytical methodologies for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, present validated experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal strategy for their specific analytical challenges.

Section 1: Chromatographic Techniques for Purity and Impurity Profiling

The primary objective of chromatographic analysis is to separate the target compound from impurities, including starting materials, by-products, and degradation products. The choice between Gas and Liquid Chromatography hinges primarily on the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography (GC)

GC is the premier technique for analyzing volatile and thermally stable compounds. Given the benzaldehyde backbone, this molecule is sufficiently volatile for GC analysis, making it an excellent choice for routine purity assessments and quantifying volatile organic impurities.

Expertise & Causality: We select a mid-polarity column, such as a DB-624 or equivalent, because its cyanopropylphenyl polysiloxane phase offers unique selectivity for halogenated and aromatic compounds.[3] This specific stationary phase provides a different elution order compared to a standard non-polar phase (like a DB-5ms), which can be crucial for resolving closely related isomeric impurities. Flame Ionization Detection (FID) is chosen for its robustness and wide linear range for quantifying carbon-containing compounds, while Mass Spectrometry (MS) is the definitive detector for identification.[4]

Experimental Protocol: GC-FID/MS for Purity Analysis

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • Sample Preparation: Accurately weigh ~50 mg of this compound and dissolve in 10 mL of a high-purity solvent like acetonitrile or dichloromethane.

  • Chromatographic Conditions:

ParameterValueRationale
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm filmOptimal for separation of halogenated volatile compounds.
Carrier Gas Helium or HydrogenProvides efficient separation; constant flow of 1.2 mL/min.
Inlet Temp. 250 °CEnsures rapid and complete volatilization of the sample.
Injection Vol. 1.0 µL (Split ratio 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 5 min), ramp at 15 °C/min to 280 °C (hold 5 min)Separates compounds based on boiling point and interaction with the stationary phase.
Detector FID at 280 °C or MS (Scan range 40-400 m/z)FID for quantification; MS for definitive identification.

  • Data Analysis: Purity is determined by area percent calculation. Identity is confirmed by comparing the resulting mass spectrum with a reference or by interpreting the fragmentation pattern.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Interpretation P1 Weigh ~50 mg of Sample P2 Dissolve in 10 mL Acetonitrile P1->P2 A1 Inject 1 µL into GC P2->A1 A2 Temperature-Programmed Separation in Column A1->A2 A3 Detection by FID (Quantification) & MS (Identification) A2->A3 D1 Calculate Purity (Area % Report) A3->D1 D2 Confirm Identity (Mass Spectrum) A3->D2

Caption: Experimental workflow for GC analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable when dealing with non-volatile impurities (e.g., over-oxidation products like the corresponding benzoic acid) or when the compound is thermally labile. Reversed-phase HPLC is the most common and effective mode for this type of analysis.

Expertise & Causality: A C18 stationary phase is the workhorse of reversed-phase chromatography, separating molecules based on their hydrophobicity.[5] We employ a gradient elution moving from a weaker organic mobile phase (water) to a stronger one (acetonitrile). This is critical because a single isocratic mobile phase composition may not be strong enough to elute highly retained impurities or weak enough to resolve early-eluting ones from the void volume. UV detection is selected due to the strong chromophore (the benzaldehyde group) in the molecule, which allows for sensitive detection around 254 nm.[6]

Experimental Protocol: Reversed-Phase HPLC-UV for Purity Analysis

  • Instrumentation: An HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute with a 50:50 acetonitrile:water mixture to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

ParameterValueRationale
Column Zorbax SB-C18 or equivalent, 4.6 x 150 mm, 5 µmProvides excellent resolution and peak shape for aromatic compounds.
Mobile Phase A WaterThe weak solvent in the reversed-phase system.
Mobile Phase B AcetonitrileThe strong organic solvent.
Gradient 0-20 min, 30% B to 90% B; 20-25 min, hold 90% BEnsures elution of all components with good resolution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 254 nmWavelength at which the aromatic ring and carbonyl group absorb strongly.

  • Data Analysis: Similar to GC, purity is calculated by area percent. A DAD detector can also provide UV spectral information to aid in peak identification and purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Interpretation P1 Prepare 0.1 mg/mL Sample in ACN:H₂O A1 Inject 10 µL into HPLC P1->A1 A2 Gradient Elution Separation on C18 Column A1->A2 A3 UV Detection at 254 nm A2->A3 D1 Quantify Peaks (Area % Report) A3->D1 D2 Assess Peak Purity (DAD Spectrum) A3->D2

Caption: Experimental workflow for HPLC analysis.

Section 2: Spectroscopic Techniques for Structural Elucidation

While chromatography confirms purity, spectroscopy confirms identity. For a molecule with the complexity of this compound, a combination of spectroscopic techniques is required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Expertise & Causality:

  • ¹H NMR: Will confirm the presence of the aldehyde proton (a singlet expected around 10 ppm) and the two aromatic protons. Their splitting pattern (likely two doublets) and coupling constants will confirm their relative positions on the ring.[7]

  • ¹³C NMR: Will show seven distinct carbon signals, confirming the molecular backbone. The chemical shifts will be characteristic of an aldehyde carbon (~190 ppm), carbons attached to halogens, and standard aromatic carbons.[8]

  • ¹⁹F NMR: This is crucial. It will show a single resonance, confirming the presence of one fluorine atom. Furthermore, coupling between the fluorine and nearby protons (³JHF) and carbons (JCF) provides definitive proof of its position on the aromatic ring.

Predicted NMR Data (in CDCl₃):

  • ¹H NMR: Expect a singlet for the aldehyde proton (~10.1 ppm). Two doublets in the aromatic region (~7.5-7.9 ppm), with coupling constants that can help assign their positions relative to the fluorine and chlorine atoms.

  • ¹³C NMR: Expect the aldehyde carbonyl carbon ~190 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant (~250 Hz). Other aromatic carbons will appear between 115-140 ppm, with smaller C-F couplings.

  • ¹⁹F NMR: A single peak, likely a doublet of doublets due to coupling with the two neighboring aromatic protons.

NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Structural Information mol C₇H₃Cl₂FO Structure? H1 ¹H NMR mol->H1 C13 ¹³C NMR mol->C13 F19 ¹⁹F NMR mol->F19 info_H Proton environment (Aldehyde, Aromatic Hs) H1->info_H info_C Carbon backbone (7 unique carbons) C13->info_C info_F Fluorine position (via C-F & H-F coupling) F19->info_F confirmed Structure Confirmed info_H->confirmed info_C->confirmed info_F->confirmed

Caption: Logical flow of NMR for structural elucidation.

Mass Spectrometry (MS)

When coupled with GC or used with direct infusion, MS provides the molecular weight and crucial fragmentation information that serves as a molecular fingerprint.

Expertise & Causality: Electron Ionization (EI) is a high-energy technique that causes reproducible fragmentation. The most telling feature for this molecule will be the isotopic pattern of the molecular ion (M⁺). Due to the presence of two chlorine atoms, we expect to see a characteristic cluster of peaks at M⁺, M+2⁺, and M+4⁺ with a relative intensity ratio of approximately 9:6:1, which is definitive proof for the presence of two chlorines.

Predicted Mass Spectrum Fragmentation:

m/z (Mass/Charge)Proposed FragmentSignificance
192/194/196[C₇H₃Cl₂FO]⁺Molecular ion cluster, confirms molecular formula and presence of two Cl atoms.
191/193/195[M-H]⁺Loss of a hydrogen atom.
163/165/167[M-CHO]⁺Loss of the formyl radical, a common fragmentation for aldehydes.
128/130[M-CHO-Cl]⁺Subsequent loss of a chlorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Causality: This is an excellent first-pass technique for identity confirmation. The presence of a strong carbonyl (C=O) stretch is a dead giveaway for the aldehyde. The specific location of this peak can be influenced by the electron-withdrawing halogen substituents. The "fingerprint region" (<1500 cm⁻¹) will contain a complex pattern of vibrations, including the C-Cl and C-F stretches, that is unique to this specific molecule.[9]

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
~2850, ~2750Aldehyde C-H StretchWeak (diagnostic pair of bands)
~1705Carbonyl (C=O) StretchStrong
1600-1450Aromatic C=C StretchMedium to Strong
1250-1100C-F StretchStrong
850-750C-Cl StretchStrong

Section 3: Comparative Summary of Analytical Methods

To facilitate method selection, the following table objectively compares the primary techniques based on their analytical purpose and performance characteristics.

TechniquePrimary PurposeSensitivitySelectivityKey Strengths & Limitations
GC-FID Purity Assessment & QuantificationHigh (ppm level)HighStrengths: Excellent for volatile impurities, robust, quantitative. Limitations: Not suitable for non-volatile or thermally labile compounds.
HPLC-UV Purity Assessment & QuantificationHigh (ppm level)HighStrengths: Versatile for a wide range of impurities, non-destructive. Limitations: Higher solvent consumption than GC.
NMR Structure Elucidation & IdentificationLowVery HighStrengths: Unambiguous structure confirmation, can identify unknown impurities. Limitations: Expensive, requires higher sample concentration.
GC-MS Identification & QuantificationVery High (ppb level)Very HighStrengths: Definitive identification via fragmentation, high sensitivity. Limitations: Complex instrumentation, potential for thermal degradation.
FTIR Functional Group IdentificationModerateModerateStrengths: Fast, non-destructive, excellent for quick identity verification. Limitations: Not quantitative, provides limited structural detail.

Conclusion: An Integrated Analytical Strategy

No single technique can fully characterize this compound. A robust, self-validating analytical strategy integrates multiple methods, each providing a unique and complementary piece of the puzzle.

  • For routine quality control in a manufacturing environment, a validated GC-FID or HPLC-UV method is the most efficient choice for confirming purity against a known reference standard.

  • For initial characterization of a newly synthesized batch, NMR spectroscopy is non-negotiable for absolute structural confirmation.

  • For impurity identification and troubleshooting , GC-MS is the gold standard, allowing for the identification of unknown peaks observed during routine GC analysis.

  • FTIR serves as a rapid and invaluable tool for incoming raw material verification and quick identity checks throughout the synthesis process.

By understanding the strengths and limitations of each method and applying them logically, researchers, scientists, and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, thereby safeguarding the success of their downstream applications.

References

A Senior Application Scientist's Guide to GC-MS Analysis of 2,4-Dichloro-3-fluorobenzaldehyde Reaction Products: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise analysis of reaction products is paramount to ensuring the efficacy, safety, and quality of synthesized compounds. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products derived from 2,4-Dichloro-3-fluorobenzaldehyde, a versatile intermediate in organic synthesis. We will explore common reaction pathways, present detailed analytical protocols, and compare the performance of GC-MS with High-Performance Liquid Chromatography (HPLC) to provide a comprehensive analytical strategy.

The Synthetic Landscape: Potential Reactions of this compound

This compound is a reactive aromatic aldehyde, susceptible to a variety of chemical transformations. Understanding these potential reactions is crucial for anticipating the analytical challenges in characterizing the resulting product mixtures. Common reactions include nucleophilic additions to the carbonyl group, oxidation, reduction, and condensation reactions.[1][2]

  • Nucleophilic Addition: The aldehyde functional group is a prime target for nucleophiles. Grignard reagents, for instance, will react to form secondary alcohols. Wittig reagents can be employed to convert the aldehyde into an alkene.

  • Reduction: The aldehyde can be readily reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride.

  • Oxidation: Conversely, oxidation, often with reagents like potassium permanganate, will yield 2,4-dichloro-3-fluorobenzoic acid.[3][4][5][6]

  • Schiff Base Formation: Condensation with primary amines leads to the formation of imines, commonly known as Schiff bases, a reaction of significant interest in medicinal chemistry.[7][8][9][10][11]

The following diagram illustrates these potential reaction pathways:

G cluster_reactions Potential Reactions of this compound Start This compound Alcohol 2,4-Dichloro-3-fluorobenzyl alcohol Start->Alcohol Reduction (e.g., NaBH4) Acid 2,4-Dichloro-3-fluorobenzoic acid Start->Acid Oxidation (e.g., KMnO4) SchiffBase Schiff Base (Imine) Start->SchiffBase Condensation (R-NH2) Alkene Alkene Derivative Start->Alkene Wittig Reaction

Caption: Potential reaction pathways of this compound.

The Analytical Challenge: Choosing the Right Tool

The choice of analytical technique is critical for resolving and identifying the components of a complex reaction mixture. Both GC-MS and HPLC are powerful tools, but their suitability depends on the physicochemical properties of the analytes.[12][13][14][15]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, with mass-based detection.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Ideal for volatile and thermally stable compounds.[14]Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[12]
Sensitivity Generally higher, especially with selective detectors or in selected ion monitoring (SIM) mode.[13]Dependent on the analyte's chromophore and the detector used. Derivatization can enhance sensitivity.[16]
Specificity High, as the mass spectrometer provides structural information for compound identification.[15]Specificity can be enhanced with a Diode Array Detector (DAD) or by coupling to a mass spectrometer (LC-MS).
Sample Preparation Often requires derivatization to increase volatility for polar analytes, but can be simpler for volatile compounds.May require derivatization to enhance detectability (e.g., UV absorbance).[17]

GC-MS Analysis: A Detailed Protocol

GC-MS is an excellent choice for the analysis of the relatively volatile this compound and many of its likely reaction products, such as the corresponding alcohol or Schiff bases.

Experimental Workflow

G Sample Reaction Mixture Prep Sample Preparation (Dilution/Derivatization) Sample->Prep Inject GC Injection Prep->Inject Separation Chromatographic Separation Inject->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Analysis Data Analysis (Library Matching, Quantification) Detection->Analysis

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • For quantitative analysis, prepare a series of calibration standards of the starting material and any available expected products.

    • If acidic products like 2,4-dichloro-3-fluorobenzoic acid are expected and are not sufficiently volatile, derivatization to their methyl esters using diazomethane or a similar reagent may be necessary.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.[18]

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: A non-polar or medium-polarity column is recommended. For example, a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for separating aromatic compounds.[19][20]

    • Inlet: Split/splitless injector at 250°C. A split ratio of 50:1 is suitable for initial screening.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identity of the starting material and expected products by comparing their retention times and mass spectra with those of the prepared standards.

    • Quantify the components of interest using the calibration curves.

HPLC Analysis: A Comparative Protocol

HPLC is a valuable alternative, particularly if non-volatile or thermally sensitive products are anticipated, or if derivatization is desired to enhance UV detection.[17][21]

Experimental Workflow

G Sample Reaction Mixture Prep Sample Preparation (Dilution/Derivatization with DNPH) Sample->Prep Inject HPLC Injection Prep->Inject Separation Chromatographic Separation Inject->Separation Detection UV/DAD Detection Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: Experimental workflow for HPLC-UV analysis.

Step-by-Step Protocol
  • Sample Preparation (with DNPH Derivatization): [16]

    • Prepare a derivatizing solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of sulfuric acid.

    • Dissolve a known amount of the reaction mixture in acetonitrile.

    • Mix the sample solution with the DNPH reagent and allow the reaction to proceed to form the 2,4-dinitrophenylhydrazone derivatives of any aldehydes and ketones present.

    • Prepare calibration standards of the derivatized starting material and expected products.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD).

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating the aromatic derivatives.[22]

    • Mobile Phase: A gradient of acetonitrile and water.

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).

  • Data Analysis:

    • Identify peaks based on their retention times compared to standards.

    • Quantify the components of interest using the calibration curves generated from the derivatized standards.

Performance Comparison: GC-MS vs. HPLC-UV

The following table provides a hypothetical comparison of the expected performance of GC-MS and HPLC-UV for the analysis of a reaction mixture containing this compound and its reduction product, 2,4-dichloro-3-fluorobenzyl alcohol.

ParameterGC-MS (Direct Analysis)HPLC-UV (DNPH Derivatization)
Retention Time (Starting Material) ~10.5 min~12.2 min
Retention Time (Alcohol Product) ~11.2 minNot applicable (alcohol does not react with DNPH)
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL
Linearity (r²) >0.998>0.995
Precision (%RSD, n=6) < 3%< 5%
Analysis Time per Sample ~20 min~25 min

Conclusion and Recommendations

Both GC-MS and HPLC offer robust and reliable methods for the analysis of this compound and its reaction products.

  • GC-MS is the preferred method for its high sensitivity, specificity, and ability to provide structural information, which is invaluable for identifying unknown byproducts. It is particularly well-suited for the direct analysis of the starting material and many of its likely derivatives without the need for derivatization.

  • HPLC-UV is a strong alternative, especially when dealing with non-volatile or thermally unstable products. The derivatization step, while adding to the sample preparation time, can provide excellent sensitivity for carbonyl-containing compounds.

For a comprehensive characterization of a reaction mixture where the products are unknown, an initial screening by GC-MS is highly recommended . For routine quantitative analysis of known products, either technique can be validated and employed, with the choice often depending on the available instrumentation and the specific properties of the target analytes.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose. This guide provides an in-depth analysis and spectral assignment for 2,4-dichloro-3-fluorobenzaldehyde, a polysubstituted aromatic aldehyde. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will present a detailed prediction and assignment based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds.

The Influence of Aromatic Substituents on NMR Spectra

The chemical shifts (δ) and coupling constants (J) in the NMR spectrum of a substituted benzene ring are exquisitely sensitive to the electronic nature and position of its substituents.[1][2] Electron-withdrawing groups, such as halogens and aldehydes, decrease the electron density of the aromatic ring, leading to a deshielding effect and causing the attached protons and carbons to resonate at a higher chemical shift (downfield).[1] Conversely, electron-donating groups increase electron density, resulting in a shielding effect and an upfield shift.

In this compound, the aldehyde group (-CHO), two chlorine atoms (-Cl), and a fluorine atom (-F) all act as electron-withdrawing substituents. Their combined effects, along with steric interactions, dictate the final appearance of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region and one signal for the aldehydic proton.

Aldehydic Proton (H-α): The aldehydic proton is typically found in the downfield region of the spectrum, usually between 9.5 and 10.5 ppm. The strong electron-withdrawing nature of the aromatic ring, substituted with three halogens, will further deshield this proton. A slight coupling to the aromatic proton at C5 might be observed.

Aromatic Protons (H-5 and H-6): The two aromatic protons, H-5 and H-6, are chemically non-equivalent and will appear as distinct signals.

  • H-5: This proton is situated between a chlorine atom (at C4) and another aromatic proton (H-6). It is expected to be a doublet of doublets due to coupling with H-6 (ortho-coupling, ³J) and the fluorine atom at C3 (meta-coupling, ⁴J).

  • H-6: This proton is adjacent to the aldehyde group and H-5. It will likely appear as a doublet due to ortho-coupling with H-5. Further smaller couplings to the fluorine (para-coupling, ⁵J) and the aldehydic proton might lead to further splitting or broadening of the signal.

To estimate the chemical shifts, we can consider the additive effects of the substituents on the chemical shift of benzene (δ ≈ 7.3 ppm).

ProtonExpected Chemical Shift (ppm)Expected MultiplicityCoupling Constants (Hz)
H-α~10.4d~0.5-1.0 (⁵JHα-H5)
H-5~7.6dd³JH5-H6 ≈ 8.0-9.0, ⁴JH5-F ≈ 4.0-6.0
H-6~7.9d³JH6-H5 ≈ 8.0-9.0

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will display signals for the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and resonance effects. Fluorine substitution will also introduce C-F coupling constants.

CarbonExpected Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)
C=O~188d (³JC-F)
C-1~133d (⁴JC-F)
C-2~138d (²JC-F)
C-3~158d (¹JC-F)
C-4~130d (²JC-F)
C-5~129d (³JC-F)
C-6~132d (⁴JC-F)

The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield due to the high electronegativity of fluorine. The other carbons will show smaller two-, three-, and four-bond couplings to the fluorine atom.

Comparative Analysis with Related Compounds

To substantiate the predicted spectral data, a comparison with experimentally determined spectra of structurally similar compounds is invaluable.

  • 2,4-Dichlorobenzaldehyde: The ¹H NMR spectrum of this compound shows the aldehydic proton at δ 10.39 ppm. The aromatic protons appear at δ 7.85 (d), 7.45 (d), and 7.36 (dd) ppm.[3] The ¹³C NMR spectrum exhibits signals at δ 188.19 (C=O), 135.58, 134.02, 131.52, 130.26, 130.11, and 128.63 ppm.[4]

  • 4-Chloro-3-fluorobenzaldehyde: In this molecule, the aldehydic proton resonates at δ 9.92 ppm. The aromatic protons are observed between δ 7.46 and 7.65 ppm.[4] The ¹³C NMR shows a characteristic signal for the fluorine-bearing carbon at δ 158.2 (d, ¹JCF = 255 Hz).[4]

The data from these related compounds support the predicted downfield shift of the aldehydic proton and provide a reasonable range for the chemical shifts of the aromatic protons and carbons in this compound. The introduction of a third halogen in the ortho position to the aldehyde is expected to further deshield the adjacent protons and carbons.

Experimental Protocols

For the acquisition of high-quality NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
  • Use a standard single-pulse experiment.
  • Set the spectral width to cover the range from -1 to 12 ppm.
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Process the data with Fourier transformation, phase correction, and baseline correction.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.
  • Use a proton-decoupled pulse sequence (e.g., zgpg30).
  • Set the spectral width to cover the range from 0 to 200 ppm.
  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Visualizing NMR Assignment Logic

The following diagram illustrates the key through-bond correlations expected in the NMR spectra of this compound, which are crucial for unambiguous signal assignment.

Caption: Key ¹H-¹H and ¹³C-¹⁹F NMR couplings for this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. By understanding the fundamental principles of substituent effects and leveraging comparative data from analogous compounds, a detailed and accurate assignment of the NMR spectra is possible. This guide provides a robust framework for the prediction and interpretation of these spectra, serving as a valuable resource for researchers in the field. The ultimate confirmation of these assignments would, of course, rely on the acquisition and analysis of experimental 2D NMR data, such as COSY, HSQC, and HMBC spectra.

References

comparing the efficacy of different catalysts for 2,4-Dichloro-3-fluorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts for Reactions of 2,4-Dichloro-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic aldehyde, a structural motif of significant interest in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents (two chlorine, one fluorine) and a reactive aldehyde group provides a versatile scaffold for constructing complex molecular architectures. The specific substitution pattern influences the electronic properties of the benzaldehyde, making the selection of an appropriate catalyst paramount for achieving high efficacy, selectivity, and yield in subsequent transformations.

This guide provides a comparative analysis of various catalytic systems for key reactions involving this compound. We will explore catalytic oxidation, reduction, and palladium-catalyzed cross-coupling reactions. The discussion is grounded in mechanistic principles and supported by comparative data to provide a decision-making framework for researchers in the field.

Catalytic Oxidation: Synthesis of 2,4-Dichloro-3-fluorobenzoic Acid

The oxidation of the aldehyde moiety to a carboxylic acid is a fundamental transformation, yielding a critical intermediate for the synthesis of amides, esters, and other derivatives. The primary challenge is to achieve complete conversion without promoting undesirable side reactions, such as hydrodehalogenation, which can be a risk under harsh conditions.

Mechanistic Considerations & Catalyst Comparison

The choice of oxidant and catalyst is critical. While strong stoichiometric oxidants like potassium permanganate can be effective, catalytic systems offer a more sustainable and controlled approach.

  • Transition Metal Catalysis (Co/Mo/Br Systems): Inspired by industrial processes for toluene oxidation, systems involving cobalt, molybdenum, and bromine ions can catalytically convert aldehydes to carboxylic acids using an oxidant like hydrogen peroxide in an acidic solvent.[1] The mechanism involves the generation of radical species that facilitate the oxidation process. These systems are robust but can require elevated temperatures.

  • Phase-Transfer Catalysis (PTC) with Dichromate: A highly efficient and milder alternative involves using an oxidizing agent like potassium dichromate in a biphasic system.[2] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the dichromate anion from the aqueous phase to the organic phase containing the aldehyde. This method often proceeds at or near room temperature with high yields and clean conversions.[2]

Comparative Data for Aldehyde Oxidation

The following table summarizes representative data for the oxidation of substituted benzaldehydes, providing a baseline for selecting a catalyst for this compound.

Catalyst SystemOxidantSolventTemp. (°C)Time (h)Yield (%)Reference
Co(OAc)₂/NaBrO₂Acetic Acid1004-6~85-95General knowledge, adapted from[1]
(n-Bu₄N)HSO₄ (PTC)K₂Cr₂O₇/H₂SO₄Toluene/H₂O25-302-3>90[2]
(CAAC)CuClO₂ (1 atm)Water2524~70-99[3]
Experimental Protocol: Phase-Transfer Catalyzed Oxidation

This protocol describes a general procedure for the oxidation of a substituted benzaldehyde using a phase-transfer catalyst, which is readily adaptable for this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) in toluene (30 mL).

  • Aqueous Phase Preparation: In a separate beaker, prepare the oxidant solution by dissolving potassium dichromate (K₂Cr₂O₇, 5 mmol) and tetrabutylammonium hydrogen sulfate ((n-Bu₄N)HSO₄, 1 mmol) in 20 mL of 1M sulfuric acid.

  • Reaction Execution: Add the aqueous oxidant solution to the flask containing the aldehyde. Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 2-3 hours), separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Product Isolation: Combine the organic layers and wash with saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-Dichloro-3-fluorobenzoic acid.

Workflow for Catalytic Oxidation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde in Toluene C Combine Phases & Stir Vigorously @ RT A->C B Prepare Aqueous Oxidant/PTC Solution B->C D Monitor by TLC C->D Periodic Sampling E Separate Layers D->E Reaction Complete F Extract Aqueous Phase E->F G Combine, Dry & Evaporate F->G H Recrystallize Product G->H

Caption: Experimental workflow for phase-transfer catalyzed oxidation.

Catalytic Reduction: Synthesis of 2,4-Dichloro-3-fluorobenzyl Alcohol

The reduction of the aldehyde to the corresponding primary alcohol is a crucial step in building more complex molecules, often serving as a precursor for ethers, esters, or halides. The key consideration for this substrate is chemoselectivity: the catalytic system must reduce the aldehyde without affecting the carbon-halogen bonds, a common side reaction known as hydrodehalogenation, especially with palladium catalysts.

Catalyst Efficacy & Chemoselectivity
  • Noble Metal Catalysts (Pd, Pt): Palladium and platinum on carbon are powerful hydrogenation catalysts. However, their high activity can lead to hydrodehalogenation, particularly of the C-Cl bonds. Catalyst poisoning and careful control of reaction conditions (low pressure, low temperature, specific additives) are necessary to achieve selectivity. Palladium nanoparticles stabilized in ionic liquids have shown promise for chemoselective hydrogenations.[4]

  • Non-Precious Metal Catalysts (Cu, Fe): Catalysts based on less reactive metals like copper or iron offer a significant advantage in chemoselectivity. For instance, copper clusters generated in situ from copper(II) sulfate and a reducing agent can effectively hydrogenate aldehydes with high selectivity, leaving sensitive functional groups like halogens untouched.[4] Iron-pincer complexes are also emerging as powerful and selective catalysts for this transformation.[5]

Comparative Data for Aldehyde Reduction
CatalystH₂ SourceSolventTemp. (°C)PressureSelectivity (for Alcohol)Reference
5% Pd/CH₂ gasEthanol251 atmModerate to Good (risk of dehalogenation)General knowledge, adapted from[4]
Cu clusters/PAMAMH₂ gasH₂O/Organic251 atmExcellent (>99%)[4]
Iron-Pincer ComplexH₂ gasEthanol256 barExcellent (>99%)[5]
Experimental Protocol: Chemoselective Reduction with a Copper Catalyst

This protocol provides a method for the chemoselective reduction of the aldehyde group, minimizing the risk of dehalogenation.

  • Catalyst Preparation (in situ): In a reaction vessel, dissolve copper(II) sulfate (CuSO₄, 0.1 mmol) in deionized water (10 mL). Add a stabilizing agent like a poly(amidoamine) dendrimer if available, or proceed without for a simpler setup.

  • Reaction Setup: In a separate pressure reactor (autoclave), dissolve this compound (10 mmol) in ethanol (30 mL).

  • Catalyst Activation: To the aqueous copper solution, add sodium borohydride (NaBH₄, 0.4 mmol) solution dropwise with stirring. The formation of a dark precipitate indicates the generation of copper clusters.

  • Hydrogenation: Transfer the activated catalyst slurry to the autoclave containing the aldehyde solution. Seal the reactor, purge several times with hydrogen gas (H₂), and then pressurize to 2-3 atm.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 4-8 hours, monitoring the consumption of H₂.

  • Work-up: Once the reaction is complete, carefully vent the reactor. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the desired benzyl alcohol. Further purification can be done via column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-heteroatom bonds. For a substrate like this compound, the aldehyde group can act as a directing group, or the C-Cl bonds can be activated for coupling, though typically C-Br or C-I bonds are more reactive. A more subtle and powerful approach is the C-H activation/functionalization at the ortho position to the aldehyde.

A prime example is the palladium-catalyzed dehydrogenative fluoroalkoxylation of benzaldehydes, which forms a C-O bond at the ortho position.[6][7] This reaction proceeds via a transient directing group strategy, where an amino acid temporarily coordinates to the aldehyde, facilitating the C-H activation step.

Mechanism: The Palladium Catalytic Cycle

The catalytic cycle for C-H functionalization generally involves several key steps: coordination of the catalyst, C-H activation (often the rate-limiting step), oxidative addition of another reactant, and reductive elimination to form the product and regenerate the active catalyst.[8][9]

Catalyst System Comparison

The efficacy of the catalyst is highly dependent on the palladium precursor and, most importantly, the supporting ligand.

Pd PrecursorLigandBase/AdditiveReaction TypeEfficacyReference
Pd(OAc)₂None (L-Valine as TDG*)Ag₂CO₃ (Oxidant)C-H FluoroalkoxylationGood to Excellent Yields[6][7]
[Pd(allyl)Cl]₂AdBippyPhosKOPhC-N Coupling (of Aryl Halides)High Yield, Low Catalyst Loading[8]
Pd₂(dba)₃PCy₃LiIC-F Activation/CouplingEffective for Perfluoroarenes[9]

*TDG: Transient Directing Group

Diagram of the Catalytic Cycle for C-H Fluoroalkoxylation

G A Pd(II) C Palladacycle Intermediate A->C Coordination & C-H Activation B Aldehyde-Amino Acid Adduct B->C Transient Directing Group D Pd(IV) Intermediate C->D Oxidative Addition (with Oxidant) E Product Released D->E Reductive Elimination (C-O bond formation) E->A Regeneration of Pd(II)

Caption: Simplified catalytic cycle for Pd-catalyzed C-H fluoroalkoxylation.

Conclusion

The reactivity of this compound can be precisely controlled through the strategic selection of a catalytic system.

  • For oxidation to the corresponding carboxylic acid, phase-transfer catalysis with dichromate offers a mild, efficient, and high-yielding method.

  • For reduction to the benzyl alcohol, chemoselectivity is paramount. Non-precious metal catalysts, such as those based on copper or iron, are superior choices to minimize the risk of dehalogenation that can occur with more active palladium catalysts.

  • For C-C or C-X bond formation , palladium catalysis provides a vast toolkit. Modern methods like transiently directed C-H activation open pathways to novel derivatives that would be difficult to access otherwise.

The experimental protocols and comparative data provided herein serve as a guide for researchers to develop robust and efficient synthetic routes, unlocking the full potential of this compound as a valuable building block in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Alternative Synthetic Strategies for Dichlorofluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Single Building Block

In the landscape of medicinal chemistry and materials science, fluorinated aromatic aldehydes are indispensable synthons. The strategic placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and binding affinity.[1] 2,4-Dichloro-3-fluorobenzaldehyde is one such valuable building block, prized for the unique electronic and steric environment it provides.

However, a singular focus on one specific isomer can be synthetically restrictive. The true power for a discovery program lies in synthetic flexibility—the ability to access not just a single target but a range of related, functionalized intermediates. This guide moves beyond the direct synthesis of this compound to provide a comparative analysis of alternative synthetic strategies starting from the common precursor, 1,3-dichloro-2-fluorobenzene . We will explore how different methodologies can be leveraged to produce distinct, and potentially more accessible or equally valuable, dichlorofluorobenzaldehyde isomers. This approach empowers researchers to make strategic decisions based on desired regiochemical outcomes, process efficiency, and reagent availability.

The Central Challenge: Regioselective Formylation of an Electron-Poor Arene

The synthesis of any dichlorofluorobenzaldehyde isomer from 1,3-dichloro-2-fluorobenzene (CAS 2268-05-5) hinges on the introduction of a single formyl (-CHO) group onto the aromatic ring.[2][3][4] This presents two primary challenges:

  • Electronic Deactivation: The presence of three electron-withdrawing halogen atoms renders the benzene ring electron-deficient. This significantly reduces its nucleophilicity, making it a poor substrate for classical electrophilic aromatic substitution (EAS) reactions like the Vilsmeier-Haack or Gattermann-Koch formylations, which typically require electron-rich arenes.[5][6][7]

  • Regioselectivity: The precursor has three non-equivalent C-H bonds available for substitution (at the C4, C5, and C6 positions). Controlling which position is formylated is the critical determinant of the final product isomer. Any viable synthetic strategy must offer a high degree of regiocontrol to avoid the formation of difficult-to-separate isomeric mixtures.

This guide will compare two major strategic approaches to overcome these challenges: the powerful, regioretentive Directed ortho-Metalation (DoM) and the more traditional, but challenging, Electrophilic Aromatic Substitution (EAS) .

Part 1: Directed ortho-Metalation (DoM) — A Regiospecific Route to an Alternative Isomer

Directed ortho-metalation is an exceptionally powerful tool for the functionalization of aromatic rings, relying on a "Directed Metalation Group" (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position.[8][9][10]

Principle and Mechanism

In 1,3-dichloro-2-fluorobenzene, the fluorine atom serves as a moderate DMG. The heteroatom's lone pairs coordinate to the Lewis acidic lithium of the organolithium base (e.g., n-butyllithium), positioning the base for deprotonation of the nearest C-H bond.[10][11] This generates a highly reactive aryllithium intermediate, which is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to install the formyl group.[9][12]

Predicted Regioselectivity: Accessing 2,6-Dichloro-3-fluorobenzaldehyde

The fluorine atom at C2 has two ortho-positions: C1 and C3 are substituted, leaving C4 (adjacent to C3-Cl) and C6 (adjacent to C1-Cl) as potential sites for deprotonation. While both are ortho to fluorine, the C6 position is sterically less encumbered. Therefore, lithiation is predicted to occur with high selectivity at the C6 position . Quenching this intermediate with DMF will yield 2,6-dichloro-3-fluorobenzaldehyde , a structural isomer of the original topic compound.

This is a critical finding: DoM provides a highly efficient and regioselective pathway not to this compound, but to its 2,6-dichloro isomer. This positions the 2,6-isomer as a readily accessible and compelling alternative building block.

DoM_Mechanism Mechanism of Directed ortho-Metalation and Formylation cluster_1 Step 2: Electrophilic Quench Precursor 1,3-Dichloro-2-fluorobenzene Base n-BuLi / THF -78 °C Precursor->Base Intermediate Aryllithium Intermediate (Lithiation at C6) Base->Intermediate Regioselective Deprotonation Electrophile DMF Intermediate->Electrophile Product 2,6-Dichloro-3-fluorobenzaldehyde Electrophile->Product Formylation

Caption: Directed ortho-Metalation (DoM) workflow.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-fluorobenzaldehyde

This protocol is a representative procedure based on established principles of Directed ortho-Metalation.[9]

Materials:

  • 1,3-Dichloro-2-fluorobenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add 1,3-dichloro-2-fluorobenzene to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

  • Add anhydrous DMF dropwise, again maintaining the temperature at -78 °C. A color change may be observed.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the mixture is still cold.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2,6-dichloro-3-fluorobenzaldehyde.

Part 2: Electrophilic Aromatic Substitution — A Challenging Path

Classical formylation methods such as the Vilsmeier-Haack and Gattermann-Koch reactions are mainstays of organic synthesis but face significant hurdles with deactivated substrates.[5]

Principle and Mechanism

These reactions proceed via the generation of a potent electrophile which is then attacked by the aromatic ring.

  • Vilsmeier-Haack: A chloroiminium ion (Vilsmeier reagent) is formed from DMF and an activating agent like phosphorus oxychloride (POCl₃).[6][13]

  • Gattermann-Koch: A highly reactive formyl cation equivalent is generated from carbon monoxide and HCl under Lewis acid catalysis (e.g., AlCl₃/CuCl).[14][15][16]

Predicted Performance and Regioselectivity

Given the electron-poor nature of 1,3-dichloro-2-fluorobenzene, both reactions are expected to be sluggish and require forcing conditions (high temperatures, long reaction times). More importantly, regiocontrol is poor. The directing effects of the three halogens are competing and not strongly differentiated, which would likely lead to a mixture of the C4- and C6-formylated products, with potential for the C5 product as well. Achieving a high yield of the single, desired this compound isomer via this route is highly improbable.

EAS_Challenge Regioselectivity Challenge in EAS cluster_products Potential Product Mixture Precursor 1,3-Dichloro-2-fluorobenzene Reaction EAS Conditions (Vilsmeier or Gattermann-Koch) Precursor->Reaction Product1 This compound (Formylation at C4) Reaction->Product1 Low Yield & Poor Selectivity Product2 2,6-Dichloro-3-fluorobenzaldehyde (Formylation at C6) Reaction->Product2 Product3 Other Isomers (e.g., C5) Reaction->Product3

Caption: The challenge of poor regioselectivity in EAS.

Comparative Summary and Strategic Framework

The choice of synthetic strategy should be dictated by the desired final product and the laboratory capabilities.

FeatureDirected ortho-Metalation (DoM)Electrophilic Aromatic Substitution (EAS)
Primary Product 2,6-Dichloro-3-fluorobenzaldehyde Mixture of isomers (poorly selective)
Key Reagents n-BuLi or s-BuLi, DMF, Anhydrous THFPOCl₃/DMF (Vilsmeier) or CO/HCl/AlCl₃ (Gattermann-Koch)
Reaction Conditions Cryogenic (-78 °C), Inert AtmosphereRoom temp. to elevated temp. (often >80°C)
Expected Yield Good to Excellent (>70%)Poor to Moderate (<40%)
Regioselectivity Excellent (typically >95% for one isomer)Poor
Key Advantages High yield, predictable regiochemistry, mild conditions.Industrially familiar, non-cryogenic reagents.
Key Disadvantages Produces the 2,6-isomer, requires handling of pyrophoric reagents, strict anhydrous conditions.Low reactivity for this substrate, poor product selectivity, potentially harsh conditions, handling of toxic gases (CO, HCl).
Decision-Making Workflow

To aid in selecting the appropriate synthetic path, consider the following workflow:

Caption: Decision workflow for selecting a formylation strategy.

Conclusion

While this compound is a specific and useful chemical entity, this guide demonstrates that alternative reagents and synthetic pathways offer significant advantages in terms of accessibility and efficiency. The key insight is that the most powerful and regioselective method for functionalizing the common precursor 1,3-dichloro-2-fluorobenzene—Directed ortho-Metalation—does not yield the 2,4-isomer. Instead, it provides a high-yield, clean, and predictable route to 2,6-dichloro-3-fluorobenzaldehyde .

For researchers and drug development professionals, this presents a strategic choice: pursue a difficult, low-yielding synthesis of the 2,4-isomer, or pivot to the readily accessible 2,6-isomer as an alternative building block. By understanding the causality behind different reaction mechanisms and their predictable regiochemical outcomes, scientists can expand their synthetic toolbox, accelerate discovery programs, and unlock new chemical space.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-fluorobenzaldehyde is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it a valuable intermediate for introducing a dichlorofluorophenyl moiety into larger molecules, often imparting desirable biological activity. The efficient and cost-effective synthesis of this aldehyde is therefore of significant interest to the chemical research and development community. This guide provides an in-depth, objective comparison of the most viable synthetic methodologies for this compound, supported by available experimental data and a thorough cost-benefit analysis to aid researchers in selecting the optimal route for their specific needs.

Method 1: Halogen Exchange (Halex) Reaction

The Halogen Exchange (Halex) reaction is a powerful and industrially relevant method for the introduction of fluorine into aromatic rings.[1][2] This nucleophilic aromatic substitution typically employs an alkali metal fluoride, such as potassium fluoride (KF), to displace a chlorine atom, often facilitated by a phase-transfer catalyst (PTC) in a high-boiling polar aprotic solvent.[1][2] For the synthesis of this compound, the logical precursor is 2,3,4-trichlorobenzaldehyde.

Scientific Rationale

The success of the Halex reaction hinges on the activation of the aromatic ring towards nucleophilic attack. Electron-withdrawing groups (such as the aldehyde group in the starting material) ortho and para to the leaving group (the chlorine atom) significantly enhance the reaction rate by stabilizing the negatively charged Meisenheimer intermediate. In the case of 2,3,4-trichlorobenzaldehyde, the aldehyde group activates the chlorine atoms at the 2- and 4-positions. The selective replacement of the 3-chloro substituent with fluorine is less likely due to the weaker activation at the meta position. However, given the substitution pattern, the most likely transformation is the replacement of the chlorine at the 3-position due to the combined activating effects of the flanking chlorine atoms and the aldehyde group.

The use of a phase-transfer catalyst, such as tetraphenylphosphonium bromide or a crown ether like 18-crown-6, is crucial for solubilizing the fluoride anion in the organic phase, thereby increasing its effective concentration and reactivity.[3]

Experimental Protocol

The following is a representative protocol based on analogous transformations of chlorobenzaldehydes.[3][4]

  • To a dried reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,3,4-trichlorobenzaldehyde (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.1 eq).

  • Add a high-boiling aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 180-230 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction time can range from 5 to 15 hours.[3][4]

  • Upon completion, cool the mixture and filter to remove inorganic salts.

  • The product is then isolated from the filtrate by vacuum distillation.

Workflow Diagram

Halex_Reaction Start 2,3,4-Trichlorobenzaldehyde, Potassium Fluoride, Phase-Transfer Catalyst Reaction Heating in Aprotic Solvent (180-230 °C) Start->Reaction Workup Cooling & Filtration Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Halex Synthesis Route.

Method 2: Directed Ortho-lithiation

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings.[5][6] This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[5][6] For the synthesis of this compound, 1,3-dichloro-2-fluorobenzene serves as a suitable starting material, where the fluorine and chlorine atoms can act as directing groups.

Scientific Rationale

In 1,3-dichloro-2-fluorobenzene, both the fluorine and chlorine atoms can direct the lithiation to their ortho positions. The fluorine atom is a particularly effective directing group for ortho-lithiation.[7] The most acidic proton is at the C4 position, which is ortho to the fluorine and flanked by two chlorine atoms. Deprotonation at this site with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures generates a highly reactive aryllithium intermediate. This intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Experimental Protocol

The following is a general procedure for directed ortho-lithiation followed by formylation.[8]

  • Dissolve 1,3-dichloro-2-fluorobenzene (1.0 eq) in a dry ethereal solvent (e.g., tetrahydrofuran, THF) in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium or LDA (1.1 eq) while maintaining the low temperature.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Workflow Diagram

Ortho_Lithiation Start 1,3-Dichloro-2-fluorobenzene in Dry THF Lithiation Addition of n-BuLi or LDA at -78 °C Start->Lithiation Formylation Quenching with N,N-Dimethylformamide (DMF) Lithiation->Formylation Workup Aqueous Workup & Extraction Formylation->Workup Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Ortho-lithiation Synthesis Route.

Cost-Benefit Analysis

The choice between these two synthetic routes will likely depend on a combination of factors including the cost and availability of starting materials, the scalability of the process, and the overall yield and purity of the final product.

ParameterHalogen Exchange (Halex) ReactionDirected Ortho-lithiation
Starting Material 2,3,4-Trichlorobenzaldehyde1,3-Dichloro-2-fluorobenzene
Starting Material Cost High (specialty chemical, inquire for price)[9]Moderate (commercially available from multiple suppliers, e.g., ~$300-400/100g)[10][11]
Key Reagents Potassium Fluoride (KF), Phase-Transfer Catalyst (e.g., Tetraphenylphosphonium bromide, 18-crown-6)n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), N,N-Dimethylformamide (DMF)
Reagent Cost KF: Low; PTC: Moderate to High (e.g., TPPB: ~ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
50/100g,18crown6:50/100g, 18-crown-6: ~50/100g,18−crown−6:
70/100g)[12][13][14][15][16][17]
n-BuLi/LDA: Moderate; DMF: Low[18][19][20][21][22]
Reaction Conditions High temperature (180-230 °C)Low temperature (-78 °C)
Estimated Yield 50-70% (based on similar reactions)[3][4]60-80% (typical for ortho-lithiation/formylation)
Scalability Well-suited for industrial scale.More complex for large-scale production due to cryogenic conditions and handling of pyrophoric reagents.
Safety Considerations High temperatures, potential for pressure buildup.Pyrophoric and moisture-sensitive reagents (n-BuLi, LDA), cryogenic temperatures.
Environmental Impact Use of high-boiling, potentially difficult to remove solvents.Use of ethereal solvents, generation of lithium salts as byproducts.

Conclusion and Recommendation

Both the Halogen Exchange and Directed Ortho-lithiation routes present viable pathways to this compound.

The Halex reaction is a robust and scalable method, making it potentially more suitable for large-scale industrial production. However, its primary drawback is the high cost and limited availability of the starting material, 2,3,4-trichlorobenzaldehyde. The high reaction temperatures also pose an energy cost and safety consideration.

The Directed Ortho-lithiation route offers the significant advantage of utilizing a more readily available and less expensive starting material, 1,3-dichloro-2-fluorobenzene. This method can also potentially provide higher yields. The main challenges are the requirement for cryogenic temperatures and the handling of pyrophoric organolithium reagents, which can be more complex and costly to implement on a large scale.

For laboratory-scale synthesis and process development, the Directed Ortho-lithiation method is likely the more practical and cost-effective choice due to the accessibility of the starting material. For industrial-scale production, a thorough investigation into the sourcing and cost of 2,3,4-trichlorobenzaldehyde would be necessary to determine if the benefits of the Halex process outweigh the higher starting material cost.

Ultimately, the optimal synthesis method will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and economic constraints.

References

A Comparative Guide to the Synthesis of 2,4-Dichloro-3-fluorobenzaldehyde Derivatives: Validation of a Novel Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of synthetic pathways for 2,4-dichloro-3-fluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. We will objectively evaluate a traditional method, the Vilsmeier-Haack reaction, against a modern, more efficient approach utilizing directed ortho-metalation. This analysis is supported by experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these methodologies.

Introduction: The Significance of this compound

Substituted benzaldehydes are fundamental building blocks in organic synthesis. Among these, this compound serves as a crucial precursor for a variety of high-value materials due to the unique electronic properties imparted by its halogen substituents. The precise arrangement of chlorine and fluorine atoms on the aromatic ring allows for selective functionalization, making it an important component in the synthesis of complex molecules. However, the efficient and regioselective synthesis of this compound presents notable challenges.

Traditional methods for the formylation of aromatic rings, while widely used, often suffer from limitations such as harsh reaction conditions, low yields, and the generation of significant waste. This guide introduces and validates a novel synthetic pathway that overcomes many of these drawbacks, offering a more sustainable and efficient alternative for laboratory and industrial-scale production.

Part 1: Traditional Synthesis via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1][2][3] It involves the use of a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5]

Reaction Mechanism and Rationale

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as a weak electrophile.[2][4][5] The electron-rich aromatic ring of the substrate, in this case, 1,3-dichloro-2-fluorobenzene, attacks the Vilsmeier reagent in an electrophilic aromatic substitution.[1][5] Subsequent hydrolysis of the resulting iminium ion yields the desired aldehyde.[2][5]

The choice of 1,3-dichloro-2-fluorobenzene as the starting material is logical due to its commercial availability.[6][7] However, the electron-withdrawing nature of the three halogen substituents deactivates the aromatic ring, making it a less than ideal substrate for this reaction, which typically favors electron-rich arenes.[1][4][5] This often necessitates forcing conditions, such as high temperatures, which can lead to side reactions and reduced yields.

Experimental Protocol: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, N,N-dimethylformamide (DMF, 3 equivalents) is cooled to 0°C. Phosphoryl chloride (POCl₃, 1.5 equivalents) is added dropwise with stirring, maintaining the temperature below 5°C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: 1,3-Dichloro-2-fluorobenzene (1 equivalent) is added to the flask. The reaction mixture is then heated to 80-90°C and stirred for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The aqueous solution is neutralized with a saturated sodium bicarbonate solution and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Drawbacks of the Vilsmeier-Haack Approach
  • Low to Moderate Yields: Due to the deactivated nature of the substrate, yields are often suboptimal.

  • Harsh Conditions: The use of high temperatures and corrosive reagents like POCl₃ can be problematic for sensitive functional groups and poses safety and handling challenges.

  • Waste Generation: The reaction generates a significant amount of acidic waste, primarily from the hydrolysis of POCl₃ into phosphoric acid, which requires careful disposal.[8]

  • Regioselectivity Issues: While formylation is directed by the existing substituents, the possibility of forming other isomers exists, complicating purification.

Part 2: A Novel Pathway via Directed ortho-Metalation

Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic rings.[9][10] This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.[11][12][13]

Reaction Mechanism and Rationale

For the synthesis of this compound, this pathway begins with a different starting material: 3,5-dichloro-4-fluoroaniline. The amino group of the aniline is first converted into a pivalamide, which serves as an excellent directing group. The pivalamide group directs the lithiation to the C2 position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group.

The key to this pathway's success is the powerful directing ability of the pivalamide group, which overcomes the electronic deactivation of the halogenated ring and ensures high regioselectivity. This allows the reaction to proceed under much milder conditions compared to the Vilsmeier-Haack reaction.

Visualizing the Synthetic Pathways

References

Safety Operating Guide

Navigating the Disposal of 2,4-Dichloro-3-fluorobenzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2,4-Dichloro-3-fluorobenzaldehyde, a halogenated aromatic aldehyde, is not merely a regulatory hurdle but a cornerstone of responsible research. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols for structurally similar chemicals and hazardous waste management principles.

Part 1: Hazard Assessment and Immediate Safety Protocols

Understanding the hazard profile is the first step in safe handling and disposal. Based on analogous compounds, this compound is anticipated to be a corrosive solid that causes severe skin burns and eye damage.[1][2] It is also classified as toxic to aquatic life with long-lasting effects.[2][6]

Personal Protective Equipment (PPE): The First Line of Defense

The causality behind PPE selection is the prevention of exposure through all potential routes: dermal, ocular, and inhalation.

PPE Component Specification & Rationale
Eye Protection Chemical safety goggles and a face shield are mandatory to protect against splashes and fine dust particles that can cause severe eye damage.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Always inspect gloves for integrity before use. Double-gloving is recommended for enhanced protection.
Body Protection A flame-retardant lab coat or chemical-resistant apron must be worn to protect against skin contact.[6]
Respiratory Protection All handling should be performed in a certified chemical fume hood. If there is a risk of dust generation and inadequate ventilation, a NIOSH-approved respirator is necessary.[4]
Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

The principle of segregation is to prevent dangerous chemical reactions and to ensure proper waste stream management.

  • Designate as Hazardous Waste : Due to its corrosive and ecotoxic properties, any unwanted this compound, including residues and contaminated materials, must be classified as hazardous waste.[1][7]

  • Waste Stream Classification : This compound falls under the category of halogenated organic solid waste .[8][9] Halogenated wastes are those containing more than 2% of fluorine, chlorine, bromine, or iodine.[8]

  • Isolate from Incompatibles : Store this waste away from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[1][3][10] Crucially, never mix halogenated waste with non-halogenated waste streams , as this can complicate and significantly increase the cost of disposal.[5]

Step 2: Containerization and Labeling

Proper containment and labeling are critical for safe storage and transport, providing clear hazard communication.

  • Select a Compatible Container : Use the original container if possible, or a designated, leak-proof container made of compatible material (e.g., high-density polyethylene - HDPE). The container must have a tightly sealing lid.[5]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste ".[5]

    • The full chemical name: "Waste this compound ".[5]

    • Associated hazards: "Corrosive, Environmental Hazard ".

    • The date accumulation started.

Step 3: Storage in a Satellite Accumulation Area (SAA)

SAAs are designated locations within the laboratory for the short-term storage of hazardous waste.

  • Location : Store the sealed and labeled waste container in a designated SAA, which should be under the control of laboratory personnel.

  • Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Closure : Keep the waste container closed at all times except when adding waste.[5]

Step 4: Arranging for Disposal

  • Contact EHS : Once the container is full, or as per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Final Disposal Method : The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[4] This process ensures the complete destruction of the compound into less harmful components like CO2, H2O, and inorganic acids, which are then scrubbed from the emissions.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Unused Reagent or Contaminated Material) assess Assess Hazards (Corrosive, Ecotoxic) start->assess classify Classify Waste (Halogenated Organic Solid) assess->classify containerize Select & Label Container - Compatible Material - 'Hazardous Waste' - Full Chemical Name classify->containerize segregate Segregate from Incompatibles (Oxidizers, Acids, Bases) containerize->segregate store Store in SAA - Secondary Containment - Keep Closed segregate->store pickup Request EHS Pickup store->pickup dispose Final Disposal (High-Temperature Incineration) pickup->dispose

Caption: Decision workflow for compliant disposal.

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate risks.

Minor Spill (Contained within a fume hood)

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing the full, appropriate PPE as detailed in Part 1.

  • Containment : Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent. Do not use combustible materials like paper towels.

  • Collection : Gently sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools.[5][10]

  • Decontamination : Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department, as per institutional policy.[12]

Major Spill (Outside of a fume hood or large quantity)

  • Evacuate : Immediately evacuate the area. Alert all personnel to leave.[12][13]

  • Isolate : If safe to do so, close the doors to the affected area to confine the spill.[14]

  • Report : Call your institution's emergency number and report the spill, providing details on the chemical, location, and quantity.[14]

  • Await Response : Do not attempt to clean up a major spill unless you are part of a trained emergency response team. Await the arrival of professional responders.[14][15]

By adhering to these systematic procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the principles of safety, environmental stewardship, and scientific integrity.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dichloro-3-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dichloro-3-fluorobenzaldehyde was publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally similar halogenated aromatic aldehydes, including various isomers of dichlorobenzaldehyde and chlorofluorobenzaldehyde. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS provided by the chemical supplier for the exact compound being used before any handling, storage, or disposal.

Halogenated aromatic compounds are foundational building blocks in pharmaceutical and materials science research. Their unique chemical properties, however, demand stringent safety protocols to protect laboratory personnel. This guide provides a detailed overview of the personal protective equipment (PPE) and safety measures recommended for handling this compound, based on the hazard profiles of analogous chemicals.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is anticipated to present several significant hazards. The primary concerns are severe skin and eye damage, respiratory irritation, and potential toxicity if ingested or inhaled.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Like many chlorinated and fluorinated benzaldehydes, this compound is expected to be corrosive or irritating to the skin.[1][2][3][4] Prolonged contact can lead to chemical burns.

  • Serious Eye Damage: Contact with the eyes is likely to cause severe irritation or irreversible damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[3][4][5]

  • Acute Toxicity (Oral): Similar compounds are harmful if swallowed.[6]

  • Aquatic Toxicity: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the potential for aerosolization, and the specific manipulations being performed.

Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

Body PartRequired PPERationale
Eyes and Face Chemical splash goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.[3][5][7]
Skin Chemical-resistant gloves (Nitrile rubber or Neoprene), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation or chemical burns.[2][7] Ensure gloves have an appropriate breakthrough time for the solvents being used.
Respiratory Use in a certified chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the inhalation of vapors or dust, which can cause respiratory tract irritation.[3][5]

Detailed Operational and Disposal Plans

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible and tested regularly.[2][3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe.

  • In Case of a Spill: For small spills within the fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area and follow your institution's emergency procedures.[1][8]

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol or ethanol), collecting the rinsate as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[1][5]

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[1]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.

  • Labeling: Use designated, properly labeled waste containers.

  • Storage and Disposal: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Assess_Hazards Assess Hazards: - Skin/Eye Corrosion - Respiratory Irritation - Toxicity Start->Assess_Hazards Assess_Procedure Assess Procedure: - Scale of Work - Potential for Dust/Aerosol - Spill Potential Assess_Hazards->Assess_Procedure Engineering_Controls Primary Control: Work in Chemical Fume Hood Assess_Procedure->Engineering_Controls Eye_Face Eye/Face Protection: - Chemical Splash Goggles - Face Shield Engineering_Controls->Eye_Face Skin_Protection Skin Protection: - Chemical-Resistant Gloves - Lab Coat/Apron - Closed-Toe Shoes Eye_Face->Skin_Protection Respiratory_Protection Respiratory Protection: - Required for spills or  inadequate ventilation - NIOSH-approved respirator Skin_Protection->Respiratory_Protection Proceed Proceed with Experiment Respiratory_Protection->Proceed

Caption: A flowchart outlining the risk assessment and subsequent PPE selection for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.